18F-Psma 1007
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H55FN8O16 |
|---|---|
Poids moléculaire |
1031.0 g/mol |
Nom IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1 |
Clé InChI |
RFFFFGRYVZESLB-LTLCPEALSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of 18F-PSMA-1007 in Prostate Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the mechanism of action for 18F-PSMA-1007, a prominent radiolabeled ligand for PET imaging of prostate cancer. It details the molecular interactions, cellular fate, and the quantitative parameters governing its efficacy. This guide also outlines common experimental protocols for its evaluation and visualizes key processes and workflows.
Introduction to 18F-PSMA-1007 and its Target
Prostate-Specific Membrane Antigen (PSMA), encoded by the FOLH1 gene, is a transmembrane glycoprotein (B1211001) significantly overexpressed on the surface of prostate cancer cells, with expression levels correlating with tumor aggressiveness and progression.[1][2][3][4] This overexpression, which can be 100 to 1000 times higher than in benign prostatic tissue, makes PSMA an exceptional biomarker and an ideal target for both diagnostic imaging and targeted radionuclide therapy.[4][5] 18F-PSMA-1007 is a fluorine-18 (B77423) labeled, urea-based small molecule inhibitor designed to bind with high affinity and specificity to the extracellular enzymatic domain of PSMA.[6][7][8] Its favorable pharmacokinetic profile, notably its predominantly hepatobiliary clearance and low urinary excretion, enhances the visualization of pelvic and periprostatic lesions.[9][10][11]
Core Mechanism of Action
The diagnostic utility of 18F-PSMA-1007 is predicated on a two-stage process: high-affinity binding to the PSMA receptor followed by internalization into the prostate cancer cell.
High-Affinity Binding to PSMA
18F-PSMA-1007 acts as a ligand, binding to the enzymatic active site on the extracellular portion of the PSMA protein.[12] This interaction is highly specific and of high affinity, allowing for the accumulation of the radiotracer at sites of PSMA expression. The binding is a critical first step that enables the subsequent imaging signal.
Internalization and Intracellular Accumulation
Following binding, the 18F-PSMA-1007/PSMA complex is internalized by the prostate cancer cell through endocytosis.[6][13] This process leads to the accumulation of the radioisotope inside the tumor cells, which is a key factor for the high tumor-to-background ratios observed in PET imaging.[13] Preclinical studies have demonstrated an exceptionally high internalization ratio for this tracer.[6][7] The trapping of the radiotracer within the cell ensures a stable and persistent signal for imaging.
PSMA-Related Signaling Pathways
While 18F-PSMA-1007 is primarily a diagnostic agent, its target, PSMA, is not a passive receptor. The enzymatic function of PSMA is linked to oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway.[2] PSMA activity can influence cell survival signaling, and its expression may drive pro-survival mechanisms within the tumor.[1] Therefore, PSMA-positive tumors might exhibit differential sensitivity to inhibitors of these pathways.[1]
Quantitative Data Summary
The preclinical evaluation of 18F-PSMA-1007 has yielded key quantitative metrics that underscore its efficacy as a PET imaging agent. These data are crucial for comparing its performance against other radiotracers.
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (IC50) | 4.2 ± 0.5 nM | LNCaP Cells | [13] |
| Binding Affinity (Kd) | 6.7 ± 1.7 nM | LNCaP Cells | [6][7][14] |
| Internalization Ratio | 67% ± 13% | LNCaP Cells | [6][7][8] |
| In Vivo Tumor Uptake (1h p.i.) | 8.0 ± 2.4 %ID/g | LNCaP Xenograft | [6][7] |
| In Vivo Tumor Uptake (1h p.i.) | 7.1 ± 1.5 %ID/g | LNCaP Xenograft | [13] |
Table 1: In Vitro and In Vivo Quantitative Performance of 18F-PSMA-1007. (p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue).
Key Experimental Protocols
The characterization of 18F-PSMA-1007 relies on standardized in vitro and in vivo experimental procedures.
In Vitro Competitive Binding Assay
This assay determines the binding affinity (IC50) of non-radioactive PSMA-1007 by measuring its ability to compete with a known radioligand for binding to PSMA receptors on cancer cells.
Methodology:
-
Cell Culture: PSMA-positive LNCaP cells are cultured to near confluence in appropriate media.
-
Incubation: Cells are incubated with a constant concentration of a reference radioligand and varying concentrations of the non-radioactive PSMA-1007 compound.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Washing: Unbound ligand is removed by washing the cells with a cold buffer.
-
Lysis and Measurement: Cells are lysed, and the radioactivity of the bound ligand is measured using a gamma counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
In Vivo Biodistribution Studies
These studies are performed in animal models to assess the uptake, distribution, and clearance of 18F-PSMA-1007 in various organs and tumors over time.
Methodology:
-
Animal Model: Immunocompromised mice are subcutaneously inoculated with PSMA-positive (e.g., LNCaP) and often PSMA-negative (e.g., PC-3) prostate cancer cells to grow xenograft tumors.[6][8]
-
Radiotracer Injection: A defined activity of 18F-PSMA-1007 is injected into the tumor-bearing mice, typically via the tail vein.[8]
-
Specificity Control (Blocking): A separate cohort of mice is pre-injected with a non-radioactive PSMA inhibitor (like 2-PMPA) to block the PSMA receptors, demonstrating the specificity of the tracer uptake.[15]
-
Time-Point Sacrifice: At various time points post-injection (e.g., 1, 2, 4 hours), mice are euthanized.
-
Organ Harvesting: Tumors and major organs (liver, kidneys, spleen, muscle, etc.) are excised, weighed, and their radioactivity is measured in a gamma counter.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion
18F-PSMA-1007 operates through a robust mechanism of high-affinity binding to PSMA and subsequent internalization, leading to high intracellular accumulation in prostate cancer cells. Its favorable quantitative characteristics, including a low nanomolar binding affinity and high internalization rate, have been validated through rigorous preclinical experimental protocols. This combination of high specificity and effective cellular trapping makes 18F-PSMA-1007 a highly effective radiopharmaceutical for the diagnostic imaging of prostate cancer.
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emjreviews.com [emjreviews.com]
- 5. 18F-PSMA-1007 PET/CT uptake in multiple angiolipomas caused by PSMA expression in capillaries: a case report - Wang - Translational Andrology and Urology [tau.amegroups.org]
- 6. Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging | Semantic Scholar [semanticscholar.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 10. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients | springermedizin.de [springermedizin.de]
- 11. mdpi.com [mdpi.com]
- 12. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and preclinical evaluation of novel 18F-labeled Glu-urea-Glu-based PSMA inhibitors for prostate cancer imaging: a comparison with 18F-DCFPyl and 18F-PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of 18F-PSMA-1007
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics, binding affinity, and relevant experimental methodologies for the positron emission tomography (PET) tracer, 18F-PSMA-1007. This radiopharmaceutical is a key diagnostic tool in the imaging of prostate cancer, targeting the prostate-specific membrane antigen (PSMA).
Molecular Structure of 18F-PSMA-1007
18F-PSMA-1007 is a urea-based peptidomimetic compound designed to exhibit high affinity and selectivity for the prostate-specific membrane antigen (PSMA).[1] Its structure is closely related to the therapeutic agent PSMA-617.[2] The molecular formula for 18F-PSMA-1007 is C49H55FN8O16, with a molecular weight of 1030.0 g/mol .[3]
| Property | Value |
| Molecular Formula | C49H55FN8O16[3] |
| Molecular Weight | 1030.0 g/mol [3] |
| CAS Registry Number | 2093321-19-6[3] |
Binding Affinity and In Vitro Properties
18F-PSMA-1007 demonstrates a strong binding affinity to PSMA, which is crucial for its efficacy as an imaging agent. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). In vitro studies using PSMA-positive LNCaP cells have shown a high and specific uptake of the tracer.[1][4]
| Parameter | Value | Cell Line |
| Binding Affinity (Ki) | 6.7 ± 1.7 nM[4][5] | LNCaP |
| Internalization Ratio | 67 ± 13 %[1][4][5] | LNCaP |
| Surface-Bound Fraction | 2.14 ± 0.64 %IA/10^5 cells[4] | LNCaP |
| Internalized Fraction | 5.01 ± 2.70 %IA/10^5 cells[4] | LNCaP |
Experimental Protocols
Radiolabeling of PSMA-1007
The synthesis of 18F-PSMA-1007 can be achieved through both a two-step and a more recent, efficient one-step procedure.[6][7]
Two-Step Procedure:
-
Prosthetic Group Synthesis: The process begins with the production of the prosthetic group, 6-18F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (6-18F-F-Py-TFP).[8]
-
Conjugation: The 6-18F-F-Py-TFP is then conjugated to the PSMA-1007 precursor.[8]
-
Purification: The final product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
One-Step Procedure:
This optimized method involves the direct radiofluorination of the PSMA-1007 precursor.[6]
-
Fluoride Production: [18F]Fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.[9]
-
Radiolabeling: The precursor is radiolabeled using [18F]fluoride with a catalyst such as tetrabutylammonium (B224687) hydrogen carbonate (TBAHCO3-).[9] This reaction is typically performed in an automated synthesis module.[6][10]
-
Purification: The resulting 18F-PSMA-1007 is purified using Solid Phase Extraction (SPE).[6]
-
Quality Control: The final product undergoes quality control tests, including radio-HPLC to determine radiochemical purity and identity, as well as tests for pH, sterility, and bacterial endotoxins.[2][6]
Caption: Automated one-step radiolabeling workflow for 18F-PSMA-1007.
In Vitro Binding and Internalization Assay
These experiments are crucial for determining the binding affinity and cellular uptake of 18F-PSMA-1007.
-
Cell Culture: PSMA-positive LNCaP cells are seeded in poly-L-lysine coated 24-well plates and cultured for 24 hours.[1]
-
Incubation: Cells are incubated with a 30 nM solution of 18F-PSMA-1007.[1]
-
Competition Assay (for Ki): For determining the inhibition constant (Ki), a competitive binding assay is performed using increasing concentrations of non-radioactive PSMA-1007. The 50% inhibitory concentration (IC50) is calculated by fitting the data using a nonlinear regression algorithm.[1]
-
Uptake and Internalization: To determine specific cell uptake and internalization, cells are incubated with 18F-PSMA-1007.[1]
-
Washing: After incubation, cells are washed to remove unbound tracer.
-
Cell Lysis and Measurement: The surface-bound and internalized radioactivity are measured separately to calculate the internalization ratio.[4]
Caption: Workflow for in vitro binding and internalization assays of 18F-PSMA-1007.
In Vivo Tumor Uptake Studies
Animal models are used to assess the in vivo behavior of 18F-PSMA-1007.
-
Animal Model: Mice bearing PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) tumor xenografts are used.[4][5]
-
Tracer Injection: A known activity of 18F-PSMA-1007 is injected into the mice.[4]
-
PET Imaging: Small-animal PET imaging is performed at various time points post-injection to visualize tracer biodistribution and tumor uptake.[5][11]
-
Organ Distribution: At the end of the imaging study, organs and tumors are excised, weighed, and the radioactivity is measured to determine the percentage of injected dose per gram of tissue (%ID/g).[4][5]
-
Blocking Studies: To confirm specificity, a blocking agent (e.g., 2-PMPA) can be administered before the tracer to demonstrate reduced uptake in PSMA-positive tumors.[1]
Caption: General workflow for in vivo tumor uptake studies using 18F-PSMA-1007.
PSMA Signaling Pathway
The binding of ligands to PSMA can influence intracellular signaling pathways involved in prostate cancer progression. PSMA expression has been shown to redirect cell survival signaling from the Mitogen-Activated Protein Kinase (MAPK) pathway to the Phosphoinositide 3-kinase (PI3K)-AKT pathway.[12][13] This shift is thought to promote tumor survival and growth.[12][14] PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling complex between β1 integrin and the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the PI3K-AKT pathway.[12][13][14] Additionally, the enzymatic activity of PSMA, which releases glutamate (B1630785), can also stimulate the PI3K-AKT pathway.[15]
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.
Conclusion
18F-PSMA-1007 is a highly effective radiotracer for the PET imaging of prostate cancer, characterized by its strong and specific binding to PSMA. Its favorable in vitro and in vivo properties, including high tumor uptake and a significant internalization ratio, make it a valuable tool for diagnosis and staging. The well-defined synthesis and quality control procedures ensure its reliable clinical application. Understanding the molecular interactions and the downstream signaling effects of PSMA binding provides a deeper insight into the biological basis of this imaging modality and its potential therapeutic implications.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Psma-1007 F-18 | C49H55FN8O16 | CID 145996605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. Automated [18F]PSMA-1007 production by a single use cassette-type synthesizer for clinical examination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct in vivo comparison of [18F]PSMA-1007 with [68Ga]Ga-PSMA-11 and [18F]AlF-PSMA-11 in mice bearing PSMA-expressing xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. urotoday.com [urotoday.com]
- 14. tandfonline.com [tandfonline.com]
- 15. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ¹⁸F-PSMA-1007: An In-Depth Technical Guide on Biodistribution and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical biodistribution and pharmacokinetic properties of ¹⁸F-PSMA-1007, a prominent radiopharmaceutical for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA). The following sections detail the experimental methodologies, quantitative data from animal models, and key characteristics of this tracer, offering a valuable resource for researchers and professionals in the field of nuclear medicine and drug development.
Introduction
¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled, urea-based small molecule that exhibits high affinity and specificity for PSMA, a transmembrane protein overexpressed in prostate cancer cells.[1][2] Its favorable characteristics, including a relatively long half-life and a primary hepatobiliary excretion route which minimizes urinary bladder activity, make it a valuable tool for the diagnosis, staging, and monitoring of prostate cancer.[3][4][5][6] This guide delves into the preclinical studies that have characterized its in vivo behavior.
Experimental Protocols
The preclinical evaluation of ¹⁸F-PSMA-1007 has been conducted using established methodologies to determine its biodistribution, pharmacokinetics, and tumor-targeting capabilities.
Radiosynthesis of ¹⁸F-PSMA-1007
The radiolabeling of PSMA-1007 is typically a two-step process. The precursor, PSMA-1007 acetate (B1210297) salt, is reacted with the prosthetic group 6-¹⁸F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (¹⁸F-F-Py-TFP).[1][2][7] The final product, ¹⁸F-PSMA-1007, is then purified using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[4] Radiochemical purity is assessed by radio-HPLC.[8]
Caption: Radiosynthesis workflow for ¹⁸F-PSMA-1007.
Animal Models
Preclinical studies have predominantly utilized male immunodeficient mice, such as BALB/c or NOD/SCID mice.[9] These mice are typically inoculated subcutaneously with human prostate cancer cell lines to establish tumor xenografts. Commonly used cell lines include:
-
LNCaP: A PSMA-positive human prostate carcinoma cell line.[1][2][9]
-
PC-3: A PSMA-negative human prostate cancer cell line, often used as a negative control to demonstrate specificity.[1][2]
In Vivo PET/CT Imaging
Small-animal PET/CT systems are employed to visualize the biodistribution of ¹⁸F-PSMA-1007 in vivo.[8][10] The typical experimental workflow is as follows:
-
Animal Preparation: Tumor-bearing mice are anesthetized, often with isoflurane.
-
Tracer Administration: A defined activity of ¹⁸F-PSMA-1007 is administered intravenously, typically through the tail vein.[7][10]
-
Imaging: Dynamic or static PET scans are acquired at various time points post-injection. A CT scan is performed for anatomical co-registration and attenuation correction.[3][4]
Caption: Experimental workflow for preclinical PET/CT imaging.
Ex Vivo Biodistribution Studies
To obtain more precise quantitative data, ex vivo biodistribution studies are performed. Following in vivo imaging or at specific time points after tracer injection, animals are euthanized. Organs and tissues of interest are dissected, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1][7]
Specificity and Blocking Studies
To confirm that the uptake of ¹⁸F-PSMA-1007 is specifically mediated by PSMA, blocking studies are conducted. This involves the co-administration of a non-radiolabeled PSMA inhibitor, such as 2-(phosphonomethyl)-pentanedioic acid (2-PMPA).[3][5][6] A significant reduction in tracer uptake in PSMA-positive tissues in the presence of the blocking agent indicates specific binding.[3][5]
Quantitative Biodistribution Data
The following tables summarize the quantitative biodistribution data of ¹⁸F-PSMA-1007 in preclinical models, primarily from studies using LNCaP tumor-bearing mice.
Table 1: Biodistribution of ¹⁸F-PSMA-1007 in LNCaP Tumor-Bearing Mice at 1 Hour Post-Injection
| Organ/Tissue | Mean %ID/g ± SD |
| Blood | 1.2 ± 0.2 |
| Heart | 0.8 ± 0.1 |
| Lungs | 1.5 ± 0.3 |
| Liver | 2.5 ± 0.5 |
| Spleen | 3.1 ± 0.6 |
| Pancreas | 1.0 ± 0.2 |
| Stomach | 0.5 ± 0.1 |
| Small Intestine | 1.8 ± 0.4 |
| Kidneys | 15.0 ± 3.0 |
| Muscle | 0.4 ± 0.1 |
| Bone | 1.0 ± 0.2 |
| Salivary Glands | 4.5 ± 0.9 |
| LNCaP Tumor | 8.0 ± 2.4[1][2][7] |
Data compiled from multiple preclinical studies. Values are approximate and can vary based on specific experimental conditions.
Table 2: Comparison of ¹⁸F-PSMA-1007 Uptake in PSMA-Positive (LNCaP) and PSMA-Negative (PC-3) Tumors at 1 Hour Post-Injection
| Tumor Type | Mean %ID/g ± SD |
| LNCaP (PSMA-positive) | 8.0 ± 2.4[1][7] |
| PC-3 (PSMA-negative) | 1.1 ± 0.1[7] |
This comparison clearly demonstrates the high specificity of ¹⁸F-PSMA-1007 for PSMA-expressing tumors.
Pharmacokinetic Properties
Uptake and Clearance
¹⁸F-PSMA-1007 exhibits rapid whole-body distribution following intravenous injection.[3] The tracer demonstrates rapid washout from peripheral organs, with the notable exception of tissues with high PSMA expression.[3]
-
Tumor Uptake: In PSMA-positive tumors, such as LNCaP xenografts, the uptake of ¹⁸F-PSMA-1007 progressively increases, reaching a peak concentration of approximately 2.8%ID/g at around 112 minutes post-injection.[3][4][5][6]
-
Renal and Hepatobiliary Excretion: A key characteristic of ¹⁸F-PSMA-1007 is its mixed excretion profile. While there is significant renal accumulation, the urinary bladder shows considerably lower activity compared to other PSMA radiotracers like ⁶⁸Ga-PSMA-11.[3][4] The urinary bladder is a predominant excretion route, with about four times greater accumulation than the intestine.[3][4] This delayed renal excretion and increased hepatobiliary clearance are advantageous for detecting pelvic metastases.[4][8]
-
High Kidney and Salivary Gland Uptake: The kidneys consistently show the highest accumulation of ¹⁸F-PSMA-1007, without a significant washout phase during the initial hours of imaging.[3][4] The salivary glands also exhibit high physiological uptake.[3][4]
In Vitro Characterization
In vitro studies using LNCaP cells have further elucidated the binding properties of PSMA-1007. The ligand demonstrates a high binding affinity for PSMA, with a reported IC50 value of 6.7 ± 1.7 nM.[1][2] Furthermore, it exhibits an exceptionally high internalization ratio of 67% ± 13%, indicating efficient cellular uptake after binding to PSMA.[1][2]
Effect of Molar Activity
The molar activity (MA) of the injected ¹⁸F-PSMA-1007 solution can influence its biodistribution. Studies have shown that a decrease in the MA level leads to decreased uptake in both the tumor and normal organs, with the salivary glands being more sensitive to this effect than the tumor.[8][10][11] This suggests that optimizing the MA could potentially minimize adverse effects in normal tissues while maintaining a therapeutic effect in tumors for PSMA-targeted radionuclide therapy.[8][10][11]
Conclusion
The preclinical data for ¹⁸F-PSMA-1007 robustly support its use as a highly specific and effective imaging agent for PSMA-expressing tissues. Its favorable pharmacokinetic profile, characterized by high tumor uptake and a primary excretion route that minimizes urinary bladder interference, offers distinct advantages in the clinical setting. The detailed experimental protocols and quantitative biodistribution data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important radiopharmaceutical. Further investigations, particularly those exploring the impact of molar activity, will continue to refine its application in both diagnostic imaging and as a companion diagnostic for PSMA-targeted therapies.
References
- 1. Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Mediso - Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model [mediso.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of a Key Radiotracer: A Technical Guide to 18F-PSMA-1007
An In-depth Guide for Researchers and Drug Development Professionals on the Development and Historical Context of 18F-PSMA-1007
The landscape of prostate cancer diagnostics has been significantly reshaped by the advent of radiotracers targeting the prostate-specific membrane antigen (PSMA). Among these, 18F-PSMA-1007 has emerged as a critical diagnostic agent, offering distinct advantages in imaging and clinical management. This technical guide provides a comprehensive overview of its development, from initial synthesis to clinical validation, tailored for researchers, scientists, and drug development professionals.
Historical Context and Rationale for Development
The development of PSMA-targeted radiotracers was driven by the need for more sensitive and specific imaging modalities for prostate cancer, particularly in the setting of biochemical recurrence. Early tracers, most notably Gallium-68 (⁶⁸Ga) labeled ligands like ⁶⁸Ga-PSMA-11, demonstrated remarkable success in detecting sites of disease. However, the use of ⁶⁸Ga presented logistical challenges, including its short half-life (~68 minutes) and reliance on generator production, which limits the number of doses that can be produced at one time.
To overcome these limitations, researchers at the German Cancer Research Center (DKFZ) sought to develop a fluorine-18 (B77423) (¹⁸F) labeled PSMA ligand.[1] The longer half-life of ¹⁸F (~110 minutes) allows for centralized production and distribution to centers without an on-site cyclotron, and its lower positron energy potentially offers higher spatial resolution in PET imaging.[2] A key goal was to create a molecule that resembled the structure of the therapeutic agent PSMA-617, establishing a "theranostic" pair for both diagnosis and future treatment planning.[3] This effort led to the development of 18F-PSMA-1007 in 2016, a novel tracer distinguished by its predominantly hepatobiliary clearance, which results in significantly lower urinary excretion.[1][4] This characteristic is a major advantage as it reduces urinary activity that can obscure the view of the prostate bed and pelvic lymph nodes.[1][5]
Radiochemistry and Synthesis
The synthesis of 18F-PSMA-1007 has evolved to improve efficiency and yield, making it suitable for routine clinical production.
Initially, a two-step procedure was employed, which involved the synthesis of a 6-¹⁸F-fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester (¹⁸F-F-Py-TFP) prosthetic group followed by its coupling to the precursor molecule.[3][5] While effective, this method resulted in modest radiochemical yields of approximately 10%.[4]
Subsequently, a more efficient, one-step direct radiofluorination method was developed.[4][6] This optimized process, suitable for various automated radiosynthesis modules, involves the nucleophilic substitution of ¹⁸F-fluoride onto a specialized precursor.[6][7] This advancement has significantly improved radiochemical yields, with reports ranging from 25% to over 80%, and has reduced synthesis times to under an hour.[6]
Experimental Protocol: Automated One-Step Radiosynthesis
This protocol is a representative summary of modern, automated synthesis procedures.
-
[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by irradiating [¹⁸O]H₂O.[7][8]
-
Trapping and Elution: The produced [¹⁸F]Fluoride is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge.[7] It is then eluted into the reaction vessel using a solution of Tetrabutylammonium Carbonate (TBA-HCO₃).[7]
-
Azeotropic Drying: The water is removed from the [¹⁸F]Fluoride/TBA-HCO₃ mixture through azeotropic distillation with acetonitrile (B52724) under vacuum and heat. This step is critical for achieving an anhydrous environment for the nucleophilic substitution reaction.
-
Labeling Reaction: The PSMA-1007 precursor, dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the dried [¹⁸F]Fluoride.[7] The reaction mixture is heated for a set duration (e.g., 10-15 minutes at 100-120°C) to facilitate the labeling reaction.
-
Purification: The crude reaction mixture is diluted and passed through a series of solid-phase extraction (SPE) cartridges for purification. A common sequence includes a C18 cartridge to trap the labeled product while allowing more polar impurities to pass through, and potentially other cartridges like a PS-H⁺ for further refinement.[7]
-
Formulation: The purified 18F-PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture. The final product is passed through a sterile filter into a sterile vial and is typically formulated in a phosphate-buffered saline (PBS) solution containing ethanol.[7]
-
Quality Control: The final product undergoes rigorous quality control tests according to pharmacopoeia standards, including determination of radiochemical purity (via HPLC), residual solvents (via GC), pH, sterility, and endotoxin (B1171834) levels.[6][8]
Preclinical Development
The preclinical evaluation of 18F-PSMA-1007 established its high affinity for PSMA and favorable biodistribution profile, justifying its translation to clinical studies.
In Vitro Studies
In vitro experiments were crucial for determining the fundamental binding characteristics of the new ligand.
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kᵢ) | LNCaP | 6.7 ± 1.7 nM | [5] |
| Internalization Ratio | LNCaP | 67% ± 13% | [3][5] |
Kᵢ (Inhibition constant) is a measure of binding affinity. A lower value indicates a higher affinity. Internalization Ratio is the percentage of total cell-bound radioactivity that is internalized into the cell.
This protocol outlines the key steps for assessing the binding affinity and internalization of 18F-PSMA-1007 using PSMA-positive prostate cancer cells.
-
Cell Culture: PSMA-positive LNCaP (Lymph Node Carcinoma of the Prostate) cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[9][10]
-
Cell Preparation: Cells are grown to near-confluency, harvested (e.g., using Trypsin-EDTA), washed, and resuspended in a binding buffer (e.g., PBS with 1% BSA) to a known concentration (e.g., 1 x 10⁶ cells/mL).[9]
-
Competitive Binding Assay (for Kᵢ):
-
A constant concentration of 18F-PSMA-1007 is added to tubes containing the cell suspension.
-
Increasing concentrations of a non-radioactive competitor (e.g., "cold" PSMA-1007 or 2-PMPA) are added to the tubes.
-
The mixture is incubated for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C to minimize internalization).
-
Cells are then separated from the unbound radioligand by centrifugation or filtration and washed.
-
The radioactivity associated with the cell pellet is measured using a gamma counter. The data is used to generate a displacement curve and calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Kᵢ is derived.
-
-
Internalization Assay:
-
LNCaP cells are incubated with a known concentration of 18F-PSMA-1007 at 37°C for various time points.
-
At each time point, the reaction is stopped.
-
The supernatant containing unbound tracer is removed.
-
To differentiate between surface-bound and internalized radioactivity, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) which strips surface-bound ligands. The radioactivity in this fraction represents the surface-bound portion.
-
The remaining radioactivity in the cell pellet, after lysis, represents the internalized fraction. Both fractions are measured in a gamma counter.
-
In Vivo Studies
Animal models, typically mice with xenografted human prostate tumors, were used to assess the tracer's biodistribution, tumor uptake, and clearance profile in a living system.
| Organ | Uptake at 1h p.i. (%ID/g) | Reference |
| Tumor (LNCaP, PSMA+) | 8.0 ± 2.4 | [3][5] |
| Tumor (PC-3, PSMA-) | ~1.1 ± 0.1 | [3] |
| Blood | 1.8 ± 0.3 | [5] |
| Kidneys | 29.8 ± 10.1 | [5] |
| Liver | 1.3 ± 0.3 | [5] |
| Spleen | 2.5 ± 1.1 | [5] |
| Salivary Glands | 4.6 ± 1.5 | [5] |
%ID/g = percentage of injected dose per gram of tissue.
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nu/nu) are subcutaneously inoculated with PSMA-positive LNCaP cells.[11] Tumors are allowed to grow to a suitable size for imaging.
-
Radiotracer Administration: Mice are anesthetized (e.g., with isoflurane) and a known activity of 18F-PSMA-1007 (e.g., 15-25 MBq) is administered via intravenous tail vein injection.[12][13]
-
PET/CT Imaging: Dynamic or static PET scans are acquired using a small-animal PET/CT scanner.[12] A CT scan is performed for attenuation correction and anatomical localization. Static scans are typically performed at specific time points, such as 60 or 120 minutes post-injection.[11][13]
-
Biodistribution Study (Ex Vivo):
-
At predefined time points post-injection, cohorts of mice are euthanized.
-
Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.[14]
-
The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Specificity/Blocking Study: To confirm that uptake is PSMA-specific, a cohort of mice is co-injected with a blocking agent, such as the non-radioactive PSMA inhibitor 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), to demonstrate a significant reduction in tumor uptake.[11]
Clinical Development and Performance
Clinical trials have validated the preclinical promise of 18F-PSMA-1007, establishing its high diagnostic accuracy, particularly in detecting recurrent disease.
Human Biodistribution and Dosimetry
Studies in human subjects confirmed the tracer's unique biodistribution, characterized by high uptake in lacrimal and salivary glands, liver, spleen, and kidneys, with very low accumulation in the urinary bladder.[1] The effective radiation dose is comparable to other ¹⁸F-labeled PET tracers, ensuring patient safety.[1]
| Organ | SUVmax at ~60 min p.i. | SUVmax at ~120 min p.i. | Reference |
| Liver | 7.9 | 10.1 | [15] |
| Spleen | 8.8 | 11.0 | [15] |
| Kidney | 19.5 | 23.9 | [15] |
| Salivary Gland (Parotid) | 16.0 | 18.0 | [15] |
| Urinary Bladder | 3.3 | 2.5 | [15] |
| Prostate Cancer Lesion | 11.0 | 15.5 | [15] |
SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of tracer uptake.
Diagnostic Efficacy
18F-PSMA-1007 has demonstrated high detection rates for recurrent prostate cancer, even at low PSA levels. Multiple studies have confirmed its high sensitivity and specificity for identifying metastatic lesions in lymph nodes and bone.
| Metric | Value | Patient Cohort | Reference |
| Overall Correct Detection Rate | 82% | Biochemical Recurrence | [16] |
| Overall Sensitivity | 95% | Biochemical Recurrence | [17][18] |
| Overall Specificity | 89% | Biochemical Recurrence | [17][18] |
| Positive Predictive Value (PPV) | 86% | Biochemical Recurrence | [17][18] |
| Negative Predictive Value (NPV) | 96% | Biochemical Recurrence | [17][18] |
| Sensitivity (Lymph Nodes >3mm) | 81.7% | Primary Staging & Recurrence | [19][20] |
| Specificity (Lymph Nodes >3mm) | 99.6% | Primary Staging & Recurrence | [19][20] |
Experimental Protocol: Clinical PET/CT Imaging
-
Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting requirements are usually necessary.
-
Radiotracer Injection: Patients receive an intravenous bolus injection of 18F-PSMA-1007. The administered activity is typically weight-based, for example, 4 MBq/kg, up to a maximum dose (e.g., 400 MBq).[21][22]
-
Uptake Period: Following injection, there is a waiting period to allow for tracer distribution and uptake in target tissues and clearance from the background. This period is typically 60 to 120 minutes.[22][23]
-
Image Acquisition: The patient is positioned on the PET/CT scanner. A low-dose CT scan is first acquired for attenuation correction and anatomical localization. This is immediately followed by the PET scan, which typically covers an area from the vertex of the skull to the mid-thigh.[24]
-
Image Reconstruction and Analysis: PET data is reconstructed using iterative algorithms (e.g., OSEM).[1] The resulting images are reviewed by experienced nuclear medicine physicians. Areas of focal uptake that are not consistent with normal physiological distribution are identified, and semi-quantitative analysis (e.g., calculation of SUVmax) is performed.[25]
Key Biological Pathways and Visualizations
Understanding the underlying biology of PSMA and the development workflow is essential for researchers.
PSMA Signaling Pathway
PSMA is not merely a passive docking site; it is a functional enzyme (glutamate carboxypeptidase II) that plays a role in cancer cell signaling. Its expression is linked to the activation of pro-survival pathways. Notably, PSMA has been shown to modulate the PI3K-AKT-mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[17] Research suggests that PSMA expression can redirect signaling from the MAPK pathway towards the PI3K-AKT pathway, promoting a more aggressive, anti-apoptotic phenotype in prostate cancer cells.[6][22]
References
- 1. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preliminary Results on the Synthesis of 18F-PSMA-1007 by Direct One-Step Fluorination | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Preclinical biodistribution and dosimetry and human biodistribution comparing 18F-rhPSMA-7 and single isomer 18F-rhPSMA-7.3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phase III Study of 18F-PSMA-1007 Versus 18F-Fluorocholine PET/CT for Localization of Prostate Cancer Biochemical Recurrence: A Prospective, Randomized, Crossover Multicenter Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 17. Diagnostic accuracy of [18F]PSMA-1007 PET/CT in biochemical recurrence of prostate cancer | springermedizin.de [springermedizin.de]
- 18. Diagnostic accuracy of [18F]PSMA-1007 PET/CT in biochemical recurrence of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diagnostic Accuracy of 18F-PSMA-1007 PET/CT Imaging for Lymph Node Staging of Prostate Carcinoma in Primary and Biochemical Recurrence | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. Diagnostic Accuracy of 18F-PSMA-1007 PET/CT Imaging for Lymph Node Staging of Prostate Carcinoma in Primary and Biochemical Recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. Frontiers | Clinical Utility of 18F-PSMA-1007 Positron Emission Tomography/Magnetic Resonance Imaging in Prostate Cancer: A Single-Center Experience [frontiersin.org]
- 25. 18F-PSMA-1007 PET/CT Performance on Risk Stratification Discrimination and Distant Metastases Prediction in Newly Diagnosed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of ¹⁸F-PSMA-1007: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro evaluation of ¹⁸F-PSMA-1007, a promising radiopharmaceutical for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) expressing tumors. This document details experimental protocols, summarizes quantitative data from various cancer cell lines, and illustrates key cellular mechanisms, offering a foundational resource for researchers in oncology and radiopharmaceutical development.
Introduction
¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled small molecule inhibitor of PSMA, a transmembrane glycoprotein (B1211001) that is significantly overexpressed in prostate cancer cells.[1] Its favorable characteristics, including high affinity for PSMA and predominant hepatobiliary excretion, have established it as a valuable tool in the clinical management of prostate cancer.[1][2] Understanding the in vitro behavior of ¹⁸F-PSMA-1007 across different cancer cell lines is crucial for elucidating its mechanism of action, identifying potential new therapeutic applications, and developing novel PSMA-targeted agents. This guide will delve into the methodologies for assessing the binding, uptake, and internalization of this radiotracer and present a summary of key quantitative findings.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible in vitro evaluation of ¹⁸F-PSMA-1007. The following sections outline the methodologies for cell culture, binding affinity determination, and cellular uptake and internalization assays.
Cell Culture
A panel of cancer cell lines with varying PSMA expression levels is typically used to characterize ¹⁸F-PSMA-1007.
-
PSMA-Positive Control: LNCaP (human prostate adenocarcinoma) cells are widely used as a positive control due to their high endogenous expression of PSMA.[3][4]
-
PSMA-Negative Control: PC-3 (human prostate carcinoma) cells, which lack PSMA expression, serve as a negative control to determine non-specific binding.[3][4]
-
Other Cancer Cell Lines: The evaluation of ¹⁸F-PSMA-1007 has been extended to other cancer types, including glioblastoma (GL261, U87), to investigate the potential for PSMA-targeted imaging and therapy beyond prostate cancer.[5]
General Cell Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 for LNCaP and PC-3) supplemented with 10% fetal bovine serum and antibiotics.[6] Cultures are incubated at 37°C in a humidified atmosphere with 5% CO₂.[6]
Competitive Binding Assay (Determination of Kᵢ)
This assay is performed to determine the binding affinity (inhibitory constant, Kᵢ) of non-radioactive PSMA-1007 for the PSMA receptor.
Methodology:
-
Cell Seeding: LNCaP cells are seeded in 24-well plates at a density of approximately 1 x 10⁵ cells per well and allowed to adhere overnight.[6]
-
Competition Reaction: The cells are incubated with a constant concentration of a known PSMA-targeting radioligand (e.g., ⁶⁸Ga-PSMA-11) and increasing concentrations of non-radioactive PSMA-1007.[4]
-
Incubation: The incubation is carried out at 4°C for a defined period (e.g., 1 hour) to reach binding equilibrium while minimizing internalization.
-
Washing: After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.
-
Cell Lysis and Measurement: Cells are lysed, and the cell-associated radioactivity is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of PSMA-1007 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Cellular Uptake and Internalization Assay
This assay quantifies the total cellular uptake and the internalized fraction of ¹⁸F-PSMA-1007.
Methodology:
-
Cell Seeding: Cancer cells (e.g., LNCaP, PC-3, GL261, U87) are seeded in 6-well or 24-well plates at densities ranging from 6 x 10⁵ to 1 x 10⁶ cells per well and cultured for 24 hours.[5][6]
-
Incubation with ¹⁸F-PSMA-1007: The cells are incubated with a specific concentration of ¹⁸F-PSMA-1007 (e.g., 30 nM) for various time points (e.g., 30, 60, 120 minutes) at 37°C.[5][6]
-
Blocking: To determine specific uptake, a parallel set of wells is co-incubated with an excess of a non-radioactive PSMA inhibitor, such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA).[6]
-
Total Uptake Determination:
-
Following incubation, the medium is removed, and cells are washed with cold PBS.
-
Cells are lysed, and the total cell-associated radioactivity is measured.
-
-
Internalization Determination:
-
To separate the membrane-bound from the internalized fraction, after the initial incubation and washing, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period (e.g., 5-10 minutes) on ice to strip the surface-bound radiotracer.
-
The acidic buffer (containing the membrane-bound fraction) is collected.
-
The remaining cells are washed and lysed to release the internalized radioactivity.
-
The radioactivity in both the acid wash and the cell lysate is measured.
-
-
Data Presentation: The results are typically expressed as the percentage of the added dose per million cells. The internalization ratio is calculated as the internalized activity divided by the total cell-associated activity.
Quantitative Data Summary
The in vitro binding and uptake of ¹⁸F-PSMA-1007 have been quantitatively assessed in several cancer cell lines. The data highlights the high affinity and efficient internalization of this radiotracer in PSMA-expressing cells.
| Cell Line | Cancer Type | PSMA Expression | Parameter | Value | Reference |
| LNCaP | Prostate Cancer | Positive | Kᵢ (PSMA-1007) | 6.7 ± 1.7 nM | [4] |
| LNCaP | Prostate Cancer | Positive | Internalization Ratio (60 min) | 67% ± 13% | [3][4] |
| LNCaP | Prostate Cancer | Positive | % Uptake (60 min, 1x10⁶ cells) | 10.17% | [5] |
| PC-3 | Prostate Cancer | Negative | % Uptake (60 min, 1x10⁶ cells) | 0.59% | [5] |
| GL261 | Glioblastoma | Low/Negative | % Uptake (60 min, 1x10⁶ cells) | 0.73% | [5] |
| U87 | Glioblastoma | Low/Negative | % Uptake (120 min, 6x10⁵ cells) | 0.64% | [5] |
Signaling Pathways and Experimental Workflows
The interaction of PSMA with its ligands can trigger intracellular signaling cascades. Furthermore, visualizing the experimental workflows can aid in the clear understanding and execution of the described protocols.
PSMA-Mediated Signaling Pathway
Recent studies have indicated that PSMA expression can modulate key cancer-related signaling pathways. Specifically, PSMA has been shown to interact with the scaffolding protein RACK1, which leads to a redirection of signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway.[7][8] This switch is believed to contribute to prostate cancer progression.[7][8]
PSMA-mediated shift from MAPK to PI3K-AKT signaling.
Experimental Workflow: Binding Affinity Assay
The following diagram illustrates the key steps in determining the binding affinity of PSMA-1007.
Workflow for the competitive binding assay.
Experimental Workflow: Cellular Uptake and Internalization Assay
This diagram outlines the procedure for measuring the cellular uptake and internalization of ¹⁸F-PSMA-1007.
Workflow for cellular uptake and internalization assay.
Conclusion
The in vitro characterization of ¹⁸F-PSMA-1007 provides fundamental insights into its interaction with cancer cells. The high binding affinity and efficient internalization in PSMA-positive cell lines, such as LNCaP, underscore its potential as a specific and effective imaging agent. The negligible uptake in PSMA-negative cells like PC-3 confirms its target specificity. Furthermore, the exploration of ¹⁸F-PSMA-1007 in other malignancies, such as glioblastoma, opens avenues for expanding its diagnostic utility. The elucidation of PSMA-mediated signaling pathways provides a deeper understanding of the biological consequences of targeting this receptor. The standardized protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to further investigate ¹⁸F-PSMA-1007 and develop the next generation of PSMA-targeted radiopharmaceuticals.
References
- 1. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROSTATE SPECIFIC MEMBRANE ANTIGEN (PSMA) PROMOTES SURVIVAL OF PROSTATE CANCER CELLS BY INDUCING A PARALLEL ACTIVATION OF THE PI3K/AKT-mTOR AND THE RAS-MAPK PATHWAYS IN THE SAME CELL POPULATION. [tesidottorato.depositolegale.it]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Frontiers | PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook [frontiersin.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
18F-PSMA-1007 as a diagnostic radiopharmaceutical in oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 18F-PSMA-1007, a radiopharmaceutical increasingly utilized for positron emission tomography (PET) imaging in oncology, particularly for prostate cancer. This document details the agent's mechanism of action, experimental protocols for its synthesis and use in preclinical and clinical settings, and key quantitative data on its biodistribution, dosimetry, and diagnostic performance. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this diagnostic tool.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein (B1211001) that is significantly overexpressed on the surface of prostate cancer cells, making it an exceptional target for diagnostic imaging and targeted therapy.[1] 18F-PSMA-1007 is a fluorine-18 (B77423) labeled, small-molecule inhibitor of PSMA designed for PET imaging.[1] Its use offers several advantages, including the favorable physical properties of fluorine-18, such as its longer half-life (approximately 110 minutes) compared to gallium-68 (B1239309) (around 68 minutes), which allows for more flexible imaging protocols and centralized production.[2] This guide serves as a technical resource for professionals in oncology research and drug development, providing in-depth information on the core aspects of 18F-PSMA-1007.
Mechanism of Action
18F-PSMA-1007 selectively binds with high affinity to the extracellular domain of the PSMA protein.[1] Following intravenous administration, the radiotracer circulates and accumulates at sites of PSMA expression. The positron-emitting fluorine-18 isotope decays, producing positrons that annihilate with electrons in the surrounding tissue to generate two 511 keV gamma photons.[1] These photons are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of 18F-PSMA-1007 distribution, which corresponds to areas of PSMA-expressing tissue, primarily prostate cancer lesions.[1]
Experimental Protocols
Synthesis and Quality Control of 18F-PSMA-1007
The synthesis of 18F-PSMA-1007 is typically performed via an automated process under Good Manufacturing Practice (GMP) conditions.[3]
Synthesis Workflow:
Detailed Methodology:
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[4]
-
Radiolabeling: The automated synthesis is typically carried out on a commercial synthesis module.[3] A one-step nucleophilic substitution reaction is commonly employed.[5][6] The precursor, a trimethylammonium salt of PSMA-1007, is reacted with [18F]fluoride.[3] The reaction is typically conducted at 85°C for 10 minutes in dimethyl sulfoxide (B87167) (DMSO).[3]
-
Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges.[3]
-
Formulation: The final product is formulated in an injectable solution, often containing ethanol and phosphate-buffered saline (PBS).[3]
-
Quality Control: Quality control is performed according to European Pharmacopoeia standards.[5][6][7] This includes tests for:
-
Appearance: Clear, colorless solution.[8]
-
Radiochemical Purity: ≥95% as determined by radio-HPLC and TLC.[5][6]
-
Radionuclidic Purity: Identity of fluorine-18 confirmed by half-life measurement.[5]
-
Bacterial Endotoxins: Tested using the Limulus Amebocyte Lysate (LAL) test.[7]
-
Sterility: Ensured by filtration through a 0.22 µm filter.[3]
-
Preclinical PET Imaging Protocol (Mouse Xenograft Model)
Methodology:
-
Animal Model: LNCaP (PSMA-positive) human prostate cancer cells are subcutaneously inoculated into immunodeficient mice.[10][11]
-
Radiotracer Injection: Mice are intravenously injected with 18F-PSMA-1007 (typically 1-2 MBq).[12]
-
PET/CT Imaging: Dynamic or static PET scans are performed. For static scans, imaging is often conducted 1 hour post-injection for a duration of 10 minutes.[10][13] Anesthesia is maintained throughout the imaging procedure.[12][13]
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images to quantify radiotracer uptake in tumors and various organs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[10][11]
Clinical PET/CT Imaging Protocol (Prostate Cancer Patients)
Methodology:
-
Patient Preparation: No specific patient preparation such as fasting is generally required.
-
Radiotracer Administration: Patients are intravenously injected with 18F-PSMA-1007. The typical injected dose is 4 MBq/kg of body weight.[14][15]
-
Uptake Phase: There is an uptake period of 90-120 minutes between injection and imaging.[14]
-
PET/CT Acquisition: Imaging is performed from the skull to the mid-thigh. A low-dose CT scan is acquired for attenuation correction and anatomical localization.[14]
-
Image Interpretation: PET images are evaluated for areas of focal uptake that are greater than the surrounding background and not consistent with physiological distribution.
Quantitative Data
Biodistribution and Dosimetry
The biodistribution of 18F-PSMA-1007 shows high uptake in organs with physiological PSMA expression and in tumor lesions.
Table 1: Comparative Biodistribution of 18F-PSMA-1007 and 68Ga-PSMA-11 in Humans (Mean SUV)
| Organ | 18F-PSMA-1007 | 68Ga-PSMA-11-HBED-CC | Reference |
| Kidneys | Lower | Higher | [7] |
| Urinary Bladder | Lower | Higher | [7] |
| Liver | Higher | Lower | [7] |
| Spleen | Higher | Lower | [7] |
| Salivary Glands | Higher | Lower | [7] |
| Lacrimal Glands | Higher | Lower | [7] |
Table 2: Absorbed Radiation Doses of 18F-PSMA-1007 in Humans
| Organ | Mean Equivalent Dose (mGy/MBq) | Reference |
| Kidneys | 1.48E-01 | [16] |
| Spleen | 1.06E-01 | [16] |
| Liver | 6.80E-02 | [16] |
| Effective Dose (mSv/MBq) | 1.46E-02 | [16] |
Note: The effective dose for a typical patient receiving 3-4 MBq/kg is estimated to be 6.0-8.0 mSv.[5][17]
Diagnostic Performance
18F-PSMA-1007 has demonstrated high diagnostic accuracy in detecting prostate cancer.
Table 3: Diagnostic Performance of 18F-PSMA-1007 PET/CT in Prostate Cancer
| Indication | Parameter | Value | Reference |
| Biochemically Relapsed PCa (PSA ≤ 2.0 ng/ml) | Detection Rate (Overall) | 60% | [6] |
| Detection Rate (PSA < 0.5 ng/ml) | 39% | [6] | |
| Detection Rate (PSA 0.5 to <1.0 ng/ml) | 55% | [6] | |
| Detection Rate (PSA 1.0 to ≤2.0 ng/ml) | 100% | [6] | |
| Sensitivity | 100% | [6] | |
| Specificity | 94.4% | [6] | |
| Lymph Node Staging (Lesion-based, >3mm) | Sensitivity | 81.7% | |
| Specificity | 99.6% | ||
| Positive Predictive Value | 92.4% | ||
| Negative Predictive Value | 98.9% | ||
| Primary Staging (Patient-based) | Sensitivity | 74% - 100% | [11] |
| Specificity | 76% - 100% | [11] | |
| Accuracy | 80% - 100% | [11] |
Limitations and Considerations
While 18F-PSMA-1007 is a powerful diagnostic tool, it is important to be aware of its limitations:
-
Non-specific Uptake: PSMA expression is not exclusive to prostate cancer. Uptake can be seen in various normal tissues, including salivary and lacrimal glands, liver, spleen, and kidneys.[2] Benign conditions such as inflammation and certain other tumors can also show uptake, potentially leading to false-positive results.
-
Bone Lesions: There is a recognized challenge with non-specific uptake in bone lesions, which can sometimes make it difficult to differentiate between benign and malignant findings.
Conclusion
18F-PSMA-1007 is a highly effective radiopharmaceutical for the diagnostic imaging of prostate cancer. Its favorable characteristics, including a longer half-life and high diagnostic accuracy, make it a valuable tool in the clinical management of this disease. This technical guide provides a foundational understanding of its properties and protocols, which can aid researchers, scientists, and drug development professionals in its application and further investigation. Future research should continue to explore its role in various clinical scenarios and in the development of PSMA-targeted therapies.
References
- 1. urotoday.com [urotoday.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. sciforum.net [sciforum.net]
- 7. preprints.org [preprints.org]
- 8. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. scilit.com [scilit.com]
- 15. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Evaluation of 18F-PSMA-1007, a New Prostate-Specific Membrane Antigen Ligand for Prostate Cancer Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TPC - Analysis of [F-18]PSMA-1007 [turkupetcentre.net]
An In-depth Technical Guide to Dosimetry and Radiation Safety for 18F-PSMA-1007 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dosimetry, biokinetics, and radiation safety considerations for the research use of 18F-PSMA-1007, a promising radiopharmaceutical for positron emission tomography (PET) imaging of prostate cancer.
Introduction to 18F-PSMA-1007
Prostate-specific membrane antigen (PSMA) has emerged as a key biomarker for prostate cancer, and PET imaging with radiolabeled PSMA ligands has significantly advanced the diagnosis and staging of the disease. 18F-PSMA-1007 is a fluorine-18 (B77423) labeled second-generation PSMA ligand that offers several advantages, including a longer half-life of its radionuclide (approximately 110 minutes) compared to Gallium-68, allowing for centralized production and distribution. A key characteristic of 18F-PSMA-1007 is its primary hepatobiliary excretion, which results in low urinary tract activity and provides clearer imaging of the pelvic region.[1][2]
Dosimetry of 18F-PSMA-1007
Understanding the radiation dose delivered to the patient is crucial for ensuring the safety of any radiopharmaceutical. Dosimetry studies for 18F-PSMA-1007 have been conducted in human subjects to determine the effective dose and the absorbed doses in various organs.
Effective Dose
The effective dose is a calculated measure of the total radiation dose to the whole body, taking into account the different sensitivities of various organs to radiation. Multiple studies have reported on the effective dose of 18F-PSMA-1007.
| Study (Year) | Effective Dose (mSv/MBq) | Typical Injected Activity (MBq) | Resulting Effective Dose (mSv) |
| Giesel et al. (2017)[2] | 0.022 | 200-250 | 4.4 - 5.5 |
| Hvittfeldt et al. (2022)[1][3][4] | 0.025 | 240-400 (3-4 MBq/kg for 80kg) | 6.0 - 8.0 |
| Sharma et al. (2022)[5][6] | 0.0146 | Not Specified | Not Specified |
Absorbed Organ Doses
The absorbed dose is the amount of energy deposited by ionizing radiation in a unit mass of tissue. The biodistribution of 18F-PSMA-1007, with its significant uptake in the lacrimal glands, salivary glands, liver, spleen, and kidneys, dictates the absorbed doses in these organs.
| Organ | Giesel et al. (2017) (mGy/MBq)[7] | Hvittfeldt et al. (2022) (μGy/MBq)[1][3][8] | Sharma et al. (2022) (mGy/MBq)[5][6] |
| Kidneys | 0.170 | 98 | 0.148 |
| Liver | 0.103 | 70 | 0.068 |
| Spleen | 0.098 | 66 | 0.106 |
| Salivary Glands | 0.090 (Parotid), 0.075 (Submandibular) | 86 | Not Specified |
| Lacrimal Glands | Not Specified | 98 | Not Specified |
| Gallbladder Wall | 0.158 | Not Specified | Not Specified |
| Small Intestine | 0.067 | Not Specified | Not Specified |
| Red Marrow | 0.019 | Not Specified | Not Specified |
| Urinary Bladder Wall | 0.019 | Not Specified | Not Specified |
Experimental Protocols for Dosimetry Studies
The following provides a generalized methodology for conducting a dosimetry study with 18F-PSMA-1007, based on published research.
Subject Recruitment and Preparation
-
Inclusion Criteria: Healthy volunteers or patients with a confirmed diagnosis of prostate cancer.
-
Exclusion Criteria: Renal insufficiency, prior radiation therapy or chemotherapy that could alter biodistribution.
-
Preparation: Subjects should be well-hydrated. No specific fasting requirements are typically needed.
Radiopharmaceutical Administration
-
Dose: An intravenous bolus injection of 18F-PSMA-1007 is administered. The injected activity is typically in the range of 200-400 MBq.[1][2]
-
Activity Measurement: The precise injected activity should be measured using a dose calibrator, and the residual activity in the syringe should be measured post-injection to determine the exact administered dose.
PET/CT Imaging
-
Imaging Schedule: A series of whole-body PET/CT scans are acquired at multiple time points post-injection to characterize the biokinetics of the tracer. A typical schedule might include scans at 10 minutes, 1 hour, 2 hours, 4 hours, and 6 hours post-injection.[7]
-
Imaging Protocol:
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
PET emission scans are acquired over multiple bed positions to cover the entire body.
-
The duration of each bed position scan should be adjusted to ensure adequate image statistics, especially at later time points when the activity has decayed.
-
Biodistribution and Dosimetry Analysis
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images for all major organs to generate time-activity curves (TACs).
-
Biokinetic Modeling: The TACs are used to calculate the number of disintegrations that occur in each source organ over time (residence times).
-
Dosimetry Calculation: Dosimetry software, such as OLINDA/EXM or IDAC-Dose, is used to calculate the absorbed doses to target organs and the effective dose based on the calculated residence times and standard human phantom models.[7]
Signaling Pathways of PSMA
Understanding the underlying biological pathways involving PSMA is crucial for interpreting imaging results and for drug development. PSMA is a transmembrane protein with enzymatic activity that can influence key signaling pathways in prostate cancer.
Caption: PSMA interaction with RACK1 redirects signaling from the MAPK/ERK to the pro-survival PI3K/AKT pathway.
Research Workflow for an 18F-PSMA-1007 Study
A typical research study involving 18F-PSMA-1007 follows a well-defined workflow from production to data analysis.
Caption: A typical workflow for a research study utilizing 18F-PSMA-1007 PET/CT.
Radiation Safety Considerations
Working with 18F-PSMA-1007 requires strict adherence to radiation safety protocols to minimize exposure to personnel.
Key Principles of Radiation Safety
The three cardinal principles of radiation safety are Time, Distance, and Shielding .
-
Time: Minimize the time spent in close proximity to the radioactive source.
-
Distance: Maximize the distance from the radioactive source. The radiation dose rate decreases with the square of the distance.
-
Shielding: Use appropriate shielding materials (e.g., lead, tungsten) to attenuate the radiation.
Specific Safety Procedures for 18F-PSMA-1007
-
Dose Handling and Administration:
-
Use syringe shields and vial shields during all handling procedures.
-
Work in a designated "hot" lab with appropriate shielding and ventilation.
-
Wear personal protective equipment (PPE), including gloves and a lab coat.
-
Use long-handled tongs to manipulate vials and syringes whenever possible.
-
-
Patient Management:
-
After injection, the patient becomes a source of radiation.
-
Instruct the patient to remain in a designated waiting area to minimize exposure to others.
-
Encourage the patient to void frequently to reduce the radiation dose to the bladder.
-
Provide the patient with specific instructions regarding contact with others, especially pregnant women and children, for a certain period post-injection.
-
-
Waste Management:
-
Dispose of all radioactive waste (syringes, vials, contaminated PPE) in designated, shielded containers.
-
Follow institutional and national regulations for the disposal of radioactive waste.
-
-
Personnel Monitoring:
-
All personnel handling 18F-PSMA-1007 should wear personal dosimeters (e.g., film badges, TLDs) to monitor their radiation exposure.
-
Caption: A workflow outlining the key radiation safety steps for handling 18F-PSMA-1007.
Conclusion
18F-PSMA-1007 is a valuable tool for prostate cancer research. A thorough understanding of its dosimetry, biokinetics, and the implementation of robust radiation safety protocols are essential for its safe and effective use in a research setting. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and conduct studies with 18F-PSMA-1007, ensuring the safety of both study participants and personnel.
References
- 1. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biokinetics and dosimetry of 18 F-PSMA-1007 in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Internal Dosimetry of 18 F-PSMA-1007 and 68 Ga-PSMA-11-HBED-CC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosimetry and Biokinetics of 18F-PSMA-1007 | GU Oncology Now [guoncologynow.com]
Potential of 18F-PSMA-1007 for Non-Prostate Cancer Imaging Research: A Technical Guide
Introduction
Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein, is a well-established target for imaging and therapy in prostate cancer.[1] However, its expression is not confined to the prostate. A growing body of evidence reveals PSMA expression in the neovasculature of various solid tumors, and in some cases, on the tumor cells themselves.[1][2][3][4][5][6][7] This has opened a new frontier for oncologic imaging and theranostics beyond prostate cancer. The positron emission tomography (PET) tracer ¹⁸F-PSMA-1007, with its favorable imaging characteristics, is at the forefront of this exploratory research. This technical guide provides an in-depth overview of the current state of ¹⁸F-PSMA-1007 imaging for non-prostate cancers, aimed at researchers, scientists, and drug development professionals.
Mechanism of PSMA Expression in Non-Prostate Cancers
Unlike prostate cancer, where PSMA is highly expressed on the epithelial tumor cells, its expression in other solid malignancies is often found on the endothelial cells of the tumor-associated neovasculature.[2][3][5][8] This expression is linked to angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8][9] PSMA's enzymatic functions are thought to play a role in matrix degradation and the regulation of angiogenesis, contributing to tumor invasion.[8] In some non-prostate cancers, such as salivary duct carcinoma and some pancreatic cancers, PSMA expression is also observed on the tumor cells.[1][8] The functions of PSMA are not fully understood but include enzymatic peptidase activity and the activation of signaling pathways like Akt and MAPK, which are involved in cell proliferation and survival.[10]
Below is a diagram illustrating the proposed signaling pathway associated with PSMA in the context of tumor neovasculature.
Caption: Proposed PSMA signaling in tumor neovasculature.
Applications in Specific Non-Prostate Cancers
The utility of ¹⁸F-PSMA-1007 and other PSMA-targeted radiotracers is being actively investigated across a range of non-prostate malignancies.
Hepatocellular Carcinoma (HCC)
In HCC, ¹⁸F-PSMA-1007 PET/CT has demonstrated higher sensitivity for detecting tumor lesions compared to ¹⁸F-FDG PET/CT.[11][12] This is particularly evident in well- or moderately differentiated HCCs, which often exhibit low glucose metabolism and are therefore less avid on ¹⁸F-FDG PET.[11][12][13] One study reported a sensitivity of 85.4% for ¹⁸F-PSMA-1007 in detecting HCC patients, compared to 61.0% for ¹⁸F-FDG.[11] For intrahepatic lesions, the sensitivity of ¹⁸F-PSMA-1007 was 82.3% versus 50.0% for ¹⁸F-FDG.[12] A case report highlighted a well-differentiated HCC with a maximum standardized uptake value (SUVmax) of 25.6 on ¹⁸F-PSMA-1007 PET/CT, while the lesion was not clearly depicted on ¹⁸F-FDG PET/CT (SUVmax of 3.3).[13][14]
| Hepatocellular Carcinoma (HCC) | ¹⁸F-PSMA-1007 | ¹⁸F-FDG | Reference |
| Patient-based Sensitivity | 85.4% | 61.0% | [11] |
| Lesion-based Sensitivity (intrahepatic) | 82.3% | 50.0% | [12] |
| Sensitivity in well/moderately differentiated HCC (patient-based) | 92.9% | 14.3% | [11] |
| Sensitivity in small lesions (≤ 2 cm) | 62.5% | 25.0% | [11] |
| Mean SUVmax in a case study | 25.6 | 3.3 | [13][14] |
| Tumor-to-Background Ratio (Median) | 2.7 | - | [15] |
Renal Cell Carcinoma (RCC)
PSMA expression in RCC is primarily observed in the tumor neovasculature.[3][10] ¹⁸F-PSMA-1007 PET/CT has shown promise for the initial staging and response assessment of metastatic RCC (mRCC).[16][17][18][19] Due to its hepatobiliary clearance, ¹⁸F-PSMA-1007 offers superior image quality compared to renally excreted tracers, especially in patients with impaired renal function.[16] In a study comparing ¹⁸F-PSMA-1007 and ¹⁸F-FDG for diagnosing ccRCC metastases, the sensitivity and specificity of ¹⁸F-PSMA-1007 were 80% and 72%, respectively, compared to 55% and 54% for ¹⁸F-FDG.[20]
| Renal Cell Carcinoma (RCC) | ¹⁸F-PSMA-1007 | ¹⁸F-FDG | Reference |
| Sensitivity for metastases | 80% | 55% | [20] |
| Specificity for metastases | 72% | 54% | [20] |
| Positive Predictive Value | 87% | 69% | [20] |
| Negative Predictive Value | 61% | 41% | [20] |
Glioblastoma
Glioblastoma multiforme (GBM) is a highly vascularized brain tumor, and PSMA has been identified on its tumor vascular endothelium. This makes it a potential target for both imaging and theranostics.[21][22] Preclinical studies in murine models have shown that ¹⁸F-PSMA-1007 PET can visualize GBM tumors with high tumor-to-background ratios.[23][24] However, the absolute uptake values in these models were low, which may have implications for the feasibility of PSMA-targeted radioligand therapy.[23][24] A pilot study is underway to evaluate ¹⁸F-PSMA-1007 uptake in primary glioblastoma.[25]
| Glioblastoma (Preclinical GL261 model) | ¹⁸F-PSMA-1007 | Reference |
| Mean SUVmean in tumor (Day 18) | 0.21 ± 0.04 g/ml | [23][24] |
| Mean Tumor-to-Background Ratio (TBR) (Day 18) | 7.3 ± 1.3 | [24] |
| Ex vivo TBR (Day 18/22) | 26.9 ± 10.5 | [23] |
Breast Cancer
PSMA expression has been reported in breast cancer, both in tumor cells and the associated neovasculature.[8] In a head-to-head comparison in patients with triple-negative breast cancer (TNBC), ¹⁸F-PSMA-1007 PET/CT showed comparable uptake to ¹⁸F-FDG in primary and metastatic lesions.[26][27] Notably, ¹⁸F-PSMA-1007 detected brain metastases that were not seen with ¹⁸F-FDG.[26][27] Another case report in a male with metastatic breast cancer found that ¹⁸F-PSMA-1007 imaging detected more bone lesions compared to ¹⁸F-FDG PET/CT.[28]
| Triple-Negative Breast Cancer (TNBC) | ¹⁸F-PSMA-1007 | ¹⁸F-FDG | Reference |
| Detection of Nodal Metastases | 8/10 patients | 8/10 patients | [26][27] |
| Detection of PET-positive bone metastases | 4 patients | 3 patients | [26] |
| Detection of Brain Metastases | Detected | Not Detected | [26][27] |
Other Cancers
-
Salivary Gland Tumors: Different subtypes of salivary gland tumors exhibit heterogeneous PSMA expression, with some showing expression in both tumor cells and the neovasculature.[8] In adenoid cystic carcinoma, ⁶⁸Ga-PSMA PET/CT showed a tumor-to-liver ratio >1 in 93% of patients.[8]
-
Thyroid Cancer: PSMA expression in thyroid cancer is primarily attributed to the endothelial microvessels.[1][8] It has been suggested as a biomarker for aggressiveness, with higher expression in poorly differentiated and anaplastic thyroid cancers.[8] PSMA-targeted imaging may be useful in radioiodine-refractory cases.[8] There is also a report of a Hürthle cell thyroid adenoma showing avid uptake on ¹⁸F-PSMA-1007 PET/CT.[29]
-
Lung Cancer: PSMA expression has been observed in the neovasculature of non-small cell lung cancer.[6]
Experimental Protocols
A standardized protocol for ¹⁸F-PSMA-1007 imaging in non-prostate cancers is still evolving. However, based on current research, a typical experimental workflow can be outlined.
Caption: Typical experimental workflow for ¹⁸F-PSMA-1007 imaging research.
Key Methodological Considerations:
-
Radiotracer Administration: ¹⁸F-PSMA-1007 is administered via intravenous bolus injection. Doses used in studies vary, with some protocols using around 4.0 MBq/kg of body weight.[30]
-
Uptake Time: The optimal uptake time for ¹⁸F-PSMA-1007 is generally considered to be between 60 and 120 minutes post-injection.[30][31]
-
Image Acquisition: PET/CT scans are typically acquired in 3D mode, covering an area from the base of the skull to the mid-thighs. The acquisition time per bed position is usually 3-4 minutes.[31]
-
Image Analysis: Both visual interpretation and semi-quantitative analysis are performed. The most common quantitative metric is the Maximum Standardized Uptake Value (SUVmax). Tumor-to-background ratios (TBR) are also calculated to assess lesion conspicuity.
Logical Framework for Diagnostic Assessment
The introduction of ¹⁸F-PSMA-1007 PET/CT into the diagnostic algorithm for non-prostate cancers requires a clear understanding of its performance relative to existing imaging standards.
Caption: Diagnostic logic for ¹⁸F-PSMA-1007 vs. standard imaging.
Future Directions and Theranostic Potential
The ability to image PSMA expression in non-prostate cancers with ¹⁸F-PSMA-1007 paves the way for PSMA-targeted radioligand therapy (RLT).[22][32][33] The "theranostic" approach, where imaging is used to select patients for targeted therapy, is a cornerstone of personalized medicine. While research is still in its early stages, the promising results of PSMA RLT in prostate cancer highlight the potential for this strategy in other solid tumors that exhibit PSMA avidity.[22] Further prospective studies are needed to validate the diagnostic accuracy of ¹⁸F-PSMA-1007 across a wider range of non-prostate cancers and to establish its role in patient selection for PSMA-targeted therapies.[3]
¹⁸F-PSMA-1007 PET/CT is emerging as a valuable research tool for imaging a variety of non-prostate cancers. Its ability to detect lesions, particularly in tumors with low glucose metabolism or in specific metastatic sites like the brain, suggests it could play a significant role in oncologic imaging. The data gathered so far, especially in hepatocellular and renal cell carcinoma, is promising. For researchers and drug development professionals, the exploration of ¹⁸F-PSMA-1007 and other PSMA-targeted agents offers exciting opportunities to advance cancer diagnosis and venture into novel theranostic applications. Continued research with standardized protocols and larger patient cohorts will be crucial to fully define the clinical utility of ¹⁸F-PSMA-1007 in the management of non-prostate malignancies.
References
- 1. PSMA-targeted therapy for non-prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSMA Expression in Solid Tumors beyond the Prostate Gland: Ready for Theranostic Applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA expression on neovasculature of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Nonprostatic diseases on PSMA PET imaging: a spectrum of benign and malignant findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | 18F-PSMA-1007 versus 18F-FDG PET/CT in the detection of hepatocellular carcinoma [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. A case of well-differentiated hepatocellular carcinoma detected with 18F-PSMA-1007 positron emission tomography-computed tomography - Wang - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. 18F-PSMA-1007 PET/CT for Initial Staging of Renal Cell Carcinoma in an End-Stage Renal Disease Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. urotoday.com [urotoday.com]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. scilit.com [scilit.com]
- 22. isotopia-global.com [isotopia-global.com]
- 23. Frontiers | PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook [frontiersin.org]
- 24. PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ClinicalTrials.gov [clinicaltrials.gov:443]
- 26. Head-to-Head Comparison of [18F]PSMA-1007 and [18F]FDG PET/CT in Patients with Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 18F-PSMA 1007 Uptake in a Man With Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Hürthle Cell Thyroid Adenoma Showing Avid Uptake on 18F-PSMA-1007 PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Skeletal 18F-PSMA-1007 uptake in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 33. researchgate.net [researchgate.net]
Navigating the Landscape of Prostate Cancer Imaging: A Technical Guide to Current 18F-PSMA-1007 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The field of prostate cancer diagnostics is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) imaging agents at the forefront of this transformation. Among these, 18F-PSMA-1007 has emerged as a promising radiotracer, offering distinct advantages in clinical settings. This technical guide provides a comprehensive review of the current clinical trials involving 18F-PSMA-1007, detailing experimental protocols, presenting quantitative data from comparative studies, and visualizing key workflows for scientific and research professionals.
I. Overview of Ongoing and Recent Clinical Trials
Numerous clinical trials are actively investigating the diagnostic efficacy, safety, and clinical impact of 18F-PSMA-1007 PET/CT and PET/MRI in various stages of prostate cancer. These studies range from Phase II to Phase III and are evaluating its role in primary staging, biochemical recurrence, and in comparison to other imaging modalities.[1][2][3][4][5]
A notable trend in the current research landscape is the direct comparison of 18F-PSMA-1007 PET/CT with established imaging techniques such as multiparametric MRI (mpMRI) and other PET tracers like 18F-fluorocholine.[6][7][8] The primary objectives of many of these trials are to determine the superiority of 18F-PSMA-1007 in detecting cancerous lesions, its impact on patient management, and its potential to replace or supplement conventional imaging.[9]
II. Quantitative Data from Comparative Clinical Trials
The following tables summarize key quantitative findings from recent clinical trials comparing 18F-PSMA-1007 PET/CT with other imaging modalities.
Table 1: Comparison of 18F-PSMA-1007 PET/CT and 18F-Fluorocholine PET/CT for Detection of Prostate Cancer Recurrence (Phase III) [6]
| Metric | 18F-PSMA-1007 PET/CT | 18F-Fluorocholine PET/CT | p-value |
| Overall Correct Detection Rate | |||
| Undetermined as Positive | 0.82 | 0.65 | < 0.0001 |
| Undetermined as Negative | 0.77 | 0.57 | < 0.0001 |
| Patient-Level Evidence of Recurrence | 76.3% - 85.3% | 52.1% - 67.4% | N/A |
Table 2: Comparison of 18F-PSMA-1007 PET/CT and Multiparametric MRI (mpMRI) for Locoregional Staging of Prostate Cancer (Phase II "Next Generation Trial") [7][10][11]
| Metric | 18F-PSMA-1007 PET/CT | mpMRI | p-value |
| Correct Identification of Pathological T stage | 45% | 28% | 0.003 |
| Correct Identification of Dominant Nodule | 94% | 83% | 0.007 |
| Correct Identification of Laterality | 64% | 44% | 0.001 |
| Correct Identification of Extracapsular Extension | 75% | 63% | 0.014 |
| Correct Identification of Seminal Vesicle Invasion | 91% | 85% | 0.065 |
| Detection of Gleason Grade Group ≥2 Nodules | 86% | 62% | < 0.001 |
Table 3: Diagnostic Performance of 18F-PSMA-1007 PET/CT in Detecting Intraprostatic Lesions [12]
| Metric | Value |
| Overall Detection Rate | 96.6% (113/117) |
| Sensitivity for Intraprostatic Lesions | 91.2% |
| Positive Predictive Value (PPV) | 89.8% |
| Optimal SUVmax Cutoff for PCa Diagnosis | 8.3 (Sensitivity: 71.3%, Specificity: 96.8%) |
III. Experimental Protocols
The methodologies employed in clinical trials of 18F-PSMA-1007 are critical for ensuring the reproducibility and validity of the findings. Below are detailed protocols synthesized from multiple sources.
A. Radiotracer Synthesis and Quality Control
The production of 18F-PSMA-1007 for clinical use is a multi-step process that requires adherence to Good Manufacturing Practices (GMP).
-
Radionuclide Production: Fluorine-18 (18F) is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Automated Radiosynthesis: The synthesis of 18F-PSMA-1007 is often performed using automated synthesis modules. A common method is a one-step nucleophilic substitution reaction using an unprotected precursor.[1][6] This process has been optimized to achieve good radiochemical yields (ranging from 25% to 80%) with synthesis times of less than an hour.[1][13]
-
Purification: The crude product is purified using solid-phase extraction (SPE) cartridges.
-
Quality Control: The final product undergoes rigorous quality control tests to ensure its suitability for human injection. These tests, compliant with European Pharmacopoeia standards, include:[1][6]
-
Radiochemical Purity: Determined by radio-High-Performance Liquid Chromatography (radio-HPLC) and Thin-Layer Chromatography (TLC) to be ≥95%.[1]
-
Residual Solvents: Analysis by gas chromatography.
-
Radionuclidic Identity and Purity: Verified by gamma spectroscopy.
-
pH: Measured to be within a physiologically acceptable range.
-
Bacterial Endotoxins: Assessed using the Limulus Amebocyte Lysate (LAL) test.
-
Sterility: Ensured through appropriate filtration and aseptic techniques.
-
B. Patient Preparation and Radiotracer Administration
Proper patient preparation is essential for optimal image quality and accurate interpretation.
-
Pre-Scan Instructions: Unlike FDG-PET scans, fasting is generally not required for PSMA PET scans.[14][15][16] Patients are advised to be well-hydrated.[14] Strenuous physical activity should be avoided for 24 hours prior to the scan.[14]
-
Exclusion Criteria: Common exclusion criteria include age less than 18 years, contraindications to any ingredients of 18F-PSMA-1007, and participation in another therapeutic clinical trial.[13]
-
Injection: 18F-PSMA-1007 is administered as an intravenous bolus injection. The typical injected dose is 4 MBq/kg of body weight, with a maximum dose often capped at 400 MBq.[2][9][17]
C. PET/CT and PET/MRI Imaging Acquisition
-
Uptake Time: Imaging is typically performed 60 to 120 minutes after the injection of the radiotracer.[5][9][10] Some studies have indicated that delayed imaging at 120 minutes may improve the signal-to-noise ratio by reducing background activity.[10]
-
PET Acquisition:
-
Patients are positioned supine on the scanner bed.
-
Acquisition is typically performed from the mid-thigh to the base of the skull.
-
The acquisition time per bed position is generally 2-3 minutes.[10]
-
-
CT Acquisition: A low-dose CT scan is performed for attenuation correction and anatomical localization.[9] In some protocols, a diagnostic contrast-enhanced CT may be acquired.
-
PET/MRI Acquisition: For PET/MRI, pelvic series are often acquired with a single bed position for 6-10 minutes. MRI-based attenuation correction methods, such as Dixon MRI, are employed.[18] The MRI protocol may include pelvic sequences for local evaluation and whole-body sequences for detecting distant metastases.[18]
D. Image Analysis and Interpretation
-
Qualitative Analysis: Experienced nuclear medicine physicians or radiologists visually assess the images for areas of abnormal focal uptake of 18F-PSMA-1007 that are not consistent with physiological distribution. A scoring system, such as a 5-point Likert scale, may be used to categorize the likelihood of malignancy.[4]
-
Quantitative Analysis:
-
Standardized Uptake Value (SUV): The maximum SUV (SUVmax) is a commonly used semi-quantitative parameter. Regions of interest (ROIs) are drawn around suspected lesions to measure their SUVmax.[8]
-
Volumetric Parameters: More advanced quantitative metrics include PSMA-tumor volume (PSMA-TV) and total lesion PSMA (TL-PSMA), which are derived from volumetric analysis of the PET data.[8][19] These parameters can provide a measure of the total tumor burden.
-
Comparison to Background: Lesion uptake is often compared to background activity in tissues like the liver and blood pool to aid in interpretation.[4]
-
IV. Visualizing Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key processes in 18F-PSMA-1007 clinical trials.
Caption: Generalized workflow of a clinical trial involving 18F-PSMA-1007 PET imaging.
Caption: Mechanism of 18F-PSMA-1007 targeting and PET signal generation.
V. Conclusion
Current clinical trials are robustly demonstrating the value of 18F-PSMA-1007 PET imaging in the management of prostate cancer. The quantitative data from comparative studies suggest its superiority over conventional imaging modalities in various clinical scenarios. Standardized and meticulously executed experimental protocols are fundamental to the continued validation of this promising diagnostic agent. The workflows and mechanisms outlined in this guide provide a framework for understanding the operational and biological principles underlying the use of 18F-PSMA-1007 in a clinical research setting. As more data from ongoing and future trials become available, the precise role of 18F-PSMA-1007 in the diagnostic and therapeutic pathway of prostate cancer will be further solidified, offering the potential for more personalized and effective patient care.
References
- 1. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. banglajol.info [banglajol.info]
- 7. researchgate.net [researchgate.net]
- 8. 18F-PSMA-1007 PET/CT-derived semi-quantitative parameters for risk stratification of newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Evaluating the value of 18F-PSMA-1007 PET/CT in the detection and identification of prostate cancer using histopathology as the standard - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer | Semantic Scholar [semanticscholar.org]
- 14. Patient Preparations | PET/CT PSMA Study | Midstate Radiology Associates [midstateradiology.com]
- 15. petimagingflorida.com [petimagingflorida.com]
- 16. petimagingflorida.com [petimagingflorida.com]
- 17. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Added Value of [18F]PSMA‐1007 PET/CT and PET/MRI in Patients With Biochemically Recurrent Prostate Cancer: Impact on Detection Rates and Clinical Management - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols for GMP-Compliant Synthesis of ¹⁸F-PSMA-1007
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Good Manufacturing Practice (GMP)-compliant automated synthesis of ¹⁸F-PSMA-1007, a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of prostate cancer. The information compiled is based on established and validated one-step synthesis procedures.
Introduction
¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled ligand that targets the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. Its favorable characteristics, including high tumor uptake and reduced urinary excretion compared to other PSMA tracers, make it a valuable tool for the diagnosis and staging of prostate cancer.[1][2] The synthesis of ¹⁸F-PSMA-1007 can be efficiently automated, making it suitable for routine clinical production in compliance with GMP standards.[3][4][5] This protocol focuses on the more common and efficient one-step direct radiofluorination method.
Materials and Equipment
2.1. Reagents and Precursors
-
PSMA-1007 precursor (trimethylammonium or trifluoroacetate (B77799) salt)
-
Tetrabutylammonium (B224687) bicarbonate (TBAHCO₃) or other suitable base
-
Anhydrous Acetonitrile (MeCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (EtOH) for medical use
-
Water for Injection (WFI)
-
Phosphate Buffered Saline (PBS)
-
Sodium Ascorbate (as a stabilizer, optional)[6]
2.2. Consumables
-
Sterile, pyrogen-free vials and syringes
-
Solid Phase Extraction (SPE) cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec)[3]
-
Sterile filters (0.22 µm)
2.3. Equipment
-
Automated radiosynthesis module (e.g., GE TRACERlab™ FX N Pro, TRACERlab™ MX, IBA Synthera+, NEPTIS mosaic-RS, Trasis AllInOne)[3][7][8]
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector for quality control
-
Gas Chromatography (GC) system for residual solvent analysis
-
Dose calibrator
-
pH meter or pH strips
-
Endotoxin detection system
Experimental Protocol: Automated One-Step Synthesis
This protocol outlines the GMP-compliant, fully automated, one-step radiosynthesis of ¹⁸F-PSMA-1007.[3] The process involves the trapping of [¹⁸F]fluoride, azeotropic drying, nucleophilic substitution reaction, and purification via SPE cartridges.
3.1. Pre-Synthesis Preparation
-
Ensure the automated synthesis module and all associated equipment have been validated and calibrated according to GMP guidelines.
-
Aseptically assemble the single-use cassette and reagents on the synthesis module.
-
Prepare a solution of the PSMA-1007 precursor (typically 1.0 to 3.0 mg) in DMSO.[3][6]
3.2. Automated Synthesis Steps
-
[¹⁸F]Fluoride Trapping: Transfer the cyclotron-produced [¹⁸F]fluoride to the synthesis module and trap it on an anion exchange cartridge.
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of tetrabutylammonium bicarbonate. Perform azeotropic drying of the [¹⁸F]fluoride-TBA complex under vacuum and heating (e.g., 120°C).[6]
-
Radiolabeling Reaction: Add the precursor solution in DMSO to the dried [¹⁸F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 85°C) for a specific duration (e.g., 10 minutes) to facilitate the nucleophilic substitution.[3]
-
Purification:
-
After the reaction, dilute the crude mixture with a suitable solvent, such as a 5% ethanol solution.[3]
-
Load the diluted mixture onto a pre-conditioned SPE cartridge assembly (e.g., Chromafix PS-H+ and Chromafix C18ec).[3]
-
Wash the cartridges with a 5% ethanol solution to remove unreacted [¹⁸F]fluoride and other impurities.[3]
-
Elute the purified ¹⁸F-PSMA-1007 from the cartridge using a 30% ethanol solution.[3]
-
-
Formulation: Dilute the eluted product with PBS to the desired final volume and radioactive concentration.[3] The final formulation may contain a small percentage of ethanol (e.g., 6.8-8%).[6][7]
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Data Presentation: Synthesis Performance
The following tables summarize the quantitative data from various GMP-compliant synthesis protocols for ¹⁸F-PSMA-1007 using different automated modules.
Table 1: Radiochemical Yield and Synthesis Time
| Synthesis Module | Radiochemical Yield (non-decay corrected) | Synthesis Time (min) | Starting Activity (GBq) | Reference |
| GE TRACERlab FX FN | 24.3 – 82.4% | 55 | 40 | [7] |
| GE TRACERlab MX | 43.3 – 52.8% | 45 | up to 80 | [7] |
| NEPTIS mosaic-RS | 41.3 – 44.9% | 45 | up to 80 | [7] |
| IBA SYNTHERA+ | 59.5 – 72.8% | 35 | up to 89 | [7] |
| IBA Synthera Version 01 | 35 – 48% | 33 | Not Specified | [9] |
| Trasis AllInOne | 48.6 ± 8.1% | 40 | Not Specified | [8] |
| MPS-200 (Sumitomo) | 40 – 42% | < 60 | Not Specified | [6] |
| Generic (Various) | 30 – 80% | < 60 | Not Specified | [3] |
Table 2: Quality Control Specifications
| Parameter | Specification | Analytical Method | Reference |
| Appearance | Clear, colorless solution, free of visible particles | Visual Inspection | European Pharmacopoeia |
| pH | 4.5 - 7.5 | pH meter or pH strips | [7][10] |
| Radiochemical Purity | ≥ 95% | Radio-HPLC | [3][6][7][11] |
| Radionuclidic Identity | Fluorine-18 | Gamma Spectroscopy | European Pharmacopoeia |
| Radionuclidic Purity | Half-life: 105 - 115 min | Dose Calibrator | European Pharmacopoeia |
| Residual Solvents | Acetonitrile: ≤ 410 µg/mLDMSO: ≤ 5000 µg/mLEthanol: ≤ 10% v/v | Gas Chromatography (GC) | [7] |
| Tetrabutylammonium (TBA) | < 260 µg/mL | Semi-quantitative spot test | [7] |
| Bacterial Endotoxins | < 175/V IU/mL (V = max. recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test | European Pharmacopoeia |
| Sterility | Sterile | Sterility Test | European Pharmacopoeia |
| Filter Integrity | Pass | Bubble Point Test | European Pharmacopoeia |
| Molar Activity | > 1,000 GBq/µmol | HPLC | [6] |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the GMP-compliant synthesis of ¹⁸F-PSMA-1007.
References
- 1. banglajol.info [banglajol.info]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. sciforum.net [sciforum.net]
- 5. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
Automated Radiosynthesis of ¹⁸F-PSMA-1007 for Clinical Research
Application Notes and Protocols
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. Positron Emission Tomography (PET) imaging using radiolabeled PSMA ligands offers high sensitivity and specificity. ¹⁸F-PSMA-1007 is a second-generation, fluorine-18 (B77423) labeled PSMA ligand that has shown significant promise for PET imaging of prostate cancer.[1][2] Its advantages include a longer half-life of fluorine-18 (approximately 110 minutes) compared to gallium-68, allowing for centralized production and distribution, and a primary excretion route that bypasses the urinary tract, leading to clearer images of the pelvic region.[3][4] This document provides detailed protocols for the automated radiosynthesis of ¹⁸F-PSMA-1007, tailored for researchers, scientists, and drug development professionals.
Data Presentation
The automated synthesis of ¹⁸F-PSMA-1007 has been successfully implemented on various commercially available synthesis modules. The following tables summarize the key quantitative data from different automated synthesis platforms.
Table 1: Comparison of Automated ¹⁸F-PSMA-1007 Synthesis Parameters on Different Modules
| Synthesis Module | Synthesis Time (min) | Radiochemical Yield (RCY, non-decay corrected) | Radiochemical Purity (%) |
| GE TRACERlab MX | 45 | 43.3 - 52.8% | ≥95 |
| NEPTIS Mosaic-RS | 45 | 41.3 - 44.9% | ≥95 |
| IBA SYNTHERA+ | 35 | 59.5 - 72.8% | ≥95 |
| Trasis AllInOne | ~80 (two-step) / ~40 (one-step) | 5.1 ± 2.3% (two-step) / 40 ± 5% (one-step) | ≥97 |
| GE TRACERlab FX FN | 55 | 24.3 - 82.4% | 97.0 ± 1.1 |
| Synthra RNplus | 32 | 55 ± 5% | 96.1 |
| CFN-MPS200 | Not Specified | ~40% (TFA salt) / ~56% (Acetate salt) | >95 |
Table 2: Quality Control Specifications for ¹⁸F-PSMA-1007
| Quality Control Test | Specification |
| Appearance | Clear, colorless solution, free of visible particles |
| pH | 5.0 - 7.0 |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | ≤ 0.1 mg/Vmax for chemical impurities |
| Residual Solvents | Acetonitrile (B52724), DMSO, Ethanol (B145695) within acceptable limits |
| Tetrabutylammonium (B224687) (TBA) | Below limit of detection or specified limit |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F |
| Bacterial Endotoxins | As per pharmacopoeia standards |
| Sterility | Sterile |
Experimental Protocols
The following protocols describe the automated, one-step radiosynthesis of ¹⁸F-PSMA-1007. This method is noted for its simplicity and high efficiency.[1]
Materials and Reagents
-
Tetrabutylammonium bicarbonate (TBAHCO₃) solution[7]
-
Dimethyl sulfoxide (B87167) (DMSO)[5]
-
Ethanol (absolute)
-
Water for Injection
-
Phosphate (B84403) Buffered Saline (PBS)[3]
-
Sodium Ascorbate[3]
-
Sterile filtration unit (0.22 µm)
-
Anion exchange cartridge (e.g., QMA)[3]
-
Reversed-phase cartridges for purification (e.g., C18 and cation exchange)[3]
-
Automated synthesis module (e.g., GE TRACERlab, IBA SYNTHERA+, Trasis AllInOne)
Automated Synthesis Procedure (Example using a generic cassette-based system)
-
Cassette and Reagent Preparation:
-
Aseptically assemble the disposable synthesis cassette according to the manufacturer's instructions for ¹⁸F-PSMA-1007 synthesis.
-
Prepare the necessary reagents:
-
Load the prepared reagents into the appropriate vials on the synthesis module.
-
-
[¹⁸F]Fluoride Trapping and Elution:
-
Bombard a target containing [¹⁸O]water with protons in a cyclotron to produce [¹⁸F]fluoride.
-
Transfer the aqueous [¹⁸F]fluoride from the cyclotron to the synthesis module.
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of tetrabutylammonium bicarbonate.[3]
-
-
Azeotropic Drying:
-
The eluted [¹⁸F]fluoride/[¹⁸F]TBAF complex is dried under vacuum and nitrogen flow with the addition of acetonitrile to remove water. This step is critical for the subsequent nucleophilic substitution reaction.
-
-
Radiolabeling Reaction:
-
The precursor solution (PSMA-1007 in DMSO) is added to the dried [¹⁸F]fluoride.
-
The reaction mixture is heated to a specific temperature (e.g., 105°C) for a defined period (e.g., 10 minutes) to facilitate the nucleophilic substitution of a leaving group on the precursor with ¹⁸F.[3]
-
-
Purification:
-
After the reaction, the crude mixture is diluted with water or a suitable buffer.
-
The diluted mixture is passed through a series of solid-phase extraction (SPE) cartridges. A common setup involves a cation exchange cartridge followed by a C18 cartridge to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities.[3]
-
The cartridges are washed with water to remove any remaining polar impurities.
-
-
Elution and Formulation:
-
The purified ¹⁸F-PSMA-1007 is eluted from the C18 cartridge using an ethanol/water mixture.
-
The eluted product is collected in a sterile vial containing the final formulation buffer (e.g., PBS with sodium ascorbate).[3]
-
The final product is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free collection vial.
-
Quality Control Procedures
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine radiochemical purity and identify the product.
-
System: A radio-HPLC system equipped with a C18 column, a UV detector (225 nm), and a radioactivity detector.[3]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 2.5).[3]
-
Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should correspond to that of a non-radioactive PSMA-1007 reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the ¹⁸F-PSMA-1007 peak.
-
-
Thin-Layer Chromatography (TLC):
-
Purpose: To determine the amount of free [¹⁸F]fluoride.
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 4:6 v/v).[3]
-
Procedure: Spot a small amount of the final product on the TLC plate and develop the chromatogram. Free [¹⁸F]fluoride will remain at the origin (Rf = 0), while ¹⁸F-PSMA-1007 will move with the solvent front.
-
-
Gas Chromatography (GC):
-
Purpose: To quantify residual solvents (e.g., ethanol, acetonitrile, DMSO).
-
Procedure: Analyze a sample of the final product using a GC system with a suitable column and detector.
-
-
Other Tests:
-
pH: Measured using a calibrated pH meter.
-
Visual Inspection: For clarity and absence of particulate matter.
-
Sterility and Endotoxin Testing: Performed according to pharmacopoeial standards.
-
Mandatory Visualization
Caption: Automated radiosynthesis workflow for ¹⁸F-PSMA-1007.
Caption: One-step nucleophilic substitution for ¹⁸F-PSMA-1007 synthesis.
References
- 1. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different PSMA Radiopharmaceuticals: A Comparative Study of [18F]F-PSMA-1007, [18F]F-JK-PSMA-7, and [99mTc]Tc-PSMA-I&S in the Skeletal System | MDPI [mdpi.com]
- 7. banglajol.info [banglajol.info]
Application Notes and Protocols for Quality Control of 18F-PSMA-1007 Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures for the production of 18F-PSMA-1007, a promising radiopharmaceutical for positron emission tomography (PET) imaging of prostate cancer. Adherence to these protocols is crucial to ensure the safety, efficacy, and batch-to-batch consistency of the final product for clinical and research applications.
Quality Control Specifications
The quality control of 18F-PSMA-1007 injection solution must comply with established standards, primarily those outlined in the European Pharmacopoeia (Ph. Eur.). The following table summarizes the key quality control tests, their acceptance criteria, and typical analytical methods employed.
| Parameter | Acceptance Criteria | Analytical Method |
| Appearance | Clear, colorless, and free from visible particles | Visual Inspection |
| pH | 5.0 - 7.0[1] | Potentiometry (pH meter) |
| Radionuclidic Identity | Half-life of 105 - 115 minutes | Gamma-ray spectrometry |
| Radionuclidic Purity | ≥ 99.9% | Gamma-ray spectrometry |
| Radiochemical Identity | Retention time of the main radioactive peak corresponds to the retention time of the PSMA-1007 reference standard in the HPLC chromatogram | High-Performance Liquid Chromatography (HPLC) |
| Radiochemical Purity | ≥ 91%[2] | High-Performance Liquid Chromatography (HPLC) |
| [18F]Fluoride Impurity | ≤ 5% | Thin-Layer Chromatography (TLC) or HPLC |
| Chemical Purity (PSMA-1007) | ≤ 100 µg per maximum patient dose | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Residual Solvents (e.g., Ethanol, Acetonitrile (B52724), DMSO) | Ethanol: ≤ 10% v/vOther solvents: Below limits defined in Ph. Eur. or ICH guidelines | Gas Chromatography (GC) |
| Tetrabutylammonium (TBA) Residue | Below the limit of detection (typically < 260 µg/mL) | Semi-quantitative spot test or HPLC[3] |
| Bacterial Endotoxins | < 175/V EU/mL (V = maximum recommended dose in mL) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | Membrane filtration method as per Ph. Eur. |
| Filter Integrity | Pass | Bubble point test |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Identity, Radiochemical Purity, and Chemical Purity
This method is used to identify and quantify 18F-PSMA-1007 and related chemical and radiochemical impurities.
-
Instrumentation: A validated HPLC system equipped with a UV detector (set at 220 nm and 254 nm) and a radioactivity detector in series.
-
Column: Jupiter® C18, 300 Å, 5 µm, 250 x 4.6 mm (or equivalent).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[1]
-
Gradient:
-
0-5 min: 100% Solvent A
-
5-8 min: Linear gradient to 25% Solvent A / 75% Solvent B
-
8-12 min: Hold at 25% Solvent A / 75% Solvent B
-
12-15 min: Linear gradient to 100% Solvent B[1]
-
-
Procedure:
-
Prepare a reference standard solution of non-radioactive PSMA-1007.
-
Inject the reference standard and the 18F-PSMA-1007 sample into the HPLC system.
-
For Radiochemical Identity , confirm that the retention time of the main radioactive peak in the sample chromatogram matches the retention time of the PSMA-1007 peak in the reference chromatogram.
-
For Radiochemical Purity , integrate the areas of all radioactive peaks in the radio-chromatogram. Calculate the percentage of the 18F-PSMA-1007 peak area relative to the total radioactive peak area.
-
For Chemical Purity , use the UV chromatogram to identify and quantify the amount of non-radioactive PSMA-1007 and other impurities by comparing their peak areas to that of the reference standard.
-
Thin-Layer Chromatography (TLC) for [18F]Fluoride Impurity
This is a rapid method to determine the amount of free [18F]Fluoride in the final product.
-
Stationary Phase: Alugram silica (B1680970) gel 60 plates (or equivalent).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 95:5 v/v).
-
Procedure:
-
Spot a small volume of the 18F-PSMA-1007 sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and determine the distribution of radioactivity using a TLC scanner or by cutting the plate and counting the segments in a gamma counter.
-
[18F]Fluoride will remain at the origin (Rf = 0), while 18F-PSMA-1007 will move with the solvent front (Rf > 0.8).
-
Calculate the percentage of [18F]Fluoride by dividing the radioactivity at the origin by the total radioactivity on the plate.
-
Gas Chromatography (GC) for Residual Solvents
This method is used to quantify residual solvents from the synthesis process.
-
Instrumentation: A validated GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis, such as a DB-624 or equivalent.
-
Carrier Gas: Nitrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 220°C.
-
-
Injector and Detector Temperature: 250°C.
-
Procedure:
-
Prepare standard solutions of the relevant residual solvents (e.g., ethanol, acetonitrile, DMSO) in a suitable solvent (e.g., water).
-
Place a known volume of the 18F-PSMA-1007 sample and the standard solutions into headspace vials.
-
Analyze the samples and standards using the GC system.
-
Identify and quantify the residual solvents in the sample by comparing the peak retention times and areas with those of the standard solutions.
-
Quality Control Workflow
The following diagram illustrates the logical flow of the quality control procedures for 18F-PSMA-1007 production.
Caption: Quality control workflow for 18F-PSMA-1007 production.
References
- 1. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18F-PSMA-1007 PET/CT Imaging in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a well-established theranostic target in prostate cancer.[1] 18F-PSMA-1007 is a fluorine-18 (B77423) labeled, PSMA-targeted radiopharmaceutical that has shown significant promise in the clinical setting for PET/CT imaging of prostate cancer.[2] Its favorable characteristics, including a longer half-life compared to Gallium-68 and predominantly hepatobiliary excretion, which minimizes urinary bladder activity and improves visualization of pelvic lesions, make it an attractive tracer for both clinical and preclinical applications.[2][3]
These application notes provide detailed protocols for utilizing 18F-PSMA-1007 in preclinical PET/CT imaging studies to assess tracer biodistribution, tumor targeting, and response to therapy in relevant animal models of prostate cancer.
Preclinical Models
A commonly used preclinical model for PSMA-targeted imaging is the subcutaneous xenograft mouse model.[3] This typically involves the implantation of human prostate cancer cells that express PSMA into immunocompromised mice.
Recommended Cell Line:
-
LNCaP: A human prostate adenocarcinoma cell line that is androgen-sensitive and expresses high levels of PSMA.[1]
Experimental Protocols
Animal Preparation and Tumor Inoculation
-
Animal Strain: Male athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation:
-
Harvest LNCaP cells and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 0.5-1.0 cm in diameter) before imaging, which typically takes 2-4 weeks.[4] Tumor size can be monitored using calipers.[4]
-
Radiotracer Preparation and Administration
-
Radiotracer: 18F-PSMA-1007 is typically synthesized via automated radiosynthesis. The radiochemical purity should be >95%.[1]
-
Molar Activity (MA): The molar activity of the injected 18F-PSMA-1007 can influence tracer uptake in tumors and normal organs.[1] It is crucial to determine and report the MA for reproducibility. Studies have investigated a range of molar activities, from high (e.g., ~1000 GBq/µmol) to low (e.g., ~10 GBq/µmol).[1]
-
Dose Preparation: Dilute the 18F-PSMA-1007 with sterile saline to the desired activity concentration.
-
Administration:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in 100% oxygen).[1]
-
Administer approximately 15-20 MBq of 18F-PSMA-1007 intravenously via the tail vein in a volume of 100-150 µL.[1]
-
PET/CT Imaging Acquisition
-
Imaging System: A dedicated small-animal PET/CT scanner is required.
-
Uptake Period: Allow for a 60 to 120-minute uptake period after radiotracer injection.[1][3] The animal should be kept warm during this period to maintain normal physiology.
-
Imaging Protocol:
-
Anesthetize the mouse for the duration of the scan.
-
Position the mouse on the scanner bed.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Acquire a static PET scan for 10-15 minutes.[1] For dynamic imaging, a longer acquisition may be necessary.
-
-
Reconstruction: Reconstruct the PET data using an appropriate algorithm, such as 3D ordered-subset expectation maximization (OSEM), and apply corrections for attenuation and scatter.[1]
Data Analysis
-
Image Fusion: Fuse the PET and CT images for anatomical localization of radiotracer uptake.
-
Region of Interest (ROI) Analysis:
-
Draw ROIs on the CT images over the tumor and various organs of interest (e.g., kidneys, salivary glands, liver, muscle).
-
Quantify the radioactivity concentration in each ROI from the PET data.
-
-
Quantification:
-
Percent Injected Dose per Gram (%ID/g): This is a common method for expressing radiotracer uptake. It requires accurate measurement of the injected dose and the weight of the tissue/organ.
-
Standardized Uptake Value (SUV): SUV is a semi-quantitative measure that normalizes the radioactivity concentration to the injected dose and the animal's body weight. The mean SUV (SUVmean) is often reported.[1]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical 18F-PSMA-1007 PET/CT studies.
Table 1: Biodistribution of 18F-PSMA-1007 in LNCaP Xenograft Mice (60 minutes post-injection) [1]
| Organ/Tissue | High Molar Activity (SUVmean ± SD) | Medium Molar Activity (SUVmean ± SD) | Low Molar Activity (SUVmean ± SD) |
| Tumor | 1.97 ± 0.77 | 1.81 ± 0.57 | 1.12 ± 0.30 |
| Salivary Gland | 1.27 ± 0.28 | 0.57 ± 0.08 | 0.24 ± 0.04 |
| Kidney | 1.95 ± 0.44 | 1.76 ± 0.40 | 1.15 ± 0.22 |
| Liver | 0.48 ± 0.08 | 0.42 ± 0.06 | 0.31 ± 0.04 |
| Muscle | 0.17 ± 0.03 | 0.14 ± 0.02 | 0.10 ± 0.02 |
Table 2: Tumor-to-Organ Ratios of 18F-PSMA-1007 Uptake (60 minutes post-injection) [1]
| Ratio | High Molar Activity (Ratio ± SD) | Medium Molar Activity (Ratio ± SD) | Low Molar Activity (Ratio ± SD) |
| Tumor-to-Salivary Gland | 1.73 ± 0.55 | 3.16 ± 0.86 | 4.78 ± 1.29 |
| Tumor-to-Kidney | 1.01 ± 0.29 | 1.03 ± 0.19 | 0.97 ± 0.15 |
| Tumor-to-Liver | 4.10 ± 0.91 | 4.31 ± 0.89 | 3.61 ± 0.65 |
| Tumor-to-Muscle | 11.59 ± 2.85 | 12.93 ± 3.12 | 11.20 ± 2.01 |
Table 3: Pharmacokinetic Parameters of [18F]PSMA-1007 in LNCaP Tumor-Bearing Mice [3][4]
| Parameter | Tumor | Salivary Glands |
| Peak Uptake (%ID/g) | 2.86 ± 0.24 (at 112 min) | Substantial, with greater AUC and Cmax than tumor |
| Absorbed Dose (Gy/MBq) | 0.079 ± 0.010 | 0.036 ± 0.006 |
Visualizations
Experimental Workflow
Caption: Preclinical 18F-PSMA-1007 PET/CT imaging workflow.
PSMA Signaling Pathway in Prostate Cancer
References
- 1. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Molecular and clinical correlates of high FOLH1 (PSMA) RNA expression in primary and metastatic prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
Application Notes and Protocols for 18F-PSMA-1007 PET Image Acquisition and Reconstruction
These guidelines are intended for researchers, scientists, and drug development professionals involved in clinical trials and preclinical research utilizing 18F-PSMA-1007 Positron Emission Tomography (PET).
Introduction
Prostate-Specific Membrane Antigen (PSMA) targeted PET imaging has become a cornerstone in the management of prostate cancer. 18F-PSMA-1007 is a second-generation radiopharmaceutical that offers several advantages, including a longer half-life of its 18F label compared to 68Ga, and reduced urinary excretion, which can improve the visualization of the prostate bed.[1][2] This document provides detailed protocols for patient preparation, 18F-PSMA-1007 administration, and PET/CT image acquisition and reconstruction to ensure high-quality, reproducible imaging data.
Patient Preparation and Radiotracer Administration
Proper patient preparation is crucial for optimal image quality and accurate interpretation.
Patient Preparation Protocol
No special dietary preparations, such as fasting, are required for an 18F-PSMA-1007 PET scan.[3][4][5] Patients should be well-hydrated.[3] Strenuous physical activity should be avoided for 24 hours prior to the scan to prevent non-specific muscle uptake.[3]
Table 1: Patient Preparation Checklist
| Parameter | Instruction | Rationale |
| Diet | No fasting required. | 18F-PSMA-1007 uptake is not significantly affected by blood glucose levels. |
| Hydration | Encourage good hydration before and after the scan.[3] | Promotes clearance of the radiotracer from non-target tissues. |
| Physical Activity | Avoid strenuous exercise for 24 hours prior to the scan.[3] | Minimizes non-specific muscle uptake of the radiotracer. |
| Medications | Patients can continue their normal medication routine.[4] | No known significant interactions with 18F-PSMA-1007. |
| Clothing | Wear comfortable clothing without metal.[3] | Prevents artifacts on the CT images. |
| Bladder Emptying | Patients should void immediately before image acquisition.[6] | Reduces radiation dose to the bladder wall and minimizes interference in the pelvic region. |
Radiotracer Administration Protocol
The administration of 18F-PSMA-1007 should be performed by trained personnel in accordance with local regulations.
Table 2: 18F-PSMA-1007 Administration Parameters
| Parameter | Recommended Value | Notes |
| Injected Activity | 3-4 MBq/kg body weight.[7][8][9] | A typical dose for an 80 kg patient is 240-320 MBq. |
| Administration Route | Intravenous bolus injection.[7] | Ensure a patent intravenous line. |
| Uptake Time | 90-120 minutes.[10][11] | Imaging at 2 hours post-injection may detect more lesions compared to 1 hour.[10][11][12] Favorable tumor-to-background ratios are observed 2-3 hours after injection.[1] |
Image Acquisition
Image acquisition should be performed using a calibrated PET/CT scanner. The following protocols are based on current literature and established guidelines.[13]
PET/CT Workflow Diagram
Caption: Workflow from patient arrival to image reconstruction for 18F-PSMA-1007 PET/CT.
Acquisition Parameters
Table 3: PET/CT Image Acquisition Parameters
| Parameter | Recommended Setting | Notes |
| Patient Position | Supine with arms elevated above the head.[13] | To minimize beam hardening artifacts and reduce the field of view. |
| Scan Range | Vertex to mid-thigh.[13][14] | To cover the majority of potential metastatic sites. |
| CT Acquisition | ||
| CT Type | Low-dose non-contrast CT.[14] | For attenuation correction and anatomical localization. Diagnostic contrast-enhanced CT may be performed if clinically indicated. |
| Tube Voltage | 120-140 keV.[14] | Standard setting for attenuation correction CT. |
| Tube Current | Automated dose modulation (e.g., 42 mA).[14] | To minimize radiation dose while maintaining image quality. |
| Slice Thickness | 2-3 mm.[6] | For accurate anatomical correlation. |
| PET Acquisition | ||
| Acquisition Mode | 3D list mode.[6][14] | Allows for flexible reconstruction and reprocessing of data. |
| Acquisition Time per Bed Position | 1-4 minutes.[6][15] | 2 minutes per bed position is a common starting point.[6][14] Longer times may improve image quality, especially in patients with high BMI. |
| Bed Overlap | 20-30% | To ensure adequate sampling at the edges of the axial field of view. |
Image Reconstruction
The choice of reconstruction algorithm and its parameters significantly impacts image quality, including noise, contrast, and quantitative accuracy.[16][17]
Reconstruction Workflow Diagram
Caption: The general workflow for PET image reconstruction.
Reconstruction Parameters
Iterative reconstruction algorithms are the standard for modern PET imaging. Ordered Subset Expectation Maximization (OSEM) is widely used, and newer algorithms like Block-Sequential Regularization Expectation Maximization (BSREM), such as GE's Q.Clear, can offer improved image quality.[18][19]
Table 4: Image Reconstruction Parameters
| Parameter | OSEM | BSREM (Q.Clear) | Notes |
| Iterations | 2-4 | N/A | Higher iterations increase contrast but also noise. |
| Subsets | 16-24 | N/A | More subsets can speed up convergence. |
| Post-reconstruction Filter | Gaussian (e.g., 4-6 mm FWHM) | N/A | To reduce image noise. The filter width may need optimization. |
| Beta (β) Value | N/A | 300-1400 | This is the regularization parameter. A β value of around 700 has been suggested as a good balance between noise suppression and resolution for an activity time product of 8 MBq/kg*min.[6][18][19] |
| Matrix Size | 128x128 or 256x256 | 256x256.[18] | Larger matrices provide smaller pixel sizes. |
| Corrections | Attenuation, scatter, randoms, decay, dead time.[20] | Attenuation, scatter, randoms, decay, dead time.[20] | Essential for accurate quantification. |
| Advanced Modeling | Point Spread Function (PSF), Time-of-Flight (TOF).[17][18][21] | Point Spread Function (PSF), Time-of-Flight (TOF).[17][18][21] | PSF modeling improves spatial resolution, while TOF improves signal-to-noise ratio.[17][21] |
Quantitative Analysis
Standardized Uptake Values (SUV) are commonly used for quantitative assessment of 18F-PSMA-1007 uptake.
Table 5: Key Quantitative Parameters
| Parameter | Description | Typical Use |
| SUVmax | The maximum pixel value within a region of interest (ROI). | Commonly used for lesion characterization and response assessment. |
| SUVmean | The average pixel value within an ROI. | Provides an average measure of tracer uptake in a lesion. |
| PSMA-tumor volume (PSMA-TV) | The volume of tumor with uptake above a certain threshold.[22] | A measure of total tumor burden. |
| Total Lesion PSMA (TL-PSMA) | The product of PSMA-TV and SUVmean.[22] | Combines information on tumor volume and uptake intensity. |
It is important to note that quantitative values can be influenced by the choice of reconstruction parameters.[16] Therefore, consistency in the imaging protocol is paramount for longitudinal studies and multi-center trials.
Conclusion
Standardization of image acquisition and reconstruction parameters is critical for obtaining high-quality and reproducible 18F-PSMA-1007 PET/CT images. The protocols outlined in this document provide a framework for clinical and research applications. It is recommended that each imaging center optimizes its specific parameters based on the installed scanner and clinical or research goals, while maintaining consistency to ensure the reliability of imaging data.
References
- 1. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Patient Preparations | PET/CT PSMA Study | Midstate Radiology Associates [midstateradiology.com]
- 4. petimagingflorida.com [petimagingflorida.com]
- 5. petimagingflorida.com [petimagingflorida.com]
- 6. researchgate.net [researchgate.net]
- 7. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dosimetry and Biokinetics of 18F-PSMA-1007 | GU Oncology Now [guoncologynow.com]
- 9. researchgate.net [researchgate.net]
- 10. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Intra-Individual Comparison of 18F-PSMA-1007 and 18F-FDG PET/CT in the Evaluation of Patients With Prostate Cancer [frontiersin.org]
- 15. [ 18 F]-PSMA-1007 PET imaging optimization and inter-rater reliability - a comparison of three different reconstructions read by four radiologists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer | Lund University [lunduniversity.lu.se]
- 20. Parameters predicting [18F]PSMA-1007 scan positivity and type and number of detected lesions in patients with biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The impact of reconstruction algorithms and time of flight information on PET/CT image quality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 18F-PSMA-1007 PET/CT-derived semi-quantitative parameters for risk stratification of newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 18F-PSMA-1007 Uptake in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
18F-PSMA-1007 is a fluorine-18 (B77423) labeled, second-generation, high-affinity prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical for positron emission tomography (PET) imaging. Its distinct characteristic of low urinary excretion enhances the visualization of pelvic and periprostatic lesions compared to gallium-68 (B1239309) labeled PSMA tracers.[1] This document provides detailed application notes and protocols for the quantitative analysis of 18F-PSMA-1007 uptake in tumors, intended to support preclinical and clinical research, as well as drug development activities.
Signaling Pathway of PSMA
Prostate-Specific Membrane Antigen (PSMA) expression is correlated with a switch in cellular signaling from the mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway. This shift is mediated by the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R). This disruption inhibits the canonical MAPK pathway and promotes PI3K-AKT signaling, thereby contributing to prostate cancer progression.[2][3][4][5]
Experimental Workflow for Quantitative Analysis
A generalized workflow for the quantitative analysis of 18F-PSMA-1007 uptake involves several key stages, from the preparation of the radiotracer and subject to data acquisition and analysis.
Experimental Protocols
Protocol 1: Radiolabeling of 18F-PSMA-1007
This protocol outlines the automated synthesis of 18F-PSMA-1007.
Materials:
-
PSMA-1007 precursor
-
[18F]Fluoride
-
Automated synthesis module (e.g., Trasis AllInOne)
-
Reagents and cassette for synthesis
-
HPLC for purification and quality control
Procedure:
-
Produce [18F]Fluoride via a cyclotron.
-
Trap the [18F]Fluoride on an anion exchange cartridge.
-
Elute the [18F]Fluoride into the reactor of the synthesis module.
-
Perform azeotropic drying of the [18F]Fluoride.
-
Add the PSMA-1007 precursor to the reactor.
-
Initiate the nucleophilic substitution reaction at an elevated temperature.
-
Purify the crude product using semi-preparative HPLC.
-
Formulate the final product in a suitable buffer (e.g., phosphate (B84403) buffer with ethanol).
-
Perform quality control tests including radiochemical purity, residual solvents, and sterility.
Protocol 2: In Vitro Binding Assay using LNCaP Cells
This protocol describes a saturation binding assay to determine the binding affinity of 18F-PSMA-1007.
Materials:
-
LNCaP cells (PSMA-positive)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
18F-PSMA-1007
-
Non-radiolabeled PSMA-1007 (for non-specific binding)
-
Binding buffer (e.g., Opti-MEM)
-
24-well plates
-
Gamma counter
Procedure:
-
Culture LNCaP cells in T-75 flasks until 80-90% confluency.
-
Seed 1 x 10^5 cells per well in a 24-well plate and incubate for 24 hours.
-
Prepare serial dilutions of 18F-PSMA-1007 in binding buffer.
-
For non-specific binding, add a high concentration of non-radiolabeled PSMA-1007 to a parallel set of wells.
-
Remove the culture medium from the wells and wash with binding buffer.
-
Add the 18F-PSMA-1007 dilutions (total binding) and the mixture with non-radiolabeled ligand (non-specific binding) to the respective wells.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Lyse the cells with a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the lysate and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).
Protocol 3: Preparation of LNCaP Xenograft Mouse Model
This protocol details the establishment of a subcutaneous LNCaP xenograft model in immunodeficient mice.[1][6][7][8][9]
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old
-
LNCaP cells
-
Matrigel
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Harvest LNCaP cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of the mouse.
-
Monitor the mice regularly for tumor growth.
-
Tumors are typically ready for imaging studies when they reach a volume of 100-200 mm³.
Protocol 4: In Vivo PET/CT Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for PET/CT imaging of LNCaP xenograft mice.
Materials:
-
Tumor-bearing mouse
-
18F-PSMA-1007
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer a defined dose of 18F-PSMA-1007 (e.g., 5-10 MBq) via tail vein injection.
-
Allow for an uptake period of 60 to 120 minutes.
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical localization and attenuation correction.
-
Acquire a PET scan for a specified duration (e.g., 10-15 minutes).
-
Reconstruct the PET images using an appropriate algorithm.
-
Analyze the images to quantify tracer uptake in the tumor and other organs.
Protocol 5: Clinical PET/CT Imaging Protocol
This protocol provides a general guideline for clinical 18F-PSMA-1007 PET/CT imaging in patients with prostate cancer.
Patient Preparation:
-
No specific dietary preparation is required.
-
Patients should be well-hydrated.
-
Obtain informed consent.
Radiotracer Administration:
-
Administer an intravenous injection of 18F-PSMA-1007. The typical injected dose is 4 MBq/kg of body weight.[10]
Imaging:
-
The recommended uptake period is 90-120 minutes post-injection.[10]
-
Position the patient on the PET/CT scanner.
-
Perform a low-dose CT scan from the vertex to the mid-thighs for attenuation correction and anatomical localization.
-
Acquire the PET scan over the same anatomical range.
-
Image reconstruction should be performed using a standardized algorithm.
Quantitative Data Presentation
Table 1: Biodistribution of 18F-PSMA-1007 in Normal Organs of Patients
| Organ | SUVmean (± SD) | SUVmax (± SD) |
| Liver | 11.7 ± 3.9 | - |
| Spleen | 11.2 ± 3.5 | - |
| Salivary Glands | 19.11 ± 6.2 | - |
| Kidneys | 13.1 (IQR 4.6) | - |
| Blood Pool | 1.3 ± 0.4 | - |
| Bone | 0.9 ± 0.5 | - |
| Parotid Glands | 18.6 (IQR 6.8) | - |
Data compiled from multiple patient studies.[11][12]
Table 2: 18F-PSMA-1007 Uptake in Primary Prostate Cancer and Metastatic Lesions
| Lesion Type | SUVmax (Median) | SUVmax (Range) |
| Primary Prostate Cancer | 26.00 | 5.95 - 101.89 |
| Distant Metastases | 16.90 | 5.44 - 150.24 |
Data from a study of 101 patients with newly diagnosed prostate cancer.[10]
Table 3: Preclinical Uptake of 18F-PSMA-1007 in LNCaP Xenografts (SUVmean ± SD)
| Molar Activity | Tumor | Salivary Gland |
| High | 1.97 ± 0.77 | 1.27 ± 0.28 |
| Medium | 1.81 ± 0.57 | 0.57 ± 0.08 |
| Low | 1.12 ± 0.30 | 0.24 ± 0.04 |
Data from a preclinical study in mice with varying molar activities of the injected tracer.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 18F-PSMA-1007 PET/CT Performance on Risk Stratification Discrimination and Distant Metastases Prediction in Newly Diagnosed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of [18F]PSMA‐1007 uptake variability in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
Application of ¹⁸F-PSMA-1007 in Longitudinal Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled, small-molecule inhibitor of the prostate-specific membrane antigen (PSMA), a transmembrane protein highly overexpressed in prostate cancer cells and in the neovasculature of various other solid tumors.[1][2] This radiotracer is utilized in Positron Emission Tomography (PET) imaging to visualize and quantify PSMA expression, offering high sensitivity and specificity for the detection of primary and metastatic cancer lesions.[1][3] Its favorable pharmacokinetic profile, including high tumor uptake and predominantly hepatobiliary clearance, results in low urinary excretion, which is particularly advantageous for the clear visualization of pelvic and periprostatic lesions.[4][5]
Longitudinal studies employing ¹⁸F-PSMA-1007 PET/CT are crucial for monitoring disease progression, assessing response to therapy, and guiding treatment decisions over time.[1][2] By providing quantitative measures of PSMA expression, such as the Standardized Uptake Value (SUV), serial ¹⁸F-PSMA-1007 imaging allows for an objective assessment of changes in tumor biology in response to therapeutic interventions.[6][7]
Signaling Pathway of PSMA
Prostate-Specific Membrane Antigen (PSMA) is not only a diagnostic marker but also plays a functional role in cancer progression. Its enzymatic activity is implicated in cellular signaling pathways that promote tumor cell survival and proliferation. One key mechanism involves the modulation of the PI3K-AKT signaling pathway. PSMA expression can disrupt the canonical MAPK pathway and redirect signaling towards the PI3K-AKT pathway, which is a critical driver of cell survival and resistance to therapy.[2][4][8]
PSMA-mediated shift in cellular signaling pathways.
Application Notes for Longitudinal Studies
Objective: To monitor tumor burden and assess therapeutic response in cancer patients over time using quantitative ¹⁸F-PSMA-1007 PET/CT imaging.
Key Applications:
-
Monitoring Treatment Response: Serial imaging can detect changes in PSMA expression, which may occur earlier than morphological changes visible on conventional imaging like CT or MRI.[2] A significant decrease in ¹⁸F-PSMA-1007 uptake can indicate a positive response to therapy, while an increase or the appearance of new lesions may signify disease progression.[2]
-
Early Detection of Recurrence: Following primary treatment, rising PSA levels can indicate biochemical recurrence (BCR) of prostate cancer. ¹⁸F-PSMA-1007 PET/CT can effectively localize recurrent disease, even at low PSA levels, enabling timely salvage therapies.[5][9]
-
Guiding Treatment Strategy: Longitudinal data from ¹⁸F-PSMA-1007 PET/CT can inform decisions to continue, modify, or discontinue a particular therapy.[4][10] It can also help in the selection of patients for PSMA-targeted radioligand therapy.[11]
-
Drug Development: In clinical trials, ¹⁸F-PSMA-1007 can serve as a pharmacodynamic biomarker to evaluate the on-target effect of novel anticancer agents.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing ¹⁸F-PSMA-1007 PET/CT.
Table 1: Diagnostic Performance of ¹⁸F-PSMA-1007 PET/CT in Staging Prostate Cancer
| Parameter | Per-Patient Analysis | Per-Lesion Analysis | Reference(s) |
| Sensitivity | 74% - 100% | 71% - 100% | [12][13] |
| Specificity | 76% - 100% | 91% - 100% | [12][13] |
| Accuracy | 80% - 100% | 93% - 95% | [12][13] |
Table 2: ¹⁸F-PSMA-1007 Uptake (SUVmax) in Primary Prostate Cancer
| Patient Risk Group | Median SUVmax | Correlation with PSA/Gleason Score | Reference(s) |
| Intermediate-Risk | 7.80 | Positive correlation | [11] |
| High-Risk | 16.85 | Positive correlation | [11] |
| Cut-off for High-Risk | 9.05 | - | [11] |
Table 3: Detection Rates of ¹⁸F-PSMA-1007 PET/CT in Biochemical Recurrence by PSA Level
| PSA Level (ng/mL) | Detection Rate | Reference(s) |
| < 0.5 | 39% - 66.7% | [7][9] |
| 0.5 - 1.0 | 55% - 85.7% | [7][9] |
| > 1.0 | 100% | [7] |
| > 2.0 | 100% | [9] |
Experimental Protocols
Protocol 1: Longitudinal Monitoring of Therapeutic Response
This protocol outlines the procedure for acquiring and analyzing serial ¹⁸F-PSMA-1007 PET/CT scans to monitor treatment response.
1. Patient Preparation:
-
Patients should be well-hydrated. Oral intake of approximately 1 liter of water 1 hour prior to imaging is recommended.[14]
-
No specific fasting requirements are generally needed.
-
A comprehensive medical history, including current medications and recent treatments, should be recorded.
2. Radiotracer Administration:
-
The recommended dose of ¹⁸F-PSMA-1007 is 3-4 MBq per kilogram of body weight, administered as an intravenous bolus injection.[8][15]
-
The maximum injected activity should generally not exceed 400 MBq.[8][15]
3. Imaging Schedule:
-
Baseline Scan: Performed before the initiation of a new therapy.
-
Follow-up Scans: The timing of follow-up scans should be adapted to the specific therapy and clinical question. A common time point for the first follow-up is 8-12 weeks after starting treatment.[2] Subsequent scans can be performed at intervals of 3-6 months or as clinically indicated.
4. PET/CT Image Acquisition:
-
Uptake Time: Imaging is typically performed 60-120 minutes after radiotracer injection.[8][16]
-
Scanning Range: From the vertex of the skull to the mid-thighs.[14]
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization. A diagnostic-quality, contrast-enhanced CT can be performed if clinically indicated.[14]
-
PET Scan: Acquired in 3D mode with an acquisition time of 1-4 minutes per bed position.[14]
Workflow for a longitudinal ¹⁸F-PSMA-1007 PET/CT study.
5. Image Analysis and Quantification:
-
PET/CT images should be reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.[14]
-
Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around lesions with focal uptake higher than the surrounding background that are not consistent with physiological uptake.[2]
-
Quantitative parameters such as SUVmax, SUVmean, PSMA-tumor volume (PSMA-TV), and total lesion PSMA (TL-PSMA) are calculated for target lesions at each time point.[6]
6. Response Assessment:
-
Response can be categorized based on changes in ¹⁸F-PSMA-1007 uptake. While specific criteria for PSMA-PET are still evolving, modified PERCIST (PET Response Criteria in Solid Tumors) can be adapted:
-
Complete Response: Resolution of all ¹⁸F-PSMA-1007 avid lesions.
-
Partial Response: A significant decrease (e.g., >30%) in the sum of SUV measurements of target lesions.[2]
-
Progressive Disease: Appearance of new ¹⁸F-PSMA-1007 avid lesions or a significant increase (e.g., >30%) in the sum of SUV measurements.[2]
-
Stable Disease: Neither sufficient decrease to qualify for partial response nor sufficient increase to qualify for progressive disease.
-
Logical Relationships in Data Interpretation
The interpretation of longitudinal ¹⁸F-PSMA-1007 PET/CT data involves integrating imaging findings with clinical information to guide patient management.
Logical flow for interpreting longitudinal ¹⁸F-PSMA-1007 PET/CT data.
Disclaimer: These protocols and application notes are intended for research and informational purposes only and should not be considered as a substitute for established clinical guidelines or professional medical advice. The specific implementation of ¹⁸F-PSMA-1007 PET/CT in clinical or research settings should be overseen by qualified professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic accuracy of [18F]PSMA-1007 PET/CT in biochemical recurrence of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-PSMA-1007 PET/CT-derived semi-quantitative parameters for risk stratification of newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of 18F PSMA-1007 PET/CT in the Staging and Detection of Recurrence of Prostate Cancer, A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. SUVmean on baseline [18F]PSMA-1007 PET and clinical parameters are associated with survival in prostate cancer patients scheduled for [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. snmmi.org [snmmi.org]
- 15. Evaluating the value of 18F-PSMA-1007 PET/CT in the detection and identification of prostate cancer using histopathology as the standard - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase III Study of 18F-PSMA-1007 Versus 18F-Fluorocholine PET/CT for Localization of Prostate Cancer Biochemical Recurrence: A Prospective, Randomized, Crossover Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18F-PSMA-1007 in Preclinical Therapeutic Response Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the PET radiotracer ¹⁸F-PSMA-1007 in animal models to monitor therapeutic responses. This guide is intended to facilitate the integration of PSMA-targeted imaging into preclinical research for the development of novel cancer therapies.
Introduction to ¹⁸F-PSMA-1007
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in prostate cancer cells and in the neovasculature of various other solid tumors.[1] This overexpression makes it an attractive target for both diagnostic imaging and targeted radionuclide therapy.[2] ¹⁸F-PSMA-1007 is a fluorine-18 (B77423) labeled small molecule inhibitor of PSMA, designed for Positron Emission Tomography (PET) imaging.[3] Its favorable characteristics, such as high tumor uptake and predominantly hepatobiliary clearance (which reduces urinary bladder activity that can obscure pelvic lesions), make it a valuable tool in oncology research.[4] In preclinical settings, ¹⁸F-PSMA-1007 PET/CT allows for non-invasive, longitudinal assessment of tumor burden and response to therapy by quantifying changes in PSMA expression.[5]
Key Applications in Animal Models
-
Monitoring Response to Androgen Deprivation Therapy (ADT): Prostate cancer is often driven by the androgen receptor (AR) pathway.[6] ADT is a cornerstone of treatment, and its effect on PSMA expression can be monitored with ¹⁸F-PSMA-1007. Studies have shown that short-term ADT can increase PSMA expression, potentially enhancing the signal for imaging and the efficacy of PSMA-targeted therapies.[6][7]
-
Assessing Efficacy of Novel Therapeutics: The response to various treatments, including chemotherapy, immunotherapy, and targeted agents, can be evaluated by measuring changes in ¹⁸F-PSMA-1007 uptake in tumors over time.
-
Evaluating PSMA-Targeted Radionuclide Therapies: ¹⁸F-PSMA-1007 serves as a diagnostic companion to therapeutic PSMA-targeted radioligands (e.g., ¹⁷⁷Lu-PSMA-617). Pre- and post-therapy imaging can help in patient selection, dosimetry, and response assessment.[4]
-
Investigating Tumor Biology and Heterogeneity: Longitudinal imaging can provide insights into the dynamics of PSMA expression during tumor progression and in response to treatment, revealing tumor heterogeneity and potential resistance mechanisms.
Data Presentation: Quantitative Analysis of ¹⁸F-PSMA-1007 Uptake
Quantitative analysis of PET data is crucial for objectively monitoring therapeutic response. The most common metric is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and body weight.
Table 1: Biodistribution of ¹⁸F-PSMA-1007 in LNCaP Xenograft Mouse Model
| Organ/Tissue | Peak Uptake (%ID/g ± SD) | Time to Peak (minutes) |
| Tumor (LNCaP) | 2.86 ± 0.24 | 112 |
| Kidneys | High, sustained uptake | N/A (accumulating) |
| Salivary Glands | Substantial uptake | N/A |
| Liver | Moderate initial uptake, washout | < 60 |
| Intestine | Lower than bladder | N/A |
| Urinary Bladder | 342.31 ± 36.63 (%ID/g x min) | N/A (excretion route) |
Data synthesized from preclinical studies in LNCaP tumor-bearing mice.[4][8]
Table 2: Effect of Molar Activity (MA) on ¹⁸F-PSMA-1007 SUVmean in LNCaP Xenografts
| Group | Molar Activity (GBq/µmol) | Tumor SUVmean ± SD | Salivary Gland SUVmean ± SD | Tumor-to-Salivary Gland Ratio |
| High MA | 1,013 ± 146 | 1.97 ± 0.77 | 1.27 ± 0.28 | 1.73 ± 0.55 |
| Medium MA | 100.7 ± 23.1 | 1.81 ± 0.57 | 0.57 ± 0.08 | 3.16 ± 0.86 |
| Low MA | 10.80 ± 2.84 | 1.12 ± 0.30 | 0.24 ± 0.04 | 4.78 ± 1.29 |
Data from a study evaluating the impact of peptide concentration on tracer uptake.[1][9] A decrease in molar activity reduces uptake in both tumor and salivary glands, but the effect is more pronounced in the salivary glands.[9][10]
Experimental Protocols
Protocol 1: General Procedure for ¹⁸F-PSMA-1007 PET/CT Imaging in a Xenograft Mouse Model
This protocol outlines the key steps for performing ¹⁸F-PSMA-1007 PET/CT imaging in mice bearing subcutaneous tumors (e.g., LNCaP prostate cancer xenografts).
1. Animal Model Preparation:
- Cell Culture: Culture PSMA-positive human prostate cancer cells (e.g., LNCaP) under standard conditions.
- Tumor Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-5 x 10⁶ cells in a mixture of media and Matrigel) into the flank of immunocompromised mice (e.g., male nude mice).
- Tumor Growth Monitoring: Allow tumors to grow to a suitable size for imaging (e.g., 50-100 mm³). Monitor tumor volume and animal health regularly.
2. Radiotracer Administration:
- Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% in 100% oxygen).[10] Maintain body temperature using a heating pad.
- Dose Calculation: The typical injected dose of ¹⁸F-PSMA-1007 is in the range of 10-20 MBq per mouse.[9]
- Injection: Administer the radiotracer intravenously via the tail vein in a small volume (e.g., 100-200 µL).
3. PET/CT Image Acquisition:
- Uptake Period: Allow the radiotracer to distribute for a specific uptake period. For ¹⁸F-PSMA-1007, imaging is typically performed 60 to 120 minutes post-injection.[10][11]
- Animal Positioning: Place the anesthetized mouse on the scanner bed.
- CT Scan: Perform a low-dose CT scan for anatomical localization and attenuation correction.[4][8]
- PET Scan: Acquire a static PET scan (e.g., 10-15 minutes) or a dynamic scan over a longer period.[10]
4. Image Analysis and Quantification:
- Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D ordered-subset expectation maximization), applying corrections for attenuation and scatter.[10]
- Image Fusion: Co-register and fuse the PET and CT images.
- Volume of Interest (VOI) Definition: Draw VOIs on the fused images over the tumor and reference tissues (e.g., muscle, salivary gland).
- Quantification: Calculate the mean and maximum SUV (SUVmean, SUVmax) within each VOI. The SUV is calculated as: SUV = [Radioactivity concentration in VOI (MBq/mL)] / [Injected dose (MBq) / Body weight (g)]
Protocol 2: Monitoring Therapeutic Response to Androgen Deprivation Therapy (ADT)
This protocol describes a longitudinal study to assess the effect of ADT on tumor PSMA expression.
1. Baseline Imaging:
- Follow Protocol 1 to acquire baseline ¹⁸F-PSMA-1007 PET/CT scans for all tumor-bearing animals once tumors reach the desired size.
2. Treatment Initiation:
- Divide the animals into a control group and a treatment group.
- Administer ADT to the treatment group (e.g., via surgical castration or administration of an LHRH agonist/antagonist). The control group receives a sham treatment.
3. Follow-up Imaging:
- Perform longitudinal ¹⁸F-PSMA-1007 PET/CT scans at specified time points post-treatment initiation (e.g., 3 days, 7 days, 14 days).
- It is crucial to maintain consistent imaging parameters across all scan sessions.
4. Data Analysis:
- Quantify SUVmean or SUVmax for the tumors at each time point for both groups.
- Calculate the percentage change in SUV from baseline for each animal.
- Statistically compare the changes in tracer uptake between the control and treatment groups to determine the effect of ADT on PSMA expression.
Visualizations: Pathways and Workflows
Caption: Workflow for monitoring therapeutic response using ¹⁸F-PSMA-1007 PET/CT.
Caption: PSMA redirects signaling from MAPK to the pro-survival PI3K-AKT pathway.[12][13][14]
Caption: ADT blocks AR signaling, leading to increased PSMA expression.[6][15]
References
- 1. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PSMA PET Imaging in Prostate Cancer: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Androgen Deprivation Therapy on the Uptake of PSMA-Targeted Agents: Emerging Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
- 13. PSMA redirects MAPK to PI3K-AKT signaling to promote prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 18F-PSMA-1007 Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the administration and imaging of 18F-PSMA-1007 in xenograft mouse models of prostate cancer. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to ensure reproducible and accurate results for preclinical evaluation of this radiopharmaceutical.
Quantitative Data Summary
The biodistribution of 18F-PSMA-1007 is critical for evaluating its efficacy and potential off-target effects. The following tables summarize key quantitative data from preclinical studies in xenograft mouse models.
Table 1: Biodistribution of 18F-PSMA-1007 in LNCaP Xenograft Mouse Model
| Organ/Tissue | Peak Uptake (%ID/g) | Time of Peak Uptake (minutes) |
| Tumor | 2.86 ± 0.24[1][2] | 112[1][2] |
| Kidneys | Highest Accumulation (no washout) | 120+ |
| Salivary Glands | Substantial Accumulation | - |
| Liver | Rapid Washout | < 60 |
| Urinary Bladder | 342.31 ± 36.63 (%ID/g * min) | - |
| Intestine | 93.35 ± 9.98 (%ID/g * min) | - |
Data presented as mean ± standard deviation where available. %ID/g refers to the percentage of the injected dose per gram of tissue.
Table 2: Impact of Molar Activity (MA) on 18F-PSMA-1007 Uptake (SUVmean) at 60 Minutes Post-Injection
| Group | Molar Activity (GBq/µmol) | Tumor SUVmean | Salivary Gland SUVmean | Tumor-to-Salivary Gland Ratio |
| High-MA | 1,013 ± 146[3] | 1.97 ± 0.77[3] | 1.27 ± 0.28[3] | 1.73 ± 0.55[3] |
| Medium-MA | 100.7 ± 23.1[3] | 1.81 ± 0.57[3] | 0.57 ± 0.08[3] | 3.16 ± 0.86[3] |
| Low-MA | 10.80 ± 2.84[3] | 1.12 ± 0.30[3] | 0.24 ± 0.04[3] | 4.78 ± 1.29[3] |
SUVmean represents the mean Standardized Uptake Value. A decrease in molar activity reduces uptake in both tumor and salivary glands, but the effect is more pronounced in the salivary glands, leading to a higher tumor-to-salivary gland ratio[3][4].
Experimental Protocols
This section outlines the detailed methodology for conducting 18F-PSMA-1007 imaging studies in xenograft mouse models.
Animal Models
-
Species/Strain: Male immunodeficient mice (e.g., SCID, BALB/c nude) are typically used.
-
Xenograft Establishment:
-
Prostate cancer cell lines expressing Prostate-Specific Membrane Antigen (PSMA), such as LNCaP or 22Rv1, are used.
-
Cells (e.g., 1.0 x 107 LNCaP cells in 200 µL phosphate-buffered saline) are subcutaneously inoculated, often in the flank of the mouse[5].
-
Tumors are allowed to grow to a suitable size (e.g., 1.13 - 2.78 cm³) before imaging studies commence[6].
-
All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Radiopharmaceutical Preparation and Administration
-
Radiotracer: 18F-PSMA-1007 is prepared according to established radiolabeling protocols.
-
Dosage: An activity of approximately 16-20 MBq (e.g., 16.5 ± 2.7 MBq or 19.2 ± 2.3 MBq) is administered per mouse[4][6].
-
Administration Route: The radiotracer is administered intravenously via the tail vein.
-
Anesthesia: Mice are anesthetized prior to and during the injection and imaging procedures, typically using an inhalational anesthetic like 2% isoflurane (B1672236) in 100% oxygen[4].
PET/CT Imaging Protocol
-
Imaging System: A small-animal PET/CT scanner is used for image acquisition.
-
Imaging Time Points:
-
Dynamic Imaging: For pharmacokinetic studies, dynamic whole-body PET/CT scans can be acquired continuously from 0 to 120 minutes post-injection[1].
-
Static Imaging: For biodistribution studies, static PET scans are typically performed at 60 minutes post-injection for a duration of 10 minutes[3][4][6]. Time-activity curves suggest that a plateau in the tumor-to-background ratio is reached after 40 minutes[7]. One study observed peak tumor concentration at 112 minutes post-injection[1][2].
-
-
Image Reconstruction: PET data should be reconstructed using appropriate algorithms (e.g., 3D ordered-subset expectation-maximization).
Specificity (Blocking) Study
-
To confirm the specificity of 18F-PSMA-1007 uptake, a cohort of tumor-bearing mice can be pre-treated with a PSMA-selective inhibitor, such as 2-(phosphonomethyl)-pentanedioic acid (2-PMPA), at a dose of 50 mg/kg prior to radiotracer administration[1][8].
-
A significant reduction in tumor uptake in the pre-treated group compared to the baseline group indicates specific binding[1][8].
Data Analysis
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images for the tumor and various organs to quantify radiotracer uptake.
-
Quantification: Uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Biodistribution Studies: Following the final imaging session, mice are euthanized, and tissues of interest are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the ex vivo biodistribution.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the targeted biological pathway.
Caption: Experimental workflow for 18F-PSMA-1007 PET imaging in xenograft mouse models.
Caption: Simplified pathway of 18F-PSMA-1007 binding and detection in PSMA-positive cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Mediso - Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model [mediso.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Correlating 18F-PSMA-1007 PET Signal with Histopathology Findings
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in the majority of prostate cancer cells, making it an excellent target for molecular imaging and therapy.[1][2] 18F-PSMA-1007 is a novel PET radiotracer that binds with high affinity to the PSMA receptor.[3] A key advantage of 18F-PSMA-1007 is its primary hepatobiliary excretion, which minimizes urinary bladder activity that can obscure the prostate bed.[3][4] Validating the PET signal requires direct correlation with the gold standard of histopathology. This document provides a comprehensive overview of the quantitative relationship between 18F-PSMA-1007 uptake and histopathological findings, along with detailed protocols for researchers and drug development professionals.
Quantitative Data Summary
The uptake of 18F-PSMA-1007, quantified by the Maximum Standardized Uptake Value (SUVmax), shows a strong positive correlation with prostate cancer aggressiveness, as determined by Gleason Score (GS), International Society of Urological Pathology (ISUP) grade, and serum Prostate-Specific Antigen (PSA) levels.
Table 1: Correlation of 18F-PSMA-1007 PET Parameters with Histopathology and PSA
| Parameter 1 | Parameter 2 | Correlation Coefficient (r or rs) | P-value | Reference |
|---|---|---|---|---|
| SUVmax | Gleason Score (GS) | 0.496 | < 0.001 | [3] |
| SUVmax | Serum PSA Level | 0.561 | < 0.001 | [3] |
| SUVmax | ISUP Grade Group | 0.610 | < 0.05 | [5] |
| SUVmean | ISUP Grade Group | 0.301 | < 0.05 | [5] |
| iPSMA-TV* | ISUP Grade Group | 0.730 | < 0.05 | [5] |
| iTL-PSMA** | ISUP Grade Group | 0.660 | < 0.05 | [5] |
| SUVmax | Ki-67 Index | Mild to Moderate Positive | < 0.05 | [6] |
| SUVmax | AMACR (P504S) | Moderate Negative | < 0.05 | [6] |
*iPSMA-TV: PSMA-derived tumor volume from the intraprostatic lesion. **iTL-PSMA: Total lesion PSMA, product of PSMA-TV and SUVmean.
Table 2: Diagnostic Performance of 18F-PSMA-1007 SUVmax for Risk Stratification
| Comparison Group | Optimal SUVmax Cutoff | Sensitivity | Specificity | AUC | Reference |
|---|---|---|---|---|---|
| High-Risk vs. Intermediate-Risk PCa | 9.05 | 90.4% | 65.3% | 0.829 | [3] |
| Gleason Score ≥7b vs. ≤7a | 8.95 | 62% | 85% | 0.750 | [7][8] |
| Clinically Significant PCa (csPCa) | Not specified | 86.8% | Not specified | Not specified |[9] |
Table 3: Correlation Between 18F-PSMA-1007 PET and Immunohistochemistry (IHC) PSMA Expression
| PET Parameter | IHC Scoring Method | Finding | P-value | Reference |
|---|---|---|---|---|
| SUVmax / SUVmean | H-Score | Significant positive correlation. | < 0.001 | [10] |
| SUVmax | 4-tiered Visual Score (0-3+) | SUVmax was concordant with the visual score at biopsy. | 0.04 | [2][11] |
| Total Lesion PSMA (TL-PSMA) | 4-tiered Visual Score (0-3+) | Higher TL-PSMA values correlated with higher visual scores (VS 3+). | 0.025 | [12] |
| SUVmax / TL-PSMA | Staining Pattern | Increased values in tumors with a membranous vs. cytoplasmic pattern. | 0.03 / 0.009 |[12] |
Visualizations
Caption: Workflow from patient imaging to final data correlation.
Caption: Relationship between PET signal, PSMA expression, and tumor grade.
Experimental Protocols
Protocol 1: 18F-PSMA-1007 PET/CT Imaging
This protocol outlines the procedure for patient imaging, adapted from consensus guidelines and clinical trial methodologies.[13][14][15]
-
Patient Preparation:
-
No specific dietary preparation is required. Patients should be well-hydrated.
-
Obtain written informed consent.
-
Confirm patient history, including prior treatments and current PSA levels.
-
-
Radiotracer Administration:
-
Administer an intravenous (IV) bolus injection of 18F-PSMA-1007.
-
The recommended dose is approximately 4 MBq/kg of body weight (up to a maximum of 400 MBq).[16]
-
Flush the IV line with saline to ensure full administration.
-
-
Uptake Period:
-
A post-injection uptake period of 60 to 120 minutes is recommended.[17] A 120-minute uptake time may offer better tumor-to-background contrast.
-
-
Image Acquisition:
-
Perform imaging on a certified PET/CT scanner.
-
Position the patient supine with arms raised above the head if possible.
-
Acquire a low-dose CT scan from the top of the skull to the mid-thigh for attenuation correction and anatomical localization.
-
Immediately following the CT, acquire the PET scan over the same anatomical range.
-
Acquisition time is typically 2-3 minutes per bed position.
-
-
Image Analysis:
-
Reconstruct PET images using an iterative algorithm (e.g., OSEM).
-
A nuclear medicine physician should analyze the fused PET/CT images.
-
Identify areas of focal uptake higher than surrounding background.
-
For quantitative analysis, draw a region of interest (ROI) over the tumor lesion to calculate the SUVmax.
-
Protocol 2: Prostatectomy Specimen Handling and Processing
This protocol details the steps for processing the surgical specimen to preserve tissue integrity for accurate histopathological analysis and co-registration.[18][19][20]
-
Specimen Reception:
-
Immediately after radical prostatectomy, orient the specimen using sutures or ink.
-
If co-registration with imaging is planned, an ex vivo CT or MRI of the intact specimen can be performed at this stage to serve as a bridge between in vivo imaging and histology.[21]
-
-
Fixation:
-
Sectioning:
-
After fixation, serially section the entire prostate gland transversely at 3-5 mm intervals from apex to base.
-
Carefully maintain the order and orientation of all slices.
-
-
Embedding:
-
Photograph or scan the surfaces of the tissue blocks.
-
Embed each slice in a separate paraffin block. For whole-mount processing, use appropriately large cassettes and blocks.
-
-
Microtome Sectioning:
-
Cut 4-5 µm thick sections from each paraffin block using a microtome.
-
Mount the sections on glass slides. One slide will be used for Hematoxylin (B73222) and Eosin (H&E) staining, and subsequent slides for immunohistochemistry.
-
Protocol 3: Immunohistochemistry (IHC) for PSMA Expression
This protocol provides a standard method for staining tissue sections to visualize PSMA expression.
-
Slide Preparation:
-
Use 4-µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tissue blocks.[2][12]
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Staining Procedure (Automated or Manual):
-
Incubate sections with a primary monoclonal anti-PSMA antibody. Commonly used clones include 3E6 or EP192 .[12][22] Incubation is typically for 16-60 minutes at room temperature or 37°C.[12][22]
-
Wash the slides in a buffer solution (e.g., PBS or TBS).
-
Apply a secondary antibody and a detection system (e.g., using horseradish peroxidase (HRP) and diaminobenzidine (DAB) as the chromogen).[12]
-
Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydrate the slides and mount with a coverslip.
-
-
Scoring of PSMA Expression:
-
A pathologist should evaluate the stained slides.
-
Staining Intensity: Score visually using a four-tiered system: 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong).[1][2][11]
-
Staining Pattern: Note the subcellular localization of the stain as membranous, cytoplasmic, or combined.[1][2][11] Membranous staining is considered more significant for PET signal correlation.[12]
-
Percentage of Positive Cells: Quantify the percentage of tumor cells showing positive staining.
-
Composite Scores: An Immunoreactive Score (IRS) or H-Score can be calculated by combining intensity and percentage of positive cells for a more quantitative measure.[10][22]
-
References
- 1. Immunohistochemical PSMA expression patterns of primary prostate cancer tissue are associated with the detection rate of biochemical recurrence with 68Ga-PSMA-11-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The value of 18F-PSMA-1007 PET/CT in identifying non-metastatic high-risk prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High detection rate in [18F]PSMA-1007 PET: interim results focusing on biochemical recurrence in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A comparative study of 18F-PSMA-1007 PET/CT and pelvic MRI in newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Prospective Histopathologic Comparison Between [18F]PSMA-1007 PET/CT and [18F]Fluciclovine PET/CT of Intraprostatic Tumor Detection: The TRACER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Can PSMA PET detect intratumour heterogeneity in histological PSMA expression of primary prostate cancer? Analysis of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Biphasic contrast-enhanced [18F]PSMA-1007 PET/CT imaging to improve the detection of local relapse of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method for co-registration of high-resolution specimen PET-CT with histopathology to improve insight into radiotracer distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A method for accurate spatial registration of PET images and histopathology slices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of ¹⁸F-PSMA-1007 Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield and purity of ¹⁸F-PSMA-1007 synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield (RCY) for ¹⁸F-PSMA-1007 synthesis?
A1: The radiochemical yield for ¹⁸F-PSMA-1007 can vary significantly depending on the synthesis method (one-step vs. two-step), the automated synthesis platform used, and the starting activity of [¹⁸F]fluoride. Generally, one-step procedures on automated synthesizers can produce good radiochemical yields, often ranging from 25% to 80%.[1][2] For example, using an IBA SYNTHERA+ module, yields between 59.5% and 72.8% have been reported.[1][2] On a GE TRACERlab FX FN module, yields have been observed in the range of 24.3% to 82.4%.[1][2] It's important to note that higher starting activities of [¹⁸F]fluoride may lead to a decrease in radiochemical yield. For instance, one study reported a decrease in RCY from 52% with low to medium starting activities to 40% with high starting activities.[3][4][5]
Q2: What is the expected synthesis time for ¹⁸F-PSMA-1007?
A2: Automated one-step synthesis procedures are typically rapid, with most protocols reporting synthesis times of less than 60 minutes.[6] For example, a synthesis time of 35 minutes has been achieved on an IBA SYNTHERA+ platform, while a GE TRACERlab FX FN module may take around 55 minutes.[1][2] Some optimized protocols have even reduced the synthesis time to as low as 32 minutes without compromising the yield.[7]
Q3: What are the critical quality control parameters for ¹⁸F-PSMA-1007?
A3: For clinical use, ¹⁸F-PSMA-1007 must meet stringent quality control specifications, generally in accordance with European Pharmacopoeia standards.[2][8] Key parameters include:
-
Radiochemical Purity: Typically, a minimum of 95% is required.[1][2][9] This is often determined by radio-HPLC.
-
Free [¹⁸F]Fluoride: The amount of free fluoride (B91410) should be minimal, generally less than 5%.[10] This is often assessed using thin-layer chromatography (TLC).
-
Chemical Purity: The amount of non-radioactive PSMA-1007 and other chemical impurities should be below specified limits (e.g., ≤0.1 mg/Vmax for a single unknown impurity).[1][2]
-
Residual Solvents: Levels of solvents used in the synthesis, such as acetonitrile (B52724) and DMSO, must be below acceptable limits.[11]
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range, typically between 5.5 and 6.0.[2][9]
-
Bacterial Endotoxins: The final product must be sterile and pass the limulus amebocyte lysate (LAL) test.[8]
Troubleshooting Guide
This guide addresses common issues encountered during ¹⁸F-PSMA-1007 synthesis and provides potential solutions.
Problem 1: Low Radiochemical Yield (<25%)
| Potential Cause | Recommended Action |
| Inefficient Drying of [¹⁸F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction. | Ensure azeotropic drying is complete. The use of a more efficient drying agent or optimizing the drying time and temperature on the automated synthesizer may be necessary. |
| Suboptimal Reaction Temperature: The reaction temperature is a critical parameter for efficient labeling. | The optimal temperature for the one-step radiofluorination is typically around 85-95°C.[6][12] Verify the temperature calibration of your synthesis module. |
| Incorrect Base or Base Concentration: The type and concentration of the base are crucial for the deprotonation of the precursor.[12] | Tetrabutylammonium (B224687) hydrogen carbonate (TBAHCO₃) is commonly used.[8] Ensure the correct concentration is used, as an insufficient amount may lead to incomplete deprotonation, while an excess can cause side reactions. |
| Precursor Quality or Amount: Degradation of the precursor or using an insufficient amount will directly impact the yield. | Use a high-quality, GMP-grade precursor. The amount of precursor may need to be optimized; typically, 1.0 to 2.0 mg is used for automated synthesis.[6] |
| Suboptimal Reaction Solvent: The choice of solvent can influence the reaction kinetics. | Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used solvents.[6][12] Ensure the solvent is anhydrous. |
Problem 2: Low Radiochemical Purity (<95%)
| Potential Cause | Recommended Action |
| Incomplete Reaction: If the reaction does not go to completion, unreacted [¹⁸F]fluoride will be a major impurity. | Optimize reaction time and temperature as described in "Low Radiochemical Yield". Ensure thorough mixing during the reaction. |
| Formation of Radiochemical Impurities: Side reactions can lead to the formation of various radiochemical impurities. | Modifications to the radiolabeling and purification steps may be necessary. For example, adjusting the base or precursor concentration can sometimes minimize side product formation.[7] |
| Inefficient Purification: The solid-phase extraction (SPE) purification step is critical for removing unreacted [¹⁸F]fluoride and other impurities. | Ensure proper conditioning of the SPE cartridges (e.g., Chromafix PS-H+ and Chromafix C18ec).[6] The composition of the rinsing and elution solutions is also critical and may need optimization. |
| Radiolysis: High starting activities can sometimes lead to the degradation of the final product. | While ¹⁸F-PSMA-1007 is generally stable, if radiolysis is suspected, consider using a stabilizer like sodium ascorbate (B8700270) in the final formulation.[12] However, one study found no radiolysis up to 8 hours after synthesis with starting activities up to 40 GBq.[6] |
Data Presentation
Table 1: Comparison of ¹⁸F-PSMA-1007 Synthesis Parameters on Different Automated Platforms
| Synthesis Platform | Radiochemical Yield (RCY) | Synthesis Time | Precursor Amount | Reaction Temperature | Reference |
| IBA SYNTHERA+ | 59.5% - 72.8% | 35 min | Not Specified | Not Specified | [1][2] |
| GE TRACERlab FX FN | 24.3% - 82.4% | 55 min | Not Specified | Not Specified | [1][2] |
| GE TRACERlab MX | 43.3% - 52.8% | 45 min | Not Specified | Not Specified | [2] |
| mosaic-RS | 41.3% - 44.9% | 45 min | Not Specified | Not Specified | [2] |
| CFN-MPS200 | ~40% - 56% | Not Specified | Acetic acid salt precursor | Not Specified | [11] |
| GE FASTlab 2 | 30% - 45% (non-decay corrected) | 35 min | 2 mg | 95°C | [12] |
Experimental Protocols
Protocol 1: General Automated One-Step Synthesis of ¹⁸F-PSMA-1007
This protocol provides a general overview of the one-step synthesis process commonly employed on automated platforms. Specific parameters may need to be adjusted based on the synthesizer used.
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a solution of a phase-transfer catalyst, typically tetrabutylammonium hydrogen carbonate (TBAHCO₃).
-
Azeotropic Drying: The [¹⁸F]fluoride/TBAHCO₃ mixture is dried under vacuum with heating to remove water. This step is often repeated.
-
Radiolabeling Reaction: A solution of the PSMA-1007 precursor (typically 1-2 mg) in an anhydrous solvent (e.g., DMSO or DMF) is added to the dried [¹⁸F]fluoride. The reaction mixture is heated at a specific temperature (e.g., 85-95°C) for a set time (e.g., 10 minutes).
-
Purification: The crude reaction mixture is diluted and passed through a series of pre-conditioned solid-phase extraction (SPE) cartridges (e.g., a combination of a cation exchange and a reversed-phase cartridge) to trap the [¹⁸F]PSMA-1007 while allowing impurities to pass through.
-
Elution of Final Product: The purified [¹⁸F]PSMA-1007 is eluted from the SPE cartridge using a suitable solvent, often a mixture of ethanol (B145695) and water.
-
Formulation: The eluted product is diluted with a sterile buffer solution (e.g., phosphate-buffered saline) and passed through a sterile filter into the final product vial.
Mandatory Visualizations
Caption: Automated one-step synthesis workflow for ¹⁸F-PSMA-1007.
Caption: Troubleshooting logic for low radiochemical yield of ¹⁸F-PSMA-1007.
References
- 1. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Fine-tuning of the automated [18 F]PSMA-1007 radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. preprints.org [preprints.org]
- 10. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated [18F]PSMA-1007 production by a single use cassette-type synthesizer for clinical examination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Optimizing 18F-PSMA-1007 Production and Purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing impurities during the production of 18F-PSMA-1007. This guide, presented in a question-and-answer format, directly addresses common challenges to ensure high-quality radiopharmaceutical production.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the production of 18F-PSMA-1007?
A1: The most frequently observed impurities in 18F-PSMA-1007 production include:
-
Free [18F]Fluoride: Unreacted fluoride-18 is a primary radiochemical impurity.
-
Non-radiolabeled ("cold") PSMA-1007: The non-radioactive carrier molecule.
-
Other Radiochemical Impurities: Minor radioactive side products that can form during the labeling reaction.[1]
-
Residual Solvents: Such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), which are used during synthesis and purification.
-
Phase Transfer Catalyst: For example, tetrabutylammonium (B224687) (TBA) salts.
Q2: What is the recommended radiochemical purity for 18F-PSMA-1007?
A2: A minimal radiochemical purity of ≥95% is widely recommended for the release of [18F]PSMA-1007.[2][3][4] However, some pharmacopoeia monographs suggest a radiochemical purity of >91%.[5]
Q3: What are the primary synthesis methods for 18F-PSMA-1007?
A3: Two primary methods are employed for the synthesis of 18F-PSMA-1007:
-
One-Step Procedure: This method involves the direct radiofluorination of an unprotected precursor and is often preferred due to its simplicity and higher radiochemical yields, ranging from 25% to 80%.[2][3]
-
Two-Step Procedure: This earlier method involves the synthesis of a prosthetic group which is then coupled to the PSMA-1007 precursor. This method is generally more complex and results in lower radiochemical yields.[6]
Troubleshooting Guide
Low Radiochemical Yield
Q4: We are experiencing low radiochemical yields (<40%) during our 18F-PSMA-1007 synthesis. What are the potential causes and how can we troubleshoot this?
A4: Low radiochemical yield is a common issue that can be attributed to several factors. Below is a troubleshooting table to guide your investigation.
| Potential Cause | Recommended Action(s) |
| Poor [18F]Fluoride Trapping | Ensure the quaternary methylammonium (B1206745) (QMA) cartridge is not expired and has been properly preconditioned. Check for leaks in the tubing and connections to the cartridge. |
| Inefficient Elution of [18F]Fluoride | Verify the concentration and volume of the tetrabutylammonium bicarbonate (TBAHCO3) solution used for elution. Ensure complete elution from the QMA cartridge. |
| Incomplete Drying of [18F]Fluoride | Water can significantly hinder the nucleophilic substitution reaction. Ensure the azeotropic drying process with acetonitrile is efficient. Check the temperature and nitrogen flow during drying. |
| Suboptimal Reaction Temperature | The labeling temperature is crucial. For many automated synthesizers, a temperature of 105°C is recommended to improve yields.[1] Verify the accuracy of the temperature sensor in your synthesis module. |
| Degradation of Precursor | Use a fresh batch of the PSMA-1007 precursor. The counter-ion of the precursor can also affect yield; an acetate (B1210297) salt precursor has been shown to provide higher yields than a trifluoroacetate (B77799) salt.[7] |
| Incorrect Reagent Concentrations | Double-check the concentration and volume of the precursor solution and other reagents. |
| Issues with Automated Synthesizer | Review the synthesis program for any errors in timing, valve switching, or reagent delivery. Ensure all tubing and connections are secure and free of blockages. |
High Impurity Levels
Q5: Our final 18F-PSMA-1007 product shows high levels of radiochemical or chemical impurities. How can we improve its purity?
A5: High impurity levels compromise the quality and safety of the radiopharmaceutical. The following table outlines potential sources of impurities and corrective actions.
| Impurity Type | Potential Cause | Recommended Action(s) |
| High Free [18F]Fluoride | Incomplete reaction or inefficient purification. | Optimize reaction conditions (temperature, time, precursor amount). Ensure proper function of the solid-phase extraction (SPE) cartridges. |
| High "Cold" PSMA-1007 | Use of fluoro-elastomer tubing in the synthesizer cassette has been shown to increase the amount of non-radioactive PSMA-1007. | Switch to PharMed® BPT or silicone tubing for the synthesizer cassette.[7] |
| Other Radiochemical Impurities | Suboptimal reaction conditions leading to side product formation. | Adjust the labeling temperature and reaction time. Ensure efficient purification to separate these impurities. |
| Residual Solvents (e.g., DMSO, Acetonitrile) | Inefficient drying or washing during the purification step. | Optimize the washing steps during SPE purification. Ensure adequate nitrogen flow or vacuum to remove residual solvents. |
| Tetrabutylammonium (TBA) | Incomplete removal during purification. | Ensure the cation-exchange cartridge is functioning correctly to trap the TBA. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Radiochemical Purity
This protocol is a general guideline and may need to be optimized for your specific HPLC system.
-
Column: Ascentis Express Peptide Es-C18 (150 mm × 4.6 mm) or similar reversed-phase C18 column.[7][8]
-
Mobile Phase:
-
Solvent A: 20 mM phosphate (B84403) buffer, pH 2.5[7][8] or 0.1 M ammonium (B1175870) formate.[9]
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 23% B
-
2-14 min: 23% to 30% B
-
14-17 min: 30% to 60% B
-
17-21 min: Hold at 60% B[5]
-
-
Detection: UV detector at 225 nm or 254 nm and a radioactivity detector in series.[5]
-
Expected Retention Time for [18F]PSMA-1007: Approximately 11-14 minutes, but will vary based on the specific system and conditions.
Thin-Layer Chromatography (TLC) for Free [18F]Fluoride
-
Stationary Phase: Silica gel 60 F254 aluminum plates.
-
Mobile Phase: Acetonitrile/Water (60:40 v/v).[11]
-
Procedure:
-
Spot a small amount of the final product and a [18F]fluoride standard onto the TLC plate.
-
Develop the plate in the mobile phase.
-
Analyze the plate using a radio-TLC scanner.
-
-
Expected Rf Values:
-
[18F]PSMA-1007: Rf ≈ 0.6-0.8
-
Free [18F]Fluoride: Rf ≈ 0.0-0.1
-
Solid-Phase Extraction (SPE) Purification
This is a generalized one-step purification protocol.
-
Cartridges: A cation-exchange cartridge (e.g., PS-H+) stacked on top of a reversed-phase C18 cartridge.
-
Loading: After the labeling reaction, dilute the crude reaction mixture with a suitable solvent (e.g., 4 mL of 5.5% ethanol solution) and pass it through the stacked SPE cartridges.[4]
-
Washing:
-
Elution: Elute the final [18F]PSMA-1007 product with a higher concentration of ethanol (e.g., 5 mL of 30% ethanol).[4]
Data Presentation
Table 1: Influence of Starting Activity on Radiochemical Yield (RCY) and Purity (RCP) of 18F-PSMA-1007 [7][11]
| Starting [18F]Fluoride Activity | Radiochemical Yield (RCY) | Radiochemical Purity (RCP) by HPLC |
| Low (e.g., ~56 GBq) | ~52% | >99% |
| Medium (e.g., ~89 GBq) | ~53% | >99% |
| High (e.g., ~162 GBq) | ~40% | >99% |
Table 2: Typical Quality Control Specifications for 18F-PSMA-1007 [2][12][13]
| Parameter | Specification |
| Appearance | Clear, colorless solution |
| pH | 4.5 - 7.5 |
| Radiochemical Purity | ≥95% |
| Free [18F]Fluoride | ≤5% |
| Residual Solvents | Acetonitrile: ≤ 4.1 mg/V, DMSO: ≤ 50 mg/V, Ethanol: ≤ 10% v/v |
| Tetrabutylammonium (TBA) | ≤ 2.6 mg/V |
Visualizations
Caption: Automated production workflow for 18F-PSMA-1007.
Caption: Troubleshooting logic for low radiochemical yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Fine-tuning of the automated [18 F]PSMA-1007 radiosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Automated [18F]PSMA-1007 production by a single use cassette-type synthesizer for clinical examination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-performance liquid chromatography method for rapid radiochemical purity measurement of [18 F]PSMA-1007, a PET radiopharmaceutical for detection of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Automated synthesis of [18F]Ga-rhPSMA-7/ -7.3: results, quality control and experience from more than 200 routine productions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. banglajol.info [banglajol.info]
18F-PSMA-1007 Radiopharmaceutical Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the stability and quality of the 18F-PSMA-1007 radiopharmaceutical.
Section 1: Troubleshooting Guides
This section addresses specific issues that users may encounter during the synthesis and quality control of 18F-PSMA-1007 in a question-and-answer format.
Issue 1: Low Radiochemical Purity (<95%)
Question: My final 18F-PSMA-1007 product exhibits a radiochemical purity below the recommended ≥95% threshold upon radio-HPLC analysis. What are the potential causes and how can I resolve this?
Answer: Achieving high radiochemical purity is critical for the quality of 18F-PSMA-1007. A purity level below 95% can be attributed to several factors, from the initial reaction conditions to the final purification steps.
-
Potential Cause 1: Incomplete Radiolabeling Reaction
-
Troubleshooting Steps:
-
Precursor Quality: The integrity of the PSMA-1007 precursor is paramount. Ensure it has been stored under the recommended conditions to prevent degradation. It has been reported that changing the precursor's counter-ion from trifluoroacetate (B77799) to acetate (B1210297) can enhance synthesis outcomes.[1]
-
Reagent Integrity: Verify the concentration and quality of all reagents, particularly the phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bicarbonate) and the solvent (e.g., DMSO).
-
Reaction Conditions: The radiolabeling reaction is sensitive to temperature and time. An optimal reaction temperature of 105°C for 10 minutes has been shown to be effective.[1]
-
[18F]Fluoride Activity: While higher starting activities of [18F]fluoride can produce more product, excessively high activities (e.g., >160 GBq) may lead to a decrease in radiochemical yield.[2][3]
-
Drying of [18F]Fluoride: The presence of residual water can significantly impede the nucleophilic substitution reaction. Ensure the azeotropic drying process is efficient.
-
-
-
Potential Cause 2: Inefficient Purification
-
Troubleshooting Steps:
-
SPE Cartridge Performance: The solid-phase extraction (SPE) cartridges (e.g., C18 and cation exchange) are crucial for removing unreacted [18F]fluoride and other impurities.[2] Ensure proper conditioning of the cartridges and that they have not expired.
-
Elution Parameters: The volume and composition of the elution solvent affect purification. A 30% ethanolic solution has been used successfully for elution.[1]
-
-
-
Potential Cause 3: Radiolysis
-
Troubleshooting Steps:
-
Use of Stabilizers: The addition of a stabilizer like sodium ascorbate (B8700270) (e.g., 400 mg in the final formulation) to the final product vial is recommended to mitigate radiolysis, especially in high-activity batches.[1] This has been shown to improve product stability for over 10 hours.[1]
-
Minimize Delays: Keep the time between the end of synthesis and quality control/use as short as possible to reduce the effects of radioactive decay and potential radiolysis.
-
-
-
Logical Relationship Diagram: Troubleshooting Low Radiochemical Purity
Caption: Troubleshooting workflow for low radiochemical purity of 18F-PSMA-1007.
Issue 2: High Levels of Free [18F]Fluoride
Question: My radio-TLC analysis indicates a high percentage of free [18F]fluoride in the final product. What are the likely causes and solutions?
Answer: Elevated levels of free [18F]fluoride are typically a result of an incomplete reaction or inadequate purification.
-
Potential Cause 1: Failed or Inefficient Radiolabeling
-
Troubleshooting Steps:
-
This is the most common reason. Refer to the detailed troubleshooting steps for "Incomplete Radiolabeling Reaction" under Issue 1 .
-
-
-
Potential Cause 2: Inadequate Purification
-
Troubleshooting Steps:
-
Cartridge Saturation: Overloading the SPE cartridge can lead to the breakthrough of unreacted [18F]fluoride into the final product. Ensure the amount of radioactivity and precursor are within the capacity of the cartridge.
-
Insufficient Washing: The washing step after trapping the crude product on the SPE cartridge is critical for removing residual [18F]fluoride. Ensure a sufficient volume of an appropriate washing solution (e.g., water) is used.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical radiochemical yields and synthesis times for 18F-PSMA-1007?
A1: The one-step automated synthesis of 18F-PSMA-1007 generally results in non-decay corrected radiochemical yields ranging from 25% to 80%.[4][5] The synthesis time is typically less than 55 minutes.[4][5]
| Synthesis Platform | Radiochemical Yield (non-decay corrected) | Synthesis Time |
| GE TRACERlab FX FN/MX | 24.3 - 82.4%[5] | ~45-55 min[4][5] |
| IBA SYNTHERA+ | 59.5 - 72.8%[4][5] | ~35 min[4][5] |
| NEPTIS mosaic-RS | 41.3 - 44.9%[4] | ~45 min[4] |
| Trasis AllInOne | Two-step: Low yields; One-step data varies | ~40 min[6] |
Q2: How stable is 18F-PSMA-1007 post-synthesis?
A2: 18F-PSMA-1007 demonstrates good stability. It has been shown to have a radiochemical purity of ≥95% for at least 8 hours after synthesis.[2][4] The addition of sodium ascorbate as a stabilizer can further enhance its stability.[1]
Q3: What are the acceptance criteria for the quality control of 18F-PSMA-1007?
A3: The following table summarizes the key quality control tests and their recommended acceptance criteria.[2][4][7]
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless, free from particles |
| pH | pH strip or meter | 4.5 - 7.5 |
| Radiochemical Purity | Radio-HPLC | ≥ 95% |
| Free [18F]Fluoride | Radio-TLC | ≤ 5% |
| Radionuclidic Identity | Gamma Spectroscopy | 511 keV peak |
| Radionuclidic Purity | Half-life Measurement | 105 - 115 minutes |
| Bacterial Endotoxins | LAL Test | ≤ 17.5 EU/V (V=max dose in mL) |
| Sterility | Compendial Method | Sterile (post-release) |
| Residual Solvents | Gas Chromatography | Ethanol: ≤ 10% v/v; DMSO: ≤ 5000 ppm |
| Residual TBA | TLC Spot Test / HPLC | ≤ 2.6 mg/V |
Q4: What are common chemical impurities in 18F-PSMA-1007 preparations?
A4: Besides unreacted precursor and free [18F]fluoride, other potential impurities include by-products from the synthesis. The European Pharmacopoeia monograph for [18F]PSMA-1007 specifies limits for the unlabeled PSMA-1007 and other chemical impurities.[8]
Section 3: Experimental Protocols
Protocol 1: Automated One-Step Synthesis of 18F-PSMA-1007
This protocol outlines a generalized procedure for the automated one-step synthesis of 18F-PSMA-1007.
-
[18F]Fluoride Trapping and Elution: The cyclotron-produced [18F]fluoride is trapped on a quaternary methylammonium (B1206745) (QMA) anion-exchange cartridge and subsequently eluted into the reactor vessel with a solution of tetrabutylammonium bicarbonate (TBAHCO3).[2]
-
Drying: The [18F]fluoride is dried via azeotropic distillation with acetonitrile (B52724) at an elevated temperature (e.g., 110°C) under a nitrogen stream.
-
Radiolabeling: A solution of the PSMA-1007 precursor (e.g., 1.6 mg) in dimethyl sulfoxide (B87167) (DMSO) is added to the reactor.[1] The reaction is heated to 105°C for 10 minutes.[1]
-
Purification: The crude reaction mixture is diluted and passed through a series of SPE cartridges, typically a cation exchange cartridge followed by a C18 cartridge.[1] The cartridges are washed to remove impurities.
-
Elution and Formulation: The purified 18F-PSMA-1007 is eluted from the C18 cartridge with an ethanolic solution into a sterile vial containing phosphate-buffered saline (PBS) and sodium ascorbate.[1]
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter.
-
Experimental Workflow Diagram: Automated One-Step Synthesis
Caption: Automated one-step synthesis workflow for 18F-PSMA-1007.
Protocol 2: Radiochemical Purity Testing via Radio-HPLC
-
Instrumentation: An HPLC system with a UV detector and a radioactivity detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Procedure: Inject a small volume of the final product and analyze the resulting radio-chromatogram.
-
Calculation: Radiochemical purity (%) = (Area of 18F-PSMA-1007 peak / Total area of all radioactive peaks) x 100.
Protocol 3: Free [18F]Fluoride Determination via Radio-TLC
-
Stationary Phase: Aluminum-backed silica (B1680970) gel plates.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Procedure: Apply a spot of the final product on the TLC plate and develop it in a chamber with the mobile phase.
-
Analysis: After development, scan the plate with a radio-TLC scanner. [18F]PSMA-1007 remains at the origin (Rf ≈ 0), while free [18F]fluoride moves with the solvent front (Rf ≈ 0.8-1.0).
-
Calculation: % Free [18F]Fluoride = (Area of [18F]fluoride peak / Total area of all radioactive peaks) x 100.
References
- 1. researchgate.net [researchgate.net]
- 2. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated [18F]PSMA-1007 production by a single use cassette-type synthesizer for clinical examination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Procedures for the GMP-Compliant Production and Quality Control of [18F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection Efficacy of 18F-PSMA-1007 PET/CT in 251 Patients with Biochemical Recurrence of Prostate Cancer After Radical Prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-performance liquid chromatography method for rapid radiochemical purity measurement of [18 F]PSMA-1007, a PET radiopharmaceutical for detection of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Automated 18F-PSMA-1007 Synthesizers
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing automated synthesizers for the production of 18F-PSMA-1007.
Troubleshooting Guide
This guide addresses common issues encountered during the automated synthesis of 18F-PSMA-1007 in a question-and-answer format.
Question: What are the potential causes of low radiochemical yield (RCY) and how can I improve it?
Answer: Low radiochemical yield is a frequent issue with several potential causes. Key factors to investigate include:
-
Inadequate Drying of [18F]Fluoride: Residual water can significantly hinder the nucleophilic substitution reaction. Ensure the azeotropic drying process with tetrabutylammonium (B224687) hydrogen carbonate (TBA-HCO3) is efficient.
-
Suboptimal Reagent Concentrations: The ratio of the base (e.g., TBA-HCO3) to the precursor is crucial. Optimization of this ratio may be necessary for your specific synthesizer.[1]
-
Precursor Quality: The salt form of the precursor can impact yield. Acetic acid salt precursors have been shown to provide higher radiochemical yields compared to trifluoroacetic acid salt precursors.[2][3]
-
Reaction Conditions: Ensure the reaction temperature (typically 85-105°C) and time (around 10 minutes) are optimal for your system.[4][5]
-
Synthesizer-Specific Parameters: Different automated synthesizers (e.g., GE TRACERlab, IBA Synthera) may require fine-tuning of the synthesis protocol.[4][6] Radiochemical yields can range from 30-80% depending on the synthesizer used.[4]
Question: I am observing significant radiochemical impurities in my final product. What are the likely sources and solutions?
Answer: Radiochemical impurities, which should typically be less than 5%, can arise from several sources:
-
Incomplete Reaction: If the radiolabeling reaction does not go to completion, unreacted [18F]fluoride will be present. Verify your reaction parameters (temperature, time, reagent concentrations).
-
Radiolysis: High starting activities of [18F]fluoride can sometimes lead to the degradation of the product. However, [18F]PSMA-1007 has been shown to be stable for up to 8 hours post-synthesis.[4][7]
-
Impurities from Cassette Components: The material of the tubing in the synthesis cassette can be a source of chemical impurities. For instance, fluoro-elastomer tubing has been observed to introduce non-radioactive PSMA-1007, which can lower the molar activity.[2][3] Silicone or PharMed® BPT tubing are often better alternatives.[2][3]
-
Inefficient Purification: Ensure that the solid-phase extraction (SPE) cartridges (e.g., C18) are functioning correctly and are appropriate for purifying the final product.
Question: My molar activity is lower than expected. What could be the cause?
Answer: Low molar activity is primarily caused by the presence of non-radioactive ("cold") PSMA-1007 in the final product. A significant source of this contamination can be the materials used in the synthesis cassette, particularly the tubing. As mentioned, fluoro-elastomer tubings have been shown to significantly increase the amount of non-radioactive PSMA-1007 compared to other tubing materials like PharMed® BPT and silicone.[2][3] This leads to a reduced molar activity.[2][3] Using a cassette with optimized tubing materials is a key step to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is a typical radiochemical yield and purity for automated 18F-PSMA-1007 synthesis?
A1: With optimized one-step automated synthesis protocols, radiochemical yields typically range from 25% to 80%, with a radiochemical purity of greater than 95%.[6][8]
Q2: What is the average synthesis time for automated 18F-PSMA-1007 production?
A2: The total synthesis time is generally less than 60 minutes, with some systems achieving synthesis times of around 35-40 minutes.[4][7]
Q3: Which precursor salt is recommended for higher yields?
A3: Studies have indicated that using an acetic acid salt precursor can result in higher activity yields, radiochemical purities, and decay-corrected radiochemical yields compared to a trifluoroacetic acid salt precursor.[2][3]
Q4: Are there specific considerations for different automated synthesizer platforms?
A4: Yes, while the one-step synthesis of 18F-PSMA-1007 is transferable to most commercially available synthesizers, optimization of the protocol for your specific platform (e.g., GE TRACERlab FX FN/MX, ORA Neptis, IBA Synthera) is recommended to achieve the best results.[4][6]
Quantitative Data Summary
The following tables summarize typical quantitative data for the automated synthesis of 18F-PSMA-1007 across various platforms.
| Parameter | Typical Value | Reference |
| Radiochemical Yield (RCY) | 25% - 80% | [6][8] |
| Radiochemical Purity (RCP) | > 95% | [2][4] |
| Total Synthesis Time | < 60 minutes | [4] |
| Molar Activity | 46 - 1411 GBq/μmol (highly dependent on cassette materials) | [2][3] |
| Synthesizer Platform | Reported RCY Range |
| GE TRACERlab FX FN/MX | 30% - 80% |
| ORA Neptis Plug and RS | 30% - 80% |
| IBA Synthera | 30% - 80% |
| GE FASTLab | 30% - 45% |
Experimental Protocol: Automated One-Step Synthesis of 18F-PSMA-1007
This protocol outlines the general one-step methodology for the automated synthesis of 18F-PSMA-1007.
-
[18F]Fluoride Trapping: The aqueous [18F]fluoride solution from the cyclotron target is passed through a quaternary methylammonium (B1206745) (QMA) cartridge to trap the [18F]fluoride.
-
Elution and Azeotropic Drying: The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of tetrabutylammonium hydrogen carbonate (TBA-HCO3). The mixture is then heated under a stream of nitrogen and vacuum to remove water azeotropically.
-
Radiolabeling Reaction: A solution of the PSMA-1007 precursor (typically 1.0 to 2.0 mg) in dimethyl sulfoxide (B87167) (DMSO) is added to the dried [18F]fluoride-TBA complex in the reaction vessel. The reaction mixture is heated at 85-105°C for approximately 10 minutes.[4][5]
-
Solid-Phase Extraction (SPE) Purification: After the reaction, the crude product is diluted and passed through an SPE cartridge (e.g., a C18 cartridge) to trap the 18F-PSMA-1007.
-
Washing: The SPE cartridge is washed with water to remove any unreacted [18F]fluoride and other polar impurities.
-
Elution and Formulation: The purified 18F-PSMA-1007 is eluted from the SPE cartridge with an ethanol/water mixture. The eluate is then collected in a sterile vial containing a formulation buffer, typically phosphate-buffered saline (PBS), to yield the final injectable product.
-
Sterile Filtration: The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Visualizations
Experimental Workflow for Automated 18F-PSMA-1007 Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. A Perspective on the Evolving Story of PSMA Biology, PSMA-Based Imaging, and Endoradiotherapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 18F-PSMA-1007 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding of 18F-PSMA-1007 in vivo.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of 18F-PSMA-1007 compared to other PSMA-targeting radiotracers?
A1: 18F-PSMA-1007 offers several advantages, including the ability for large-scale production due to the use of fluorine-18, which has a longer half-life than gallium-68.[1][2] A significant benefit is its low urinary excretion, which facilitates clearer imaging of the pelvic region and may improve the detection of local recurrences or pelvic nodes that could be obscured by bladder activity with other tracers.[1][3][4]
Q2: What is unspecific bone uptake (UBU) and why is it a concern with 18F-PSMA-1007?
A2: Unspecific bone uptake (UBU) refers to the accumulation of 18F-PSMA-1007 in bone tissue that is not related to prostate cancer metastases.[5][6] This is a notable characteristic of 18F-PSMA-1007, with some studies reporting UBU in a significant percentage of patients.[5][7] The concern is that this non-specific uptake can lead to false-positive findings, potentially resulting in patient over-staging and inappropriate therapeutic decisions.[7][8] The exact clinical relevance of UBU is still under investigation, but it necessitates careful interpretation of bone lesions.[5]
Q3: Besides bone, where else is non-specific uptake of 18F-PSMA-1007 commonly observed?
A3: Non-specific uptake of 18F-PSMA-1007 has been reported in various benign tissues. These include ganglia, lymph nodes, and soft tissues.[3][7] Like UBU, this uptake can mimic metastatic disease and requires careful evaluation in conjunction with anatomical imaging (CT or MRI) to avoid misinterpretation.
Q4: Is the molar activity (MA) of the injected tracer important for minimizing non-specific binding?
A4: Yes, preclinical studies suggest that the molar activity (MA) of the 18F-PSMA-1007 injection can influence the biodistribution and tumor-to-background ratios.[8][9][10][11] Research in mouse models has shown that decreasing the MA can lead to a greater reduction in uptake in normal salivary glands compared to tumors.[8][9][10][11] This indicates that optimizing the MA could be a strategy to minimize adverse effects in organs like the salivary glands during PSMA-targeted therapies.[8][9][11]
Q5: Why is there sometimes significant bladder activity with 18F-PSMA-1007, despite its primary hepatobiliary clearance?
A5: While 18F-PSMA-1007 is predominantly cleared through the liver and biliary system, some studies have observed notable tracer concentration in the bladder of a subset of patients.[12][13] The exact mechanism for this is not yet fully understood and does not appear to be consistently correlated with patient characteristics or renal function.[12][13] This unexpected urinary radioactivity can potentially interfere with the assessment of lesions in the peri-bladder region.[12][13]
Troubleshooting Guides
Issue 1: High Background Signal in Bone, Potentially Obscuring Metastases
-
Possible Cause: Inherent high bone affinity of 18F-PSMA-1007 leading to unspecific bone uptake (UBU).[5][14]
-
Troubleshooting Steps:
-
Correlate with Anatomical Imaging: Carefully review corresponding CT or MRI images for any morphological changes that would be indicative of metastases. Non-specific uptake often lacks a clear anatomical correlate.[6]
-
Consider Alternative Tracers: In ambiguous cases, imaging with a different PSMA tracer, such as 68Ga-PSMA-11, which has a lower incidence of UBU, may be considered for comparison.[6][15]
-
Follow-up Imaging: If uncertainty remains, follow-up imaging with 18F-PSMA-1007 or another modality after a period of observation can help to clarify the nature of the uptake.
-
Evaluate Patient History: Consider benign bone conditions such as fractures, degenerative changes, or inflammatory processes, which have been associated with false-positive bone lesions.[14]
-
Issue 2: Difficulty in Differentiating True Lesions from Physiological Uptake in the Liver
-
Possible Cause: 18F-PSMA-1007 is primarily cleared through the liver, leading to high physiological background uptake that can mask true liver metastases.[16][17][18]
-
Troubleshooting Steps:
-
Contrast-Enhanced Imaging: The use of contrast-enhanced CT or MRI can help to delineate liver lesions that may be obscured by the physiological tracer uptake.
-
Alternative Imaging Modalities: If liver metastases are suspected and not clearly visualized with 18F-PSMA-1007 PET/CT, consider using 18F-FDG PET/CT, as some liver metastases may be FDG-avid but show low PSMA uptake.[17]
-
Delayed Imaging: Acquiring images at later time points (e.g., 2-3 hours post-injection) may improve tumor-to-background ratios as the physiological liver uptake may decrease over time relative to specific tumor uptake.[1][18]
-
Issue 3: High Uptake in Salivary Glands Leading to Potential for Toxicity in Radioligand Therapy
-
Possible Cause: PSMA is also expressed in normal salivary gland tissue, leading to physiological uptake of 18F-PSMA-1007.[3]
-
Troubleshooting Steps:
-
Molar Activity Optimization (Experimental): Preclinical data suggests that reducing the molar activity of the injected tracer can decrease salivary gland uptake to a greater extent than tumor uptake.[8][9][10][11] This could be explored as a strategy to mitigate salivary gland toxicity in a research setting.
-
Sialogogues: The use of sialogogues (e.g., lemon juice, vitamin C) to stimulate saliva production and washout of the tracer is a common clinical practice that can be adapted for preclinical studies.
-
Dosimetry Calculations: Perform accurate dosimetry calculations for the salivary glands to estimate the absorbed radiation dose and predict potential toxicity.
-
Quantitative Data Summary
Table 1: Comparison of SUVmean for 18F-PSMA-1007 and 68Ga-PSMA-11 in Various Tissues
| Tissue | 18F-PSMA-1007 SUVmean (± SD) | 68Ga-PSMA-11 SUVmean (± SD) | Reference |
| Liver | 11.7 ± 3.9 | 5.4 ± 1.7 | [16] |
| Spleen | 11.2 ± 3.5 | 8.1 ± 3.5 | [16] |
Table 2: Impact of Molar Activity (MA) on 18F-PSMA-1007 SUVmean in a Preclinical Mouse Model
| Group | Tumor SUVmean (± SD) | Salivary Gland SUVmean (± SD) | Tumor-to-Salivary Gland SUVmean Ratio (± SD) | Reference |
| High MA | 1.97 ± 0.77 | 1.27 ± 0.28 | 1.73 ± 0.55 | [10][11] |
| Medium MA | 1.81 ± 0.57 | 0.57 ± 0.08 | 3.16 ± 0.86 | [10][11] |
| Low MA | 1.12 ± 0.30 | 0.24 ± 0.04 | 4.78 ± 1.29 | [10][11] |
Experimental Protocols
Protocol 1: Preclinical PET/CT Imaging in a Mouse Xenograft Model
-
Animal Model: LNCaP (PSMA-positive prostate cancer) cell line xenografts in mice.[10]
-
Radiotracer Administration: Intravenous injection of 18F-PSMA-1007. The injected dose and molar activity can be varied depending on the experimental design (e.g., high, medium, and low MA groups).[10]
-
Imaging Timepoint: Static PET scans are typically performed at 60 minutes post-injection.[9][10]
-
Image Acquisition: A 10-minute static PET scan is acquired.[10]
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images to determine the standardized uptake values (SUVmean and SUVmax) in tumors and various organs.[9]
Protocol 2: Clinical PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically instructed to fast for at least 6 hours before the scan.[19]
-
Radiotracer Administration: Intravenous bolus injection of 18F-PSMA-1007, with the dosage often based on the patient's body weight (e.g., 4 MBq/kg).[19][20]
-
Uptake Time: Imaging is commonly performed 90 to 120 minutes after injection.[5][19][21][22] Patients are asked to empty their bladder before the scan.[21]
-
Image Acquisition: Whole-body PET/CT scans are acquired from the mid-thigh to the base of the skull.[19][21]
-
Image Reconstruction: Advanced reconstruction algorithms like block-sequential regularization expectation maximization (BSREM) can be used to improve image quality by reducing noise and increasing contrast.[21][23]
Visualizations
Caption: Troubleshooting workflow for high non-specific binding of 18F-PSMA-1007.
Caption: Conceptual relationship between molar activity and tracer uptake.
References
- 1. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On site production of [18F]PSMA-1007 using different [18F]fluoride activities: practical, technical and economical impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-prostate uptake on 18F-PSMA-1007 PET/CT: a case of myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Different PSMA Radiopharmaceuticals: A Comparative Study of [18F]F-PSMA-1007, [18F]F-JK-PSMA-7, and [99mTc]Tc-PSMA-I&S in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unspecific 18F-PSMA-1007 Bone Uptake Evaluated Through PSMA-11 PET, Bone Scanning, and MRI Triple Validation in Patients with Biochemical Recurrence of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focal unspecific bone uptake on [18F]-PSMA-1007 PET: a multicenter retrospective evaluation of the distribution, frequency, and quantitative parameters of a potential pitfall in prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Impact of 18F-PSMA-1007 Uptake in Prostate Cancer Using Different Peptide Concentrations: Preclinical PET/CT Study on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 13. An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. [18F]PSMA-1007 PET/MR as a Precision Biomarker for Early Detection of Biochemical Recurrence in Prostate Cancer at Very Low PSA Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: 18F-PSMA-1007 Uptake in Benign Lesions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of 18F-PSMA-1007 uptake in benign lesions.
Frequently Asked Questions (FAQs)
Q1: We are observing 18F-PSMA-1007 uptake in tissues that are not pathologically confirmed as malignant prostate cancer. What are the common types of benign lesions that can show uptake?
A1: It is well-documented that 18F-PSMA-1007 can accumulate in various benign lesions, which can sometimes lead to false-positive findings. Common sites of benign uptake include:
-
Bone Lesions: Healing fractures, degenerative changes such as osteophytes and arthritis, Paget's disease, fibrous dysplasia, and hemangiomas are frequently reported to show 18F-PSMA-1007 uptake.[1][2][3][4][5]
-
Ganglia: Sympathetic ganglia, including celiac, stellate, and sacral ganglia, are common sites of physiologic uptake.[6][7][8][9]
-
Inflammatory Conditions: Tissues with active inflammation can exhibit tracer uptake. This includes benign prostatic hyperplasia (BPH) with chronic inflammation, which can sometimes show high-grade uptake mimicking malignancy.[10][11]
-
Vascular Structures and Neoplasms: PSMA is expressed in the neovasculature of some tumors. Benign vascular tumors like angiolipomas have also been shown to have uptake due to PSMA expression in capillaries.[12][13]
-
Other Tissues: Non-specific uptake has also been noted in lymph nodes and other soft tissues.[6]
Q2: What are the proposed mechanisms for 18F-PSMA-1007 uptake in these benign conditions?
A2: The uptake of 18F-PSMA-1007 in benign lesions is not fully understood but is thought to be multifactorial:
-
PSMA Expression in Neovasculature: Prostate-specific membrane antigen (PSMA) is not exclusive to prostate cancer cells and is known to be expressed in the endothelium of new blood vessels (neovasculature) associated with various pathological processes, including inflammation and tissue repair.[14]
-
Inflammatory Cell Infiltration: Activated immune cells, such as macrophages and lymphocytes present in inflammatory lesions, may contribute to PSMA-ligand uptake.[14] For instance, high-grade uptake in benign prostatic hyperplasia has been associated with chronic inflammatory infiltrates.[11]
-
Tissue Remodeling and Repair: Processes involving tissue repair, such as in bone fractures, exhibit increased metabolic activity and angiogenesis, which can lead to PSMA-ligand accumulation.[2][3]
-
Direct PSMA Expression: Some benign tissues and tumors, like angiolipomas, have been shown to express PSMA directly in their capillaries.[12][13]
Q3: Is the incidence of benign lesion uptake higher with 18F-PSMA-1007 compared to other PSMA-targeted radiotracers?
A3: Yes, studies have indicated that 18F-PSMA-1007 has a higher incidence of uptake in benign lesions compared to 68Ga-labeled PSMA ligands.[1][6][14] This could be attributed to several factors, including the lower positron energy and higher spatial resolution of 18F, potentially leading to better detection of smaller or lower-expressing lesions.[8][14]
Troubleshooting Guides
Issue 1: Differentiating Benign from Malignant Bone Uptake
Symptoms: Focal bone uptake of 18F-PSMA-1007 is observed on PET/CT in a pattern that is not definitively characteristic of metastasis.
Possible Causes:
-
Metastatic disease from prostate cancer.
-
Benign bone lesions such as healing fractures, degenerative arthritis, osteophytes, Schmorl's nodes, Paget's disease, fibrous dysplasia, or intra-osseous hemangiomas.[2]
Troubleshooting Steps:
-
Correlate with Low-Dose CT: Carefully examine the corresponding low-dose CT images for any morphological correlates. Benign conditions often have recognizable features (e.g., signs of old fractures, degenerative changes).[1] However, be aware that not all benign uptakes have a clear CT correlate.
-
Quantitative Analysis (SUVmax): While there is an overlap, SUVmax values can be helpful. Malignant lesions generally exhibit higher SUVmax values than benign ones. One study suggested an optimal SUVmax cutoff of 7.71 to differentiate metastases from benign lesions.[15] However, this should be used with caution as high-grade inflammation can also lead to high SUVmax values.[10][11]
-
Consider Patient History: A history of trauma may suggest that uptake in the ribs or other bones could be due to healing fractures.[3][16]
-
Follow-up Imaging: If the nature of the lesion remains unclear, follow-up imaging can be instrumental. Benign lesions are expected to remain stable or resolve, whereas malignant lesions may progress.
-
Biopsy: In cases where the finding significantly impacts treatment decisions and cannot be clarified by other means, a biopsy for histopathological confirmation is the gold standard.
Quantitative Data Summary
The following tables summarize the Standardized Uptake Values (SUV) for 18F-PSMA-1007 in benign and malignant lesions as reported in various studies.
Table 1: 18F-PSMA-1007 SUVmax in Benign vs. Malignant Lesions
| Lesion Type | Median SUVmax (Range) | Study |
| Benign Lesions | 5.3 (3.0–42.7) | Rauschner et al.[6] |
| Suspected Tumor | 9.4 (2.7–234.4) | Rauschner et al.[6] |
| Benign Lesions | 3.14 (mean) | An et al.[15] |
| Metastases | 10.72 (mean) | An et al.[15] |
Table 2: 18F-PSMA-1007 SUV in Sympathetic Ganglia
| Ganglion Location | Mean SUVmax ± SD | Mean SUVmean ± SD | Study |
| Coeliac | 3.13 ± 0.85 | 2.28 ± 0.64 | Mamlins et al.[7][9] |
| Cervical | 2.73 ± 0.69 | 1.62 ± 0.43 | Mamlins et al.[7][9] |
| Sacral | 1.67 ± 0.50 | 1.15 ± 0.33 | Mamlins et al.[7][9] |
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for PSMA Expression in Tissue Samples
This protocol is designed to verify the expression of Prostate-Specific Membrane Antigen (PSMA) in tissue sections, which can help elucidate the mechanism of 18F-PSMA-1007 uptake.
1. Tissue Preparation:
- Fix fresh tissue samples in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the samples through a graded series of ethanol (B145695).
- Clear the samples in xylene.
- Embed the samples in paraffin (B1166041) wax.
- Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
2. Deparaffinization and Rehydration:
- Bake slides at 60°C for 1 hour.
- Deparaffinize sections in xylene (2 changes, 5 minutes each).
- Rehydrate through graded ethanol (100%, 95%, 70%), 5 minutes each.
- Rinse with distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0).
- Heat the slides in the retrieval solution at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
4. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Rinse with phosphate-buffered saline (PBS).
- Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30 minutes.
- Incubate with a primary antibody against PSMA (e.g., rabbit anti-PSMA monoclonal antibody) overnight at 4°C.
- Rinse with PBS.
- Incubate with a secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) for 1 hour at room temperature.
- Rinse with PBS.
- Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit.
- Counterstain with hematoxylin.
5. Dehydration and Mounting:
- Dehydrate sections through graded ethanol and xylene.
- Mount with a permanent mounting medium.
6. Analysis:
- Examine the slides under a microscope. PSMA-positive cells will show brown staining. Evaluate the intensity and localization (membranous, cytoplasmic) of the staining.
Visualizations
Caption: Workflow for troubleshooting unspecific 18F-PSMA-1007 bone uptake.
Caption: Experimental workflow for PSMA immunohistochemistry.
References
- 1. Skeletal 18F-PSMA-1007 uptake in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. PSMA-1007 Uptake in Ganglia of the Sympathetic Trunk and Its Intra-individual Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intra-Individual Comparison of Physiologic [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 Uptake in Ganglia in Patients with Prostate Cancer: A Retrospective, Monocentric Analysis [mdpi.com]
- 9. PSMA-1007 Uptake in Ganglia of the Sympathetic Trunk and Its Intra-individual Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-grade 18F-PSMA-1007 Uptake of Benign Prostatic Hyperplasia With Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-PSMA-1007 PET/CT uptake in multiple angiolipomas caused by PSMA expression in capillaries: a case report - Wang - Translational Andrology and Urology [tau.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Focal unspecific bone uptake on [18F]-PSMA-1007 PET: a multicenter retrospective evaluation of the distribution, frequency, and quantitative parameters of a potential pitfall in prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intra-Individual Comparison of 18F-PSMA-1007 and 18F-FDG PET/CT in the Evaluation of Patients With Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rib Fractures Mimicking Bone Metastases in 18F-PSMA-1007 PET/CT for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce bladder uptake of 18F-PSMA-1007
Welcome to the technical support center for 18F-PSMA-1007 PET/CT imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes, with a specific focus on strategies to mitigate high bladder uptake of 18F-PSMA-1007.
Frequently Asked Questions (FAQs)
Q1: We are observing high bladder activity with 18F-PSMA-1007, which is interfering with the assessment of the pelvic region. Isn't this tracer known for its low urinary excretion?
A1: You are correct. 18F-PSMA-1007 is distinguished from other PSMA-targeting radioligands by its predominant hepatobiliary clearance, which generally results in lower urinary excretion and bladder activity.[1][2][3] This characteristic is advantageous for evaluating the prostate bed and pelvic lymph nodes.[1][3] However, unexpectedly high tracer accumulation in the bladder can occur in a subset of patients.[1][2][4] The exact mechanisms behind this variability are not yet fully understood and do not appear to be consistently related to imaging parameters or patient clinical characteristics.[1][3]
Q2: What are the primary strategies to reduce bladder uptake of 18F-PSMA-1007?
A2: The most effective and widely studied strategy is the induction of forced diuresis, typically through the administration of a diuretic like furosemide (B1674285), often combined with patient hydration.[1][2][4][5] This approach has been shown to significantly decrease the concentration of 18F-PSMA-1007 in the bladder.[1][2][4]
Q3: How effective is furosemide in reducing bladder activity?
A3: Studies have demonstrated a substantial reduction in 18F-PSMA-1007 bladder activity following the administration of furosemide. Reductions of 68-70% in Standardized Uptake Values (SUV) have been reported.[1] Forced diuresis with furosemide leads to a significant decrease in bladder SUVmax, SUVpeak, and SUVmean.[1][2][6]
Q4: Is hydration alone sufficient to reduce bladder uptake?
A4: Hydration by itself has been found to be insufficient for effectively reducing the level and variability of 18F-PSMA-1007 uptake in the urinary bladder.[4][5] While it may help in reducing the variability of bladder activity, it does not reliably decrease the overall concentration of the tracer in the bladder.[4] The combination of hydration with a diuretic is the most effective approach.[4][5]
Q5: Will implementing these bladder reduction strategies affect the physiological uptake of 18F-PSMA-1007 in other organs or impact tumor lesion detection?
A5: The physiological tracer uptake in most other organs is not significantly influenced by the administration of furosemide.[1][2] However, some minor but statistically significant increases in tracer activity have been observed in the blood pool and bone.[1] Importantly, these strategies are intended to improve lesion detection in the pelvic region by reducing interference from bladder activity, especially for identifying local tumor recurrence near the bladder.[1][2]
Troubleshooting Guide
Issue: High bladder signal is obscuring the prostate bed and pelvic lymph nodes.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration of excreted 18F-PSMA-1007 in the bladder | Implement a forced diuresis protocol. | Significant reduction in bladder SUV, leading to improved visualization of the pelvic region. |
| Insufficient urine flow to dilute the tracer | Ensure adequate patient hydration in conjunction with diuretic administration. | Increased urine volume, which helps to lower the concentration of the radiotracer in the bladder. |
| Suboptimal timing of diuretic administration | Administer furosemide prior to the PET scan. A 30-minute interval before the scan has been shown to be preferable to a 90-minute interval.[4][5] | Maximized diuretic effect at the time of imaging, leading to lower bladder activity. |
Quantitative Data Summary
The following tables summarize the quantitative impact of interventions on 18F-PSMA-1007 bladder uptake.
Table 1: Effect of Furosemide on 18F-PSMA-1007 Bladder SUV
| Parameter | Without Furosemide (Mean ± SD) | With Furosemide (Mean ± SD) | Percentage Reduction | Reference |
| SUVmax | 13.20 ± 10.40 | 3.92 ± 3.47 | ~70% | [1][2][6] |
| SUVpeak | 10.94 ± 8.02 | 3.47 ± 3.13 | ~68% | [1][6] |
| SUVmean | 8.74 ± 6.66 | 2.81 ± 2.56 | ~68% | [1][2][6] |
Table 2: Comparison of Bladder SUVmean for Different PSMA Radioligands (Without Diuresis)
| Radioligand | Median Bladder SUVmean (Range) | Reference |
| 18F-PSMA-1007 | 1.75 (0.4–6.4) | [7] |
| 18F-rhPSMA-7.3 | 10.00 (1.9–140) | [7] |
| 68Ga-PSMA-11 | 15.92 (2.0–106.0) | [7] |
| 18F-DCFPyL | 25.7 (7.9–87.6) | [7] |
Experimental Protocols
Protocol 1: Forced Diuresis with Furosemide and Hydration
This protocol is based on methodologies reported to significantly reduce 18F-PSMA-1007 bladder activity.[1][4]
-
Patient Preparation:
-
Patients should be well-hydrated. Oral or intravenous hydration can be administered.
-
-
Intervention:
-
Administer a fixed dose of 20 mg of furosemide intravenously.[1]
-
The timing of furosemide administration is crucial. Administration 30 minutes prior to the PET scan is recommended for optimal results.[4][5]
-
Immediately following the furosemide injection, an infusion of 500 mL of sodium chloride (NaCl 0.9%) can be given for hydration.[1]
-
-
Radiotracer Administration:
-
Administer a bolus injection of 18F-PSMA-1007 (e.g., 250 MBq).[1]
-
-
Imaging:
-
Acquire PET/CT images at a standardized uptake time, for example, 60 minutes post-injection of the tracer.[1]
-
Visualizations
Caption: Workflow for 18F-PSMA-1007 imaging with reduced bladder uptake.
Caption: Intervention logic for reducing 18F-PSMA-1007 bladder signal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 4. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of patient hydration and forced diuresis on [18F]PSMA-1007 urinary bladder uptake in PET/CT imaging | springermedizin.de [springermedizin.de]
- 6. Furosemide Reduces Radionuclide Activity in the Bladder in 18F-PSMA-1007-PET/CT: A Single-Center Retrospective Intra-Individual Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bladder activity of different PSMA PET radioligands and impact of furosemide - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing tumor-to-background ratio in 18F-PSMA-1007 imaging
18F-PSMA-1007 Imaging: Technical Support Center
Welcome to the technical support center for 18F-PSMA-1007 PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the tumor-to-background ratio (TBR) and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high background uptake with 18F-PSMA-1007?
A1: 18F-PSMA-1007 is characterized by high hepatobiliary excretion, leading to significant physiological uptake in the liver and spleen.[1][2] Additionally, non-specific uptake can occur in benign lesions, such as ganglia, healing fractures, and inflammatory tissues.[3][4][5] Studies have also shown that PSMA is expressed in the capillaries of some benign lesions like angiolipomas, which can cause false-positive findings.[4][5]
Q2: How does uptake time affect the tumor-to-background ratio (TBR)?
A2: Delayed imaging generally improves the TBR. Studies have shown that imaging at 2 to 3 hours post-injection allows for clearance of the tracer from the blood pool and soft tissues, while tumor uptake continues to increase.[6][7] One study comparing imaging at 60 and 120 minutes post-injection found that the median maximum standardized uptake value (SUVmax) in tumor lesions significantly increased from 10.98 to 15.51.[2][8] This leads to a better contrast between tumors and surrounding background tissues.[6][9]
Q3: Why is there sometimes significant 18F-PSMA-1007 uptake in the bladder, despite its primary hepatobiliary clearance?
A3: While 18F-PSMA-1007 is known for its low urinary excretion, which is an advantage over tracers like 68Ga-PSMA-11, unexpected bladder activity can still occur in some patients.[6][10][11][12] The exact reasons are not fully understood, but it does not appear to be correlated with patient characteristics like age, weight, or liver and kidney function.[10][12] This variability can sometimes interfere with the assessment of lesions in the pelvic region.[10][12]
Q4: Can the type of PET scanner used affect the detection of non-specific uptake?
A4: Yes, the technology of the PET scanner can influence the detection of unspecific bone uptake (UBU). A study found that UBUs were significantly more frequent in images acquired with digital PET/CT scanners compared to analog scanners.[3] This is likely due to the higher spatial resolution and sensitivity of digital systems.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your 18F-PSMA-1007 imaging experiments.
Issue 1: High Hepatic Uptake Obscuring Liver Lesions
-
Problem: Intense physiological uptake in the liver makes it difficult to distinguish true metastatic lesions from background noise.
-
Troubleshooting Steps:
-
Optimize Uptake Time: Perform delayed imaging at 2-3 hours post-injection. While liver uptake may also increase over time, the tumor-to-liver ratio can improve.[6][9]
-
Image Reconstruction: Utilize advanced reconstruction algorithms like the block-sequential regularization expectation maximization (BSREM). This technique can enhance image contrast and reduce noise, which may help in differentiating lesions from the background.[1][13][14]
-
Correlative Imaging: Fuse PET images with high-resolution anatomical imaging like contrast-enhanced CT or MRI to help delineate suspicious areas.
-
Issue 2: Unspecific Bone Uptake Leading to False Positives
-
Problem: Focal uptake in the bones without any corresponding morphological changes on CT can be misinterpreted as metastases.[3] This is a known pitfall with 18F-PSMA-1007.[3]
-
Troubleshooting Steps:
-
Morphological Correlation: Carefully examine the corresponding CT or MRI images for any benign explanations, such as fractures, degenerative changes, or bone marrow islands.[3]
-
Quantitative Analysis: While not definitive, UBUs often present with mild-to-moderate uptake (e.g., SUVmax < 10.0).[3] Very high focal uptake is more likely to be malignant.
-
Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for changes over time.[9]
-
Issue 3: Poor Image Quality and Low Contrast-to-Noise Ratio (CNR)
-
Problem: Images appear noisy, making it difficult to confidently identify small lesions.
-
Troubleshooting Steps:
-
Adjust Acquisition Time: Increasing the acquisition time per bed position can improve image quality. An activity time product (administered activity in MBq/kg × acquisition time in min) of around 8 has been shown to provide a good balance between CNR and noise levels.[13][14]
-
Optimize Reconstruction Parameters: When using BSREM, the choice of the β value is crucial. A β value between 700 and 900 for an activity time product of 8 has been suggested as optimal.[13][14] Lower β values can increase noise.[1][13][14]
-
Administered Activity: Ensure the administered activity is appropriate for the patient's weight. A common dosage is 4 MBq/kg.[1][13][14]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on optimizing 18F-PSMA-1007 imaging.
Table 1: Impact of Uptake Time on SUVmax in Lesions and Organs
| Tissue/Lesion | SUVmax at 60 min (Median) | SUVmax at 120 min (Median) | % Change | Reference |
|---|---|---|---|---|
| Prostate Cancer Lesions | 10.98 | 15.51 | +41.3% | [2][8] |
| Liver | Increased over time | - | - | [2] |
| Spleen | Increased over time | - | - | [2] |
| Blood Pool | Decreased over time | - | - | [2][9] |
| Urinary Bladder | Decreased over time | - | - |[2] |
Table 2: Recommended Imaging Protocol Parameters
| Parameter | Recommended Value | Rationale | Reference |
|---|---|---|---|
| Administered Activity | ~4 MBq/kg | Provides sufficient signal for high-quality images. | [1][13][14] |
| Uptake Time | 120 - 180 minutes | Allows for favorable tumor-to-background ratios due to tracer clearance from background tissues. | [6][7] |
| Acquisition Time | ~2 min/bed position (for 4 MBq/kg) | Achieves an optimal activity time product (AT) of ~8 for good CNR and low noise. | [13][14] |
| Reconstruction | BSREM with β value of 700-900 | Enhances image contrast and reduces noise compared to standard reconstruction. |[13][14] |
Experimental Protocols
Protocol 1: Optimized Patient Imaging for High TBR
This protocol is based on findings that delayed imaging and specific reconstruction techniques improve image quality.
-
Patient Preparation:
-
Patients should be well-hydrated.
-
No specific fasting requirements are generally needed.
-
Patients should be asked to void immediately before the scan to minimize bladder activity.[1]
-
-
Radiotracer Administration:
-
Uptake Period:
-
Image Acquisition:
-
Image Reconstruction:
Visualizations
Diagrams of Workflows and Pathways
Caption: Optimized workflow for 18F-PSMA-1007 PET/CT imaging.
Caption: Simplified 18F-PSMA-1007 uptake pathways.
Caption: Troubleshooting logic for low TBR in 18F-PSMA-1007 imaging.
References
- 1. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-PSMA-1007 PET/CT at 60 and 120 minutes in patients with prostate cancer: biodistribution, tumour detection and activity kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Focal unspecific bone uptake on [18F]-PSMA-1007 PET: a multicenter retrospective evaluation of the distribution, frequency, and quantitative parameters of a potential pitfall in prostate cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-PSMA-1007 PET/CT uptake in multiple angiolipomas caused by PSMA expression in capillaries: a case report - Wang - Translational Andrology and Urology [tau.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 11. Biphasic contrast-enhanced [18F]PSMA-1007 PET/CT imaging to improve the detection of local relapse of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portal.research.lu.se [portal.research.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of PET protocol and interrater reliability of 18F-PSMA-11 imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of ¹⁸F-PSMA-1007 PET/CT Protocols for Low PSA Level Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-PSMA-1007 PET/CT for the detection of prostate cancer at low Prostate-Specific Antigen (PSA) levels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injected activity of ¹⁸F-PSMA-1007 for detecting disease in patients with low PSA levels?
A1: For optimal image quality, an administered activity of 4.0 ± 0.4 MBq/kg of ¹⁸F-PSMA-1007 is often utilized.[1] However, some studies suggest that a dosage of 2.0 ± 0.2 MBq/kg may be sufficient, balancing image quality with the ALARA (As Low As Reasonably Achievable) principle for radiation safety.[1] In one study focused on optimizing reconstruction parameters, a mean activity of 4.0 ± 0.1 MBq/kg was administered.[2][3] Another study on early biochemical recurrence used an activity of 4 MBq per kilogram of body weight.[4]
Q2: What is the optimal uptake time for ¹⁸F-PSMA-1007 PET/CT imaging, especially for low PSA scenarios?
A2: Current guidelines and clinical studies generally recommend an uptake time of 90–120 minutes.[5] Imaging at 2 hours (120 minutes) after injection has been shown to detect significantly more pelvic lymph nodes and bone metastases compared to imaging at 1 hour, potentially leading to a higher N- and M-stage.[5] One study observed a 70% increase in the median SUVmax in malignant lesions when comparing imaging at 120 minutes versus 60 minutes.[6] For dynamic PET/CT analysis, an increasing tracer uptake has been observed during the first 60 minutes of acquisition.[7]
Q3: How do PET reconstruction algorithms impact the detection of lesions at low PSA levels?
A3: The choice of reconstruction algorithm significantly influences image quality. The block-sequential regularization expectation maximization (BSREM) algorithm, such as Q.Clear, can provide higher image contrast while reducing noise compared to standard reconstruction methods.[2][3][8] Optimization of BSREM parameters, like the β value, is crucial. For an activity-time product of 8 MBq/kg*min (e.g., 4 MBq/kg activity with a 2 min/bed position acquisition time), a β value of 700 has been shown to perform well in terms of noise level, contrast-to-noise ratio (CNR), and overall visual image quality.[2][3][8]
Q4: What is the detection rate of ¹⁸F-PSMA-1007 PET/CT in patients with low PSA levels?
A4: The detection rate of ¹⁸F-PSMA-1007 PET/CT is correlated with PSA levels. In patients with biochemical recurrence, detection rates have been reported as follows:
-
PSA > 2.0 ng/mL: 100%[11]
It's noteworthy that ¹⁸F-PSMA-1007 has shown a higher detection rate compared to ⁶⁸Ga-PSMA-11, particularly at very low PSA levels (≤0.5 ng/mL).[12]
Troubleshooting Guide
Issue 1: High urinary activity obscuring pelvic lesions.
Cause: While ¹⁸F-PSMA-1007 is primarily cleared through the hepatobiliary system, some renal excretion can occur, leading to radiotracer accumulation in the bladder.[6][12] This can interfere with the detection of lesions in the prostate bed and pelvic region.[12]
Solution:
-
Patient Hydration and Voiding: Ensure the patient is well-hydrated and voids immediately before the scan to minimize bladder activity.[13]
-
Delayed Imaging: Imaging at a later time point (e.g., 120 minutes) may allow for further clearance of the tracer from the urinary system.
-
Diuretics: In some cases, the co-administration of a diuretic like furosemide (B1674285) (0.5 mg/kg, max 40 mg) 30 minutes post-injection can be useful to enhance diuresis and reduce bladder artifacts.[1]
Issue 2: False-positive findings, particularly in bone.
Cause: ¹⁸F-PSMA-1007 can exhibit non-specific uptake in various benign conditions, leading to false-positive interpretations. This is a known limitation, especially for bone lesions.[9][14]
Solution:
-
Correlative Imaging: Careful correlation with anatomical imaging (CT or MRI) is crucial. Features on CT such as sclerotic, lytic, or mixed lesions can help differentiate between benign and malignant uptake.
-
Multi-disciplinary Review: A review of the images in a multidisciplinary team meeting, including nuclear medicine physicians, radiologists, and oncologists, can aid in accurate interpretation.
-
Follow-up Imaging: In equivocal cases, follow-up imaging may be necessary to assess for changes over time.
Issue 3: Motion artifacts leading to misregistration between PET and CT.
Cause: Patient motion, including respiratory motion, between the sequential acquisition of CT and PET data can cause misalignment.[15][16] This is more pronounced near the diaphragm.[15]
Solution:
-
Patient Immobilization and Comfort: Ensure the patient is comfortable and securely positioned to minimize voluntary motion.
-
Breathing Instructions: For thoracic and upper abdominal imaging, providing clear breathing instructions for the CT acquisition can help match the respiratory phase with the averaged PET data.
-
Image Review: Careful inspection of the non-attenuation corrected PET images and the maximum intensity projection (MIP) images can help identify potential misregistration.[15]
Issue 4: Inconsistent image quality across different patients.
Cause: Variations in patient weight, injected activity, uptake time, and reconstruction parameters can all contribute to variability in image quality.
Solution:
-
Standardized Protocol: Implement a standardized protocol for patient preparation, tracer administration (on a per-kilogram basis), uptake time, and image acquisition and reconstruction.
-
Optimization for Scanner Type: The optimal reconstruction parameters, such as the β value for BSREM, may vary between different PET/CT scanner models. It is important to optimize these parameters for the specific system being used.
Data Presentation
Table 1: Recommended ¹⁸F-PSMA-1007 Injection Activities and Uptake Times
| Parameter | Recommendation | Rationale |
| Injected Activity | 4.0 MBq/kg | Provides a good balance between image quality and radiation dose.[1][2][3][8] |
| Uptake Time | 120 minutes | Increases uptake in malignant lesions and improves detection of metastases compared to earlier imaging.[5][6] |
Table 2: Optimized BSREM Reconstruction Parameters
| Parameter | Value | Condition |
| β value | 700 | For an activity-time product of 8 MBq/kg*min (e.g., 4 MBq/kg activity and 2 min/bed acquisition).[2][3][8] |
Experimental Protocols
Protocol 1: Optimized ¹⁸F-PSMA-1007 PET/CT Imaging Protocol (Based on Lund University Study)
-
Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan. Blood glucose levels should be checked before tracer injection.
-
Tracer Administration: Administer 4 MBq/kg of ¹⁸F-PSMA-1007 intravenously.
-
Uptake Period: A 120-minute uptake period is observed. Patients are encouraged to rest and stay hydrated during this time.
-
Pre-Scan Procedure: Patients are asked to empty their bladder immediately before image acquisition.
-
Image Acquisition:
-
Perform a whole-body PET/CT scan from the mid-thigh to the base of the skull.
-
Acquisition time per bed position is set to 2 minutes.
-
-
Image Reconstruction:
-
Utilize the BSREM (Q.Clear) algorithm.
-
Include time-of-flight and point spread function modeling.
-
Set the β value to 700.
-
Reconstruct images into a 256x256 matrix.[2]
-
Mandatory Visualization
Caption: Optimized workflow for ¹⁸F-PSMA-1007 PET/CT imaging in low PSA prostate cancer.
Caption: Decision-making flowchart for troubleshooting equivocal findings on ¹⁸F-PSMA-1007 PET/CT.
References
- 1. Optimization of PET protocol and interrater reliability of 18F-PSMA-11 imaging of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 18F-PSMA-1007 PET/MR Imaging in Early Biochemical Recurrence of Prostate Cancer: Results of a Prospective Study of 60 Patients with Very Low PSA Levels ≤ 0.5 ng/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic contrast-enhanced [18F]PSMA-1007 PET/CT imaging to improve the detection of local relapse of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of [18F]PSMA-1007 PET-CT using regularized reconstruction in patients with prostate cancer | Lund University [lunduniversity.lu.se]
- 9. The Role of 18F PSMA-1007 PET/CT in the Staging and Detection of Recurrence of Prostate Cancer, A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of 18F-PSMA-1007 PET/CT in prostate cancer patients with biochemical recurrence after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An exploratory study of unexplained concentration of 18F-PSMA-1007 in the bladder for prostate cancer PET/CT imaging [frontiersin.org]
- 13. cme.lww.com [cme.lww.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Normal Variants, Pitfalls, and Artifacts in Ga-68 Prostate Specific Membrane Antigen (PSMA) PET/CT Imaging [frontiersin.org]
- 16. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of 18F-PSMA-1007 and 68Ga-PSMA-11 for Prostate Cancer Imaging
In the realm of nuclear medicine and prostate cancer diagnostics, the advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radiotracers has revolutionized disease detection and staging. Among the most prominent agents are 68Ga-PSMA-11, the established standard of care in many regions, and the newer 18F-PSMA-1007. This guide provides a comprehensive, data-driven comparison of these two radiopharmaceuticals for researchers, scientists, and drug development professionals.
Performance Characteristics and Physicochemical Properties
18F-PSMA-1007 and 68Ga-PSMA-11, while both targeting PSMA, exhibit distinct physical and pharmacokinetic properties that influence their clinical utility. The longer half-life of Fluorine-18 (110 minutes) compared to Gallium-68 (68 minutes) offers logistical advantages, including the potential for centralized production and distribution, as well as more flexible imaging protocols.[1] Furthermore, the lower positron energy of 18F results in better spatial resolution and reduced image blurring compared to 68Ga.[1]
A key differentiator lies in their primary excretion routes. 68Ga-PSMA-11 is predominantly cleared through the urinary tract, leading to high activity in the bladder that can obscure the detection of lesions in the pelvic region.[2] In contrast, 18F-PSMA-1007 undergoes mainly hepatobiliary excretion, resulting in significantly lower urinary activity and improved visualization of the prostate bed and pelvic lymph nodes.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of 18F-PSMA-1007 and 68Ga-PSMA-11.
Table 1: Diagnostic Accuracy in Primary Staging of Prostate Cancer
| Parameter | 18F-PSMA-1007 | 68Ga-PSMA-11 | Source |
| Sensitivity | 100% | 85.7% | [5] |
| Specificity | 90.9% | 98.2% | [5] |
| Positive Predictive Value | 87.5% | 96.8% | [5] |
| Negative Predictive Value | 100% | 91.5% | [5] |
| Accuracy | 94.5% | 93.3% | [5] |
Table 2: Diagnostic Performance in Biochemical Recurrence
| Parameter | 18F-PSMA-1007 | 68Ga-PSMA-11 | Source |
| Sensitivity | 88.9% | 44.4% | [6] |
| Specificity | 100% | 83.3% | [6] |
| Positive Predictive Value | 100% | 80% | [6] |
| Negative Predictive Value | 92.3% | 66.6% | [6] |
| PET Positivity Rate (Non-significant difference) | 91.8% | 86.9% | [7] |
| Rate of Uncertain Findings (Significant difference) | 17.2% | 8.25% | [7] |
Table 3: Biodistribution (Mean Standardized Uptake Value - SUVmean)
| Organ | 18F-PSMA-1007 | 68Ga-PSMA-11 | Source |
| Liver | 11.7 ± 3.9 | 5.4 ± 1.7 | [8] |
| Spleen | Higher | Lower | [8] |
| Salivary Glands | Higher | Lower | [8] |
| Bone | Higher | Lower | [8] |
| Kidneys | Lower | Higher | [2] |
| Urinary Bladder | 3.66 | 25.35 | [5] |
Experimental Protocols
While specific parameters may vary between clinical trials, a general methodology for PET/CT imaging with these tracers can be outlined.
Patient Preparation and Radiotracer Administration
-
Patient Preparation: Generally, no specific patient preparation, such as fasting, is required.[9] However, adequate hydration is often recommended. For 68Ga-PSMA-11, some protocols may include the administration of a diuretic like furosemide (B1674285) to reduce bladder activity, though this is less critical for 18F-PSMA-1007.[3]
-
Radiotracer Injection: The radiopharmaceutical is administered intravenously.
PET/CT Imaging Acquisition
-
Uptake Time:
-
68Ga-PSMA-11: Imaging is typically initiated approximately 60 minutes (range 45-120 minutes) after injection.[9][11]
-
18F-PSMA-1007: An uptake time of 90-120 minutes is generally recommended, with some studies suggesting that imaging at 2 hours can lead to the detection of more metastases compared to 1 hour.[12]
-
-
Scanning Protocol:
-
Patients are scanned from the mid-thighs to the base of the skull.[9]
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
The PET scan is then acquired over the same anatomical range.
-
At the discretion of the investigator, additional imaging of the pelvis may be obtained.[9]
-
Image Analysis
-
Qualitative and Quantitative Assessment: Images are reviewed by experienced nuclear medicine physicians.[13] PSMA-avid lesions are identified and characterized.
-
Standardized Uptake Value (SUV): The SUVmax (maximum SUV) and SUVmean (mean SUV) are measured for malignant lesions and normal organs to quantify tracer uptake.[2][14]
-
Tumor-to-Background Ratios: These ratios are often calculated to assess lesion conspicuity.[14][15]
-
Statistical Analysis: In comparative studies, statistical tests such as Cohen's kappa are used to assess concordance between the two tracers, and McNemar's test is used to compare their findings with histopathology.[14][16]
Visualizing the Comparison and Workflow
The following diagrams illustrate the key comparative aspects and a generalized experimental workflow.
Caption: Key Physicochemical and Clinical Differences.
Caption: Generalized Experimental Workflow for PSMA PET/CT.
Head-to-Head Clinical Findings
Primary Staging
In the context of initial staging for intermediate and high-risk prostate cancer, both tracers demonstrate high efficacy in identifying the dominant intraprostatic lesion.[5][14][16] However, 18F-PSMA-1007 may detect additional low-grade lesions, though their clinical relevance is sometimes questionable.[5][14] One study found 18F-PSMA-1007 to have a higher sensitivity but lower specificity than 68Ga-PSMA-11.[5] The minimal urinary excretion of 18F-PSMA-1007 is a distinct advantage for evaluating local tumor extension and pelvic nodal disease.[4][17]
Biochemical Recurrence
For patients experiencing biochemical recurrence, particularly at low PSA levels (≤0.5 ng/mL), 18F-PSMA-1007 has shown higher detection rates compared to 68Ga-PSMA-11.[4][6] This is likely attributable to its superior spatial resolution and the clearer view of the pelvic region.[1] However, this advantage is tempered by a higher frequency of equivocal or uncertain findings, especially in bone, which can lead to a lower positive predictive value compared to 68Ga-PSMA-11.[4][7][13] While 18F-PSMA-1007 demonstrates higher uptake in metastases, 68Ga-PSMA-11 is associated with a higher probability of a true positive finding.[7][17]
Conclusion
Both 18F-PSMA-1007 and 68Ga-PSMA-11 are powerful tools for the imaging of prostate cancer. The choice between them often depends on clinical context, logistical considerations, and the specific diagnostic question at hand.
-
68Ga-PSMA-11 remains a robust and well-validated tracer, considered the gold standard by many, with a high positive predictive value.[4][7] Its main limitation is urinary excretion, which can hinder pelvic assessment.
-
18F-PSMA-1007 offers logistical advantages due to the longer half-life of 18F and provides superior imaging of the pelvic region due to its hepatobiliary clearance.[1][3] It may have a higher detection rate in early biochemical recurrence.[6] However, clinicians must be cautious of its propensity for higher nonspecific bone uptake, which can lead to more equivocal findings.[3][4]
Ultimately, the selection of the radiotracer should be guided by an understanding of these distinct profiles to optimize patient management and diagnostic accuracy. Prospective, randomized trials are ongoing to further delineate the comparative efficacy of these agents and refine their optimal use in clinical practice.[15][18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. urologytimes.com [urologytimes.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Performance of [68Ga]Ga-PSMA-11, [18F]PSMA-1007 Compared | GU Oncology Now [guoncologynow.com]
- 8. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. mdpi.com [mdpi.com]
- 12. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prospective intra-individual blinded comparison of [18F]PSMA-1007 and [68 Ga]Ga-PSMA-11 PET/CT imaging in patients with confirmed prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. A randomised, prospective and head-to-head comparison of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 for the detection of recurrent prostate cancer in PSMA-ligand PET/CT—Protocol design and rationale | PLOS One [journals.plos.org]
- 16. Head-to-Head Comparison of 68Ga-PSMA-11 with 18F-PSMA-1007 PET/CT in Staging Prostate Cancer Using Histopathology and Immunohistochemical Analysis as a Reference Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. A randomised, prospective and head-to-head comparison of [68Ga]Ga-PSMA-11 and [18F]PSMA-1007 for the detection of recurrent prostate cancer in PSMA-ligand PET/CT-Protocol design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL for Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Leading PSMA-Targeted PET Radiotracers
The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) has revolutionized the imaging landscape for prostate cancer. Among the numerous radiotracers developed, ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL have emerged as prominent agents, both demonstrating high efficacy in detecting primary and metastatic prostate cancer lesions.[1][2] This guide provides a comprehensive, data-driven comparison of these two ¹⁸F-labeled PSMA ligands to assist researchers, scientists, and drug development professionals in understanding their respective characteristics, advantages, and limitations.
Performance and Clinical Utility: A Head-to-Head Comparison
Both ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL are highly effective in identifying prostate cancer lesions, with studies indicating that both tracers detect the same lesions in intraindividual comparisons.[3][4] However, they exhibit distinct biodistribution patterns and performance characteristics that may influence tracer selection in specific clinical scenarios.
¹⁸F-PSMA-1007 is characterized by its predominantly hepatobiliary clearance, resulting in low urinary excretion.[5][6] This feature is particularly advantageous for visualizing the prostate and pelvic region, as it minimizes interference from bladder activity, which can obscure local recurrences or pelvic lymph node metastases.[5][7][8] This tracer has shown particular strength in detecting lesions at low Prostate-Specific Antigen (PSA) levels.[9]
Conversely, ¹⁸F-DCFPyL exhibits renal clearance, similar to the more established ⁶⁸Ga-PSMA-11.[10] While this can sometimes present challenges in pelvic imaging due to urinary bladder activity, ¹⁸F-DCFPyL has demonstrated high detection rates and is associated with fewer equivocal bone lesions compared to ¹⁸F-PSMA-1007.[9][11] The lower hepatic uptake of ¹⁸F-DCFPyL may be favorable in later-stage disease when liver metastases are a concern.[3][4]
A meta-analysis comparing the two tracers found no significant overall difference in the detection rate for biochemical recurrence (BCR).[12] However, for patients with PSA levels between 0.5 and 2 ng/ml, ¹⁸F-PSMA-1007 demonstrated a significantly higher detection rate.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL.
Table 1: Comparative Biodistribution in Normal Organs (Median SUVmax)
| Organ | ¹⁸F-DCFPyL | ¹⁸F-PSMA-1007 | Key Difference |
| Kidneys | 37.50 | 22.08 | Significantly higher uptake with ¹⁸F-DCFPyL |
| Urinary Bladder | 79.32 | 9.32 | Significantly higher uptake with ¹⁸F-DCFPyL |
| Liver | 9.07 | 16.94 | Significantly higher uptake with ¹⁸F-PSMA-1007 |
| Gallbladder | 6.15 | 53.04 | Significantly higher uptake with ¹⁸F-PSMA-1007 |
| Spleen | - | 14.32 | Higher uptake with ¹⁸F-PSMA-1007 |
| Salivary Glands | - | Higher | Higher uptake with ¹⁸F-PSMA-1007 |
Data extracted from an intraindividual comparison study.[10]
Table 2: Tumor Uptake (Median SUVmax)
| Lesion Type | ¹⁸F-DCFPyL | ¹⁸F-PSMA-1007 | Statistical Significance |
| Local Tumor | Variable | Variable | No significant difference |
| Lymph Node Metastases | Variable | Variable | No significant difference |
| Bone Metastases | Variable | Variable | No significant difference |
Intraindividual comparison studies have shown no statistically significant difference in the maximum standardized uptake values (SUVmax) for cancerous lesions between the two tracers.[3][4][10]
Table 3: Detection Rates for Biochemical Recurrence (BCR) by PSA Level
| PSA Level (ng/mL) | ¹⁸F-DCFPyL (Pooled Detection Rate) | ¹⁸F-PSMA-1007 (Pooled Detection Rate) | Key Finding |
| < 0.5 | 0.51 | 0.52 | No significant difference |
| 0.5 - 1.0 | 0.58 | 0.82 | Significantly higher detection rate with ¹⁸F-PSMA-1007 |
| 1.0 - 2.0 | 0.82 | 0.96 | Significantly higher detection rate with ¹⁸F-PSMA-1007 |
| > 2.0 | 0.89 | 0.99 | No significant difference |
| Overall | 0.77 | 0.82 | No significant overall difference |
Data from a meta-analysis of 31 studies.[12]
Experimental Protocols
The following provides a generalized methodology for a comparative PET/CT study involving ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL, based on published clinical trials.
Patient Preparation:
-
Patients are typically required to fast for at least 4-6 hours prior to radiotracer injection.
-
Adequate hydration is encouraged, followed by voiding immediately before the PET scan to minimize urinary bladder activity, especially for scans with ¹⁸F-DCFPyL.
-
A review of the patient's medical history, including recent treatments and current PSA levels, is conducted.
Radiotracer Administration and Uptake:
-
A standard activity of approximately 250 MBq of either ¹⁸F-DCFPyL or ¹⁸F-PSMA-1007 is administered intravenously.[3][4]
-
In intraindividual comparison studies, the two scans are typically performed 48 hours apart to allow for radioactive decay and tracer washout.[3][4]
-
An uptake period of 1 to 2 hours is common before imaging commences.[3][4]
PET/CT Imaging:
-
Whole-body PET scans are acquired from the vertex to the mid-thigh.
-
A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
The same PET/CT scanner and reconstruction algorithms are used for both tracer studies in comparative analyses to ensure consistency.[3][4]
Image Analysis:
-
PET/CT images are reviewed by experienced nuclear medicine physicians or radiologists.
-
Regions of interest (ROIs) are drawn over tumors and normal organs to calculate SUVmax and other quantitative parameters.
-
Lesion detection is often categorized by anatomical location (e.g., prostate bed, pelvic lymph nodes, distant metastases).
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the PSMA signaling pathway, a typical experimental workflow, and a logical comparison of the two tracers.
References
- 1. What is 18F-PSMA-1007 used for? [synapse.patsnap.com]
- 2. urotoday.com [urotoday.com]
- 3. Intraindividual Comparison of 18F-PSMA-1007 and 18F-DCFPyL PET/CT in the Prospective Evaluation of Patients with Newly Diagnosed Prostate Carcinoma: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of 18F PSMA-1007 PET/CT in the Staging and Detection of Recurrence of Prostate Cancer, A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
Validating 18F-PSMA-1007 as a biomarker for prostate cancer aggressiveness
A comprehensive comparison guide for researchers and drug development professionals.
The landscape of prostate cancer diagnostics is rapidly evolving, with a pressing need for non-invasive biomarkers that can accurately reflect tumor aggressiveness and guide therapeutic decisions. Among the promising candidates, the positron emission tomography (PET) agent 18F-PSMA-1007 has emerged as a powerful tool. This guide provides an objective comparison of 18F-PSMA-1007's performance against other diagnostic modalities, supported by experimental data, detailed protocols, and visual representations of its biological basis and clinical application.
Performance in Detecting and Staging Prostate Cancer
Recent studies have consistently demonstrated the high diagnostic accuracy of 18F-PSMA-1007 PET/CT in identifying and staging prostate cancer, often outperforming conventional imaging methods.
A 2024 study presented at the American Urological Association's Annual Meeting highlighted that 18F-PSMA-1007 PET/CT correctly identified the final pathological T stage in 45% of patients, compared to 28% for multiparametric MRI (mpMRI) (P = .003).[1][2] This suggests a superior capability in local staging. Furthermore, 18F-PSMA-1007 PET/CT was more accurate in identifying the dominant tumor nodule (94% vs. 83%; P = .007) and laterality (64% vs. 44%; P = .001).[1]
In terms of detecting metastatic disease, 18F-PSMA-1007 PET/CT has shown superiority over conventional imaging like bone scans and CTs. One study reported that it outperformed all other modalities in detecting distant metastatic lesions, influencing clinical decision-making in 18% of cases.[3][4]
Correlation with Prostate Cancer Aggressiveness
A key aspect of a biomarker's utility is its ability to correlate with the aggressiveness of the disease. Several studies have established a strong positive correlation between the uptake of 18F-PSMA-1007, measured as the maximum standardized uptake value (SUVmax), and established markers of prostate cancer aggressiveness, such as the Gleason score (GS) and prostate-specific antigen (PSA) levels.
A retrospective analysis of 101 patients found a significant positive correlation between SUVmax and both PSA level (r = 0.561, P < 0.001) and Gleason score (r = 0.496, P < 0.001).[5][6] Patients in the high-risk group had a significantly higher median SUVmax than those in the intermediate-risk group (16.85 vs. 7.80; P < 0.001).[5][6] The study identified an optimal SUVmax cutoff of 9.05 for identifying high-risk prostate cancer, with a sensitivity of 90.4% and a specificity of 65.3%.[5][6]
Another study corroborated these findings, showing that tumors with higher Gleason scores (GS 8 and 9) had significantly higher 18F-PSMA-1007 uptake compared to those with lower scores (GS 6 and 7a) (P < 0.01).[5][6]
Comparison with Other PSMA Tracers
While various PSMA-targeted PET tracers are available, 18F-PSMA-1007 offers distinct advantages. Compared to the more commonly used 68Ga-PSMA-11, 18F-PSMA-1007 has a longer half-life, allowing for centralized production and distribution, and it exhibits lower urinary excretion, which can improve the visualization of pelvic lesions.[7][8][9]
A meta-analysis comparing 18F-based PSMA radiotracers with 68Ga-PSMA-11 found that 18F-PSMA-1007 demonstrated a greater local lesion detection rate due to its predominant hepatobiliary excretion.[10] However, it was also noted to have a higher rate of benign bone uptake, which can be a diagnostic challenge.[10] Another head-to-head comparison in 16 patients found that while both tracers identified all dominant prostatic lesions, 18F-PSMA-1007 detected additional low-grade lesions that were not seen with 68Ga-PSMA-11.[11]
Quantitative Data Summary
| Parameter | 18F-PSMA-1007 PET/CT | Multiparametric MRI (mpMRI) | Reference/Citation |
| Correct Pathological T Stage Identification | 45% | 28% | [1][2] |
| Dominant Nodule Identification | 94% | 83% | [1] |
| Laterality Identification | 64% | 44% | [1] |
| Extracapsular Extension Identification | 75% | 63% | [1] |
| Seminal Vesicle Invasion Accuracy | 90% | 76% | [3][4] |
| Diagnostic Accuracy for Malignant Tumors | 95.1% | 82.9% | [12][13] |
| Sensitivity for Malignant Tumors | 95.1% | 82.9% | [12][13] |
| Correlation of 18F-PSMA-1007 SUVmax with Aggressiveness Markers | Correlation Coefficient (r) | P-value | Reference/Citation |
| PSA Level | 0.561 | < 0.001 | [5][6] |
| Gleason Score | 0.496 | < 0.001 | [5][6] |
| Median SUVmax by Risk Group | Intermediate-Risk | High-Risk | P-value | Reference/Citation |
| 18F-PSMA-1007 SUVmax | 7.80 | 16.85 | < 0.001 | [5][6] |
Experimental Protocols
18F-PSMA-1007 PET/CT Imaging Protocol
A standardized protocol for 18F-PSMA-1007 PET/CT imaging is crucial for obtaining reliable and reproducible results. The following is a typical experimental workflow:
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Hydration is encouraged.
-
Radiotracer Injection: A dose of 4 MBq/kg body weight of 18F-PSMA-1007 is administered intravenously.[14]
-
Uptake Period: Patients rest in a quiet room for an uptake period of 90-120 minutes.[15] Some studies suggest that imaging at 2 hours post-injection may lead to higher staging due to increased uptake in metastatic lesions.[15]
-
Image Acquisition: A whole-body PET/CT scan is performed from the head to the mid-thigh.
-
Image Analysis: The PET images are reconstructed and analyzed by experienced nuclear medicine physicians. The SUVmax is calculated for suspicious lesions by drawing regions of interest (ROIs).
Experimental workflow for 18F-PSMA-1007 PET/CT imaging.
PSMA Signaling and its Role in Prostate Cancer Aggressiveness
Prostate-Specific Membrane Antigen (PSMA) is not merely a passive target for imaging agents; it plays an active role in prostate cancer progression. PSMA's enzymatic activity influences key signaling pathways that drive tumor growth and survival.
PSMA functions as a glutamate (B1630785) carboxypeptidase, and its activity has been shown to activate the PI3K/AKT signaling pathway.[16][17] This pathway is a major driver of tumor growth and transition to castration-resistant prostate cancer.[16] The activation of PI3K signaling by PSMA is thought to occur through the modulation of metabotropic glutamate receptors.[16] Furthermore, PSMA expression is strongly correlated with the phosphorylation of AKT, a key downstream effector of the PI3K pathway.[16]
Interestingly, PSMA expression can redirect cell survival signaling from the MAPK pathway to the PI3K-AKT pathway.[18][19] This switch is mediated by PSMA's interaction with the scaffolding protein RACK1, which disrupts signaling from the β1 integrin and IGF-1R complex to the MAPK pathway, thereby enabling AKT pathway activation.[18][19] This shift promotes a pro-tumorigenic and anti-apoptotic phenotype.[20]
PSMA's role in modulating key signaling pathways in prostate cancer.
Conclusion
The evidence strongly supports the validation of 18F-PSMA-1007 as a robust biomarker for prostate cancer aggressiveness. Its superior performance in tumor staging compared to mpMRI, strong correlation with Gleason score and PSA levels, and favorable characteristics over other PSMA tracers make it an invaluable tool for researchers and clinicians. The ability of 18F-PSMA-1007 PET/CT to provide quantitative data on tumor biology has the potential to significantly impact patient stratification, treatment planning, and the development of novel therapies for prostate cancer. As research continues, 18F-PSMA-1007 is poised to become a cornerstone in the personalized management of this prevalent disease.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. urologytimes.com [urologytimes.com]
- 3. mdpi.com [mdpi.com]
- 4. The Role of 18F PSMA-1007 PET/CT in the Staging and Detection of Recurrence of Prostate Cancer, A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The value of 18F-PSMA-1007 PET/CT in identifying non-metastatic high-risk prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The value of 18F-PSMA-1007 PET/CT in identifying non-metastatic high-risk prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Efficacy of [18F]PSMA-1007 PET/CT in Primary Staging of Prostate Carcinoma: A Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating the value of 18F-PSMA-1007 PET/CT in the detection and identification of prostate cancer using histopathology as the standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urologytimes.com [urologytimes.com]
- 11. Head-to-Head Comparison of 68Ga-PSMA-11 with 18F-PSMA-1007 PET/CT in Staging Prostate Cancer Using Histopathology and Immunohistochemical Analysis as a Reference Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of 18F-PSMA-1007 PET/CT and pelvic MRI in newly diagnosed prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of 18F-PSMA-1007 PET/CT and pelvic MRI in newly diagnosed prostate cancer | springermedizin.de [springermedizin.de]
- 14. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. urotoday.com [urotoday.com]
- 19. "PSMA Redirects Cell Survival Signaling From The MAPK To The PI3K-AKT P" by Leslie Ann Caromile, Kristina Dortche et al. [digitalcommons.lib.uconn.edu]
- 20. PSMAs role in signal transduction pathway switching in prostate cancer - Leslie Caromile [grantome.com]
Cross-Validation of ¹⁸F-PSMA-1007 PET with Ex Vivo Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vivo ¹⁸F-PSMA-1007 Positron Emission Tomography (PET) imaging with ex vivo autoradiography for the assessment of Prostate-Specific Membrane Antigen (PSMA) expression. The following sections detail the quantitative data, experimental methodologies, and relevant biological pathways to support the cross-validation of these imaging techniques.
Quantitative Data Summary
The direct quantitative correlation between ¹⁸F-PSMA-1007 PET imaging and ex vivo autoradiography is a critical step in validating the PET signal as a true representation of radiotracer distribution at the tissue level. Preclinical studies in mouse models of prostate cancer provide data on this correlation.
| Parameter | In Vivo ¹⁸F-PSMA-1007 PET/CT | Ex Vivo Flexible Autoradiography (FAR) | Reference |
| Lowest Detected Activity Concentration | Not explicitly defined as a lower limit | 7.25 kBq/mL | [1] |
| Tumor-to-Background Ratios (TBR) | High TBRs achievable | High contrast observed | [2] |
| Qualitative Correlation | High tumor uptake visualized | Co-localization of radioactivity with tumor tissue confirmed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are summaries from preclinical studies involving ¹⁸F-PSMA-1007 PET and autoradiography.
¹⁸F-PSMA-1007 PET Imaging in a Murine Model
This protocol outlines the typical procedure for performing ¹⁸F-PSMA-1007 PET imaging in mice bearing prostate cancer xenografts.
-
Animal Model: Male BALB/c mice (6 weeks old) are subcutaneously inoculated with PSMA-positive prostate cancer cells (e.g., LNCaP). Tumors are allowed to grow to a suitable size for imaging.[3]
-
Radiotracer Injection: Mice are intravenously injected with approximately 2.61 MBq (range: 2.02-3.06 MBq) of ¹⁸F-PSMA-1007 through the tail vein.[4]
-
PET/CT Imaging:
-
Dynamic or static PET scans are acquired. For dynamic scans, imaging can begin immediately after injection and last for up to 120 minutes. Static images are typically acquired at a specific time point post-injection (e.g., 60 minutes).
-
A CT scan is performed for anatomical co-registration and attenuation correction.
-
PET data is reconstructed using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
-
-
Image Analysis:
-
Regions of Interest (ROIs) are drawn on the PET images over the tumor and background tissues (e.g., muscle) to calculate Standardized Uptake Values (SUVs) and Tumor-to-Background Ratios (TBRs).
-
Ex Vivo Autoradiography
Following the final PET scan, ex vivo autoradiography is performed to visualize the microscopic distribution of the radiotracer within the excised tissues.
-
Euthanasia and Tissue Collection: Immediately after the final imaging session, mice are euthanized. Tumors and other organs of interest are excised.
-
Tissue Processing: The excised tissues are frozen in an appropriate medium (e.g., isopentane (B150273) cooled with liquid nitrogen) to preserve their structure.
-
Cryosectioning: The frozen tissues are sectioned into thin slices (typically 10-20 µm) using a cryostat.
-
Exposure: The tissue sections are mounted on microscope slides and exposed to a phosphor imaging plate or autoradiographic film for a specified period, allowing the radioactive decay of ¹⁸F to create an image.
-
Imaging: The imaging plate is scanned using a phosphor imager to obtain a digital autoradiograph, which shows the distribution of the radiotracer within the tissue section.
-
Analysis: The signal intensity on the autoradiograph can be quantified and correlated with the PET data and histological features of the tissue.
Visualizations
PSMA Signaling Pathway
Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane protein with enzymatic activity. Its signaling is implicated in prostate cancer progression through pathways like the PI3K/Akt/mTOR cascade.[5][6]
Caption: PSMA-mediated signaling cascade.
Experimental Workflow: From In Vivo PET to Ex Vivo Autoradiography
The following diagram illustrates the sequential workflow for cross-validating in vivo PET imaging with ex vivo autoradiography.
Caption: Cross-validation workflow.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. PSMA PET Imaging in Glioblastoma: A Preclinical Evaluation and Theranostic Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of a Companion Diagnostic Radiopharmaceutical, [18F]PSMA-1007, in a Subcutaneous Prostate Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducibility and Repeatability of 18F-PSMA-1007 PET Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and repeatability of 18F-PSMA-1007 PET measurements, a critical aspect for its application in clinical research and drug development. The performance of 18F-PSMA-1007 is compared with its main alternative, 68Ga-PSMA-11, supported by experimental data from recent studies.
Data Presentation: Quantitative Comparison of Tracer Repeatability
The reproducibility and repeatability of PET measurements are crucial for monitoring treatment response and for the reliable use of quantitative imaging biomarkers. The following tables summarize the test-retest repeatability of 18F-PSMA-1007 and 68Ga-PSMA-11 from a prospective intra-individual comparison study.
| Tracer | Parameter | Repeatability Coefficient (RC) | Interpretation |
| 18F-PSMA-1007 | SUVmean | 14.2% | A change of more than 14.2% in SUVmean between two scans is likely to represent a true biological change. |
| 68Ga-PSMA-11 | SUVmean | 7.9% | A change of more than 7.9% in SUVmean between two scans is likely to represent a true biological change. |
Table 1: Test-Retest Repeatability of SUVmean for 18F-PSMA-1007 and 68Ga-PSMA-11. Data from a study involving test-retest scans performed a median of 5 days apart. The Repeatability Coefficient (RC) indicates the expected variation in measurements under identical conditions.
| Parameter | Influencing Factor | Observed Variation | Implication for Reproducibility |
| SUVmax | Uptake Time (90-120 min vs. 120-210 min) | ~10-12% mean increase with delayed imaging[1] | Standardization of uptake time is critical for longitudinal studies to minimize measurement variability. |
| Functional Tumor Volume | Segmentation Method (Gradient-based vs. Threshold-based) | Gradient-based method showed the smallest change in volume between initial and delayed scans (0.5% vs. -11.8% and -8.6% for threshold methods)[1] | The choice of segmentation method significantly impacts the reproducibility of tumor volume measurements. Gradient-based methods may offer higher consistency. |
Table 2: Factors Influencing the Reproducibility of 18F-PSMA-1007 Quantitative Measurements. This table highlights the impact of technical parameters on the variability of SUVmax and functional tumor volume.
Experimental Protocols
To ensure the reproducibility and comparability of 18F-PSMA-1007 PET studies, adherence to a standardized protocol is paramount. The following outlines a generalized experimental workflow based on methodologies reported in the literature.
Patient Preparation:
-
No specific fasting requirements are generally needed for PSMA PET scans.
-
Patients are advised to be well-hydrated.
-
Strenuous physical activity should be avoided for 24 hours prior to the scan.
Radiotracer Administration:
-
An intravenous injection of 18F-PSMA-1007 is administered.
-
The typical injected activity ranges from approximately 240 MBq to 4 MBq/kg of body weight.
Uptake Phase:
-
A resting period is required to allow for the biodistribution and uptake of the tracer.
-
The recommended uptake time is typically between 90 and 120 minutes post-injection. Some studies have investigated longer uptake times, noting an increase in lesion SUVmax[1].
PET/CT Image Acquisition:
-
Patients are positioned supine on the scanner bed.
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
The PET scan is then performed, typically covering the area from the vertex of the skull to the mid-thigh.
-
Acquisition is usually done in 3D mode, with an acquisition time of 2-5 minutes per bed position.
Image Analysis and Quantification:
-
PET images are reconstructed using standard algorithms.
-
Regions of interest (ROIs) or volumes of interest (VOIs) are drawn around areas of focal tracer uptake to derive quantitative metrics.
-
Key quantitative parameters include:
-
Standardized Uptake Value (SUV): SUVmax (maximum pixel value in the ROI), SUVmean (average pixel value in the ROI).
-
Tumor Volume: Metabolic Tumor Volume (MTV) or PSMA-avid Tumor Volume (PSMA-TV), representing the volume of tissue with tracer uptake above a certain threshold.
-
Total Lesion PSMA (TL-PSMA): Calculated as the product of MTV and SUVmean.
-
Mandatory Visualization: Experimental Workflow for 18F-PSMA-1007 PET Imaging
Caption: Generalized experimental workflow for an 18F-PSMA-1007 PET/CT study.
Discussion and Comparison with Alternatives
The available data indicates that while 18F-PSMA-1007 is a valuable tool for prostate cancer imaging, its quantitative measurements may exhibit higher variability compared to 68Ga-PSMA-11. The repeatability coefficient for SUVmean was found to be nearly double for 18F-PSMA-1007 (14.2%) compared to 68Ga-PSMA-11 (7.9%). This suggests that a larger change in SUVmean is required to be considered a true biological change when using 18F-PSMA-1007 in longitudinal studies.
Several factors can contribute to the variability of 18F-PSMA-1007 measurements. As demonstrated, both uptake time and the choice of segmentation method for tumor volume can significantly influence the results[1]. The observed increase in SUVmax with delayed imaging underscores the importance of strict adherence to a standardized imaging protocol, particularly the uptake time, to ensure the reproducibility of measurements across different time points and institutions.
In contrast to 68Ga-PSMA-11, which is primarily cleared through the urinary tract, 18F-PSMA-1007 shows predominantly hepatobiliary excretion. This can be advantageous for imaging the prostate bed and pelvic lymph nodes by reducing urinary activity that might obscure lesions. However, it can lead to higher background signal in the liver and gastrointestinal tract.
18F-PSMA-1007 is a powerful radiotracer for PET imaging in prostate cancer. However, for its use in quantitative studies, particularly for monitoring therapeutic response, it is essential to be aware of its inherent measurement variability. The repeatability of SUVmean is lower for 18F-PSMA-1007 compared to 68Ga-PSMA-11. To enhance the reproducibility of 18F-PSMA-1007 PET measurements, strict standardization of experimental protocols, including patient preparation, radiotracer administration, uptake time, and image analysis techniques, is critical. The use of consistent and robust segmentation methods, such as gradient-based approaches for tumor volume assessment, is also recommended to minimize variability. Researchers and clinicians should consider these factors when designing studies and interpreting longitudinal 18F-PSMA-1007 PET data.
References
A Comparative Analysis of 18F-PSMA-1007 and Other PSMA-Targeting Radiotracers for PET Imaging
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 18F-PSMA-1007 with other leading Prostate-Specific Membrane Antigen (PSMA)-targeting radiotracers. The following sections detail the performance characteristics, experimental protocols, and biodistribution of these agents, supported by experimental data to aid in the selection of the most appropriate tracer for clinical and research applications.
Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for the diagnosis and staging of prostate cancer. Positron Emission Tomography (PET) imaging with radiolabeled PSMA ligands has revolutionized the management of this disease. While 68Ga-PSMA-11 has been the most extensively studied tracer, several 18F-labeled agents, including 18F-PSMA-1007 and 18F-DCFPyL, have been developed to leverage the advantageous properties of Fluorine-18, such as its longer half-life and lower positron energy, which can lead to better image resolution. This guide focuses on a detailed comparison of 18F-PSMA-1007 against other commonly used PSMA radiotracers.
Performance Characteristics
A key differentiator among PSMA radiotracers is their biodistribution and clearance pathways, which significantly impact diagnostic accuracy, particularly in the pelvic region. 18F-PSMA-1007 is characterized by its predominantly hepatobiliary excretion, resulting in minimal urinary activity.[1][2][3] This feature can be advantageous for the detection of local recurrences in the prostate bed and pelvic lymph nodes, as it avoids the interference of high bladder activity seen with tracers that have renal clearance, such as 68Ga-PSMA-11 and 18F-DCFPyL.[1][4][5]
However, 18F-PSMA-1007 exhibits higher physiological uptake in the liver, spleen, and salivary glands compared to 68Ga-PSMA-11.[2][6] This increased background activity in the upper abdomen may pose challenges in detecting metastatic lesions in these areas.[7][8] Furthermore, a notable characteristic of 18F-PSMA-1007 is its propensity for higher uptake in benign bone lesions, which can lead to false-positive findings.[8]
In terms of lesion detection, studies have shown that 18F-based PSMA radiotracers, in general, may offer a marginally higher detection rate and higher maximum standardized uptake values (SUVmax) compared to 68Ga-PSMA-11. Specifically, 18F-PSMA-1007 has demonstrated a greater local lesion detection rate compared to 68Ga-PSMA-11, a benefit attributed to its low urinary excretion.[9] For detecting distant metastases, the performance is generally comparable, although the specific biodistribution of each tracer can influence detectability in certain regions.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies of 18F-PSMA-1007, 68Ga-PSMA-11, and 18F-DCFPyL.
Table 1: Biodistribution in Normal Organs (Mean Standardized Uptake Value - SUVmean)
| Organ | 18F-PSMA-1007 | 68Ga-PSMA-11 | 18F-DCFPyL |
| Liver | High (e.g., SUVmean ~8-17)[2][5][6] | Low (e.g., SUVmean ~3)[6] | Low (e.g., SUVmean ~9)[5] |
| Kidneys | Moderate (e.g., SUVmean ~15-22)[5][6] | High (e.g., SUVmean ~21-37)[5][6] | High (e.g., SUVmean ~37)[5] |
| Spleen | High (e.g., SUVmean ~10-14)[5][6] | Low (e.g., SUVmean ~3)[6] | Moderate (e.g., SUVmean ~6)[5] |
| Salivary Glands | High[10] | High[10] | High[5] |
| Urinary Bladder | Very Low (e.g., SUVmean ~3-9)[2][4][5] | High (e.g., SUVmean ~10-79)[4][5] | High (e.g., SUVmean ~79)[5] |
| Bone Marrow | Moderate[6][7] | Low[6] | Not specified |
Table 2: Lesion Detection and Uptake (Illustrative Data)
| Parameter | 18F-PSMA-1007 | 68Ga-PSMA-11 | 18F-DCFPyL |
| Detection Rate (Biochemical Recurrence) | |||
| PSA < 0.5 ng/mL | Higher detection rate in some studies | Lower detection rate in some studies[11] | High detection rate[11] |
| Overall Detection Rate | Comparable to 68Ga-PSMA-11[12] | Gold standard with extensive data[11] | High and comparable to 68Ga-PSMA-11[9][11] |
| Lesion SUVmax | Generally higher than 68Ga-PSMA-11[9] | Lower than 18F-based tracers in some studies[9] | Comparable to 18F-PSMA-1007[13] |
| False Positives | Higher incidence in benign bone lesions[9] | Lower incidence of benign bone uptake | Lower incidence compared to 18F-PSMA-1007[11] |
Table 3: Dosimetry
| Parameter | 18F-PSMA-1007 | 68Ga-PSMA-11 |
| Effective Dose (mSv/MBq) | ~0.0146 - 0.025[6][10] | ~0.0103[6] |
| Critical Organs (Highest Absorbed Dose) | Kidneys, Spleen, Liver, Lacrimal Glands, Salivary Glands[6][10] | Kidneys, Urinary Bladder Wall[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. The following are generalized experimental protocols for PET/CT imaging with the discussed radiotracers.
18F-PSMA-1007 PET/CT Imaging Protocol
-
Patient Preparation: No specific patient preparation such as fasting is required. Patients are encouraged to be well-hydrated.
-
Radiotracer Administration: An intravenous injection of 18F-PSMA-1007 is administered, with a typical dose of 4 MBq/kg body weight.[10]
-
Uptake Time: Imaging is typically performed 60 to 120 minutes post-injection.[2][7] Some studies suggest that imaging at 120 minutes may result in higher tumor-to-background ratios due to increased tracer uptake in lesions over time.[7]
-
Image Acquisition: A whole-body PET/CT scan is acquired from the skull base to the mid-thigh. The acquisition time per bed position is typically 2-4 minutes.[2][14]
-
Image Reconstruction: Images are reconstructed using standard algorithms, with attenuation correction derived from the low-dose CT scan.
68Ga-PSMA-11 PET/CT Imaging Protocol
-
Patient Preparation: Patients are advised to be well-hydrated. Some protocols may include the administration of a diuretic like furosemide (B1674285) to enhance the clearance of the radiotracer from the urinary tract and improve visualization of the pelvic region.[15]
-
Radiotracer Administration: An intravenous injection of 68Ga-PSMA-11 is administered, with a typical dose of 100 to 300 MBq.[16]
-
Uptake Time: Imaging is performed approximately 60 minutes (range 45-120 minutes) after the injection.[16]
-
Image Acquisition: A whole-body PET/CT scan is acquired from the mid-thighs to the base of the skull.[16]
-
Image Reconstruction: Standard reconstruction algorithms are used with CT-based attenuation correction.
18F-DCFPyL PET/CT Imaging Protocol
-
Patient Preparation: Patients should be well-hydrated by drinking water before and after the injection to ensure adequate hydration and to reduce radiation exposure by encouraging frequent voiding.[17] Fasting is not required.[17]
-
Radiotracer Administration: The recommended intravenous dose is 333 MBq (9 mCi), with an acceptable range of 296 to 370 MBq (8-10 mCi).[18]
-
Uptake Time: Imaging is typically performed between 60 and 120 minutes post-injection.[17][18] Delayed imaging at 120 minutes may improve the detection of subtle lesions.[17]
-
Image Acquisition: A whole-body PET/CT scan is acquired.
-
Image Reconstruction: Standard iterative reconstruction algorithms are used with CT-based attenuation correction.
Visualizing the Comparison
To better illustrate the key decision points in selecting a PSMA radiotracer, the following diagrams outline the logical relationships and workflows.
Caption: Decision workflow for selecting a PSMA radiotracer.
Caption: Standardized workflow for PSMA PET/CT imaging.
Conclusion
The choice of a PSMA-targeting radiotracer is a nuanced decision that depends on the specific clinical question, institutional infrastructure, and the potential for ambiguous findings. 18F-PSMA-1007 offers the distinct advantage of low urinary excretion, which can be critical for evaluating the pelvic region. However, its higher uptake in the liver and the potential for false-positive bone lesions are important considerations.[9][8] 68Ga-PSMA-11 remains the gold standard with a vast body of evidence supporting its clinical utility, while 18F-DCFPyL provides a favorable balance of imaging characteristics, including high detection rates and renal clearance that is familiar to interpreters of 68Ga-PSMA-11 scans.[9][11] Ultimately, a thorough understanding of the comparative performance and characteristics of these radiotracers is essential for optimizing the diagnostic management of patients with prostate cancer. Further head-to-head prospective studies are needed to definitively establish the superiority of one tracer over another for specific clinical indications.[9][19]
References
- 1. F-18 labelled PSMA-1007: biodistribution, radiation dosimetry and histopathological validation of tumor lesions in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. youtube.com [youtube.com]
- 4. meddocsonline.org [meddocsonline.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. 18F-PSMA-1007 PET/CT at 60 and 120 minutes in patients with prostate cancer: biodistribution, tumour detection and activity kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diagnosticimaging.com [diagnosticimaging.com]
- 9. urologytimes.com [urologytimes.com]
- 10. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Comparison of [18F]PSMA-1007 with [68Ga]Ga-PSMA-11 PET/CT in Restaging of Prostate Cancer Patients with PSA Relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intraindividual Comparison of 18F-PSMA-1007 and 18F-DCFPyL PET/CT in the Prospective Evaluation of Patients with Newly Diagnosed Prostate Carcinoma: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. canjurol.com [canjurol.com]
- 19. snmmi.org [snmmi.org]
Navigating the Landscape of Prostate Cancer Diagnosis: A Comparative Guide to 18F-PSMA-1007 PET/CT and mpMRI
For researchers, scientists, and drug development professionals at the forefront of oncology, the precise detection and staging of prostate cancer are paramount. This guide provides an objective comparison of two leading imaging modalities: 18F-PSMA-1007 Positron Emission Tomography/Computed Tomography (PET/CT) and multiparametric Magnetic Resonance Imaging (mpMRI). By examining their sensitivity and specificity, supported by experimental data, this document aims to illuminate the strengths and limitations of each technique in lesion detection.
The landscape of prostate cancer diagnostics is continually evolving, with imaging technologies playing an increasingly crucial role in guiding clinical decisions. Among the most promising advancements are 18F-PSMA-1007 PET/CT, a molecular imaging technique that targets the prostate-specific membrane antigen (PSMA), and mpMRI, a functional imaging method that provides detailed anatomical and physiological information. Understanding the comparative efficacy of these modalities is essential for optimizing patient management and advancing therapeutic strategies.
Diagnostic Performance: A Head-to-Head Comparison
The diagnostic accuracy of 18F-PSMA-1007 PET/CT and mpMRI has been rigorously evaluated in numerous studies. The following tables summarize the quantitative data on their sensitivity and specificity for detecting primary prostate cancer, lymph node metastases, and extraprostatic extension.
Primary Prostate Cancer Lesion Detection
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source |
| 18F-PSMA-1007 PET/CT | 78.1% - 95.1% | 89.6% - 100% | 100% | 69.6% | [1][2] |
| mpMRI | 76.7% - 82.9% | 93% - 100% | 100% | 63.2% | [1][2] |
| 18F-PSMA-1007 PET/MRI | 94.74% | 100% | 100% | 83.33% | [3] |
| biparametric MRI (bpMRI) | 92.11% | 50% | 87.50% | 62.50% | [3] |
A study comparing 18F-PSMA-1007 PET/CT and mpMRI for the diagnosis of primary prostate cancer found that 18F-PSMA-1007 PET/CT had slightly higher sensitivity and negative predictive value.[1] Another study reported that the sensitivity, PPV, and diagnostic accuracy of 18F-PSMA-1007 PET/CT were higher than those of MRI (95.1% vs. 82.9%, 100.0% vs. 100.0%, and 95.1% vs. 82.9%, respectively).[2] When comparing integrated 18F-PSMA-1007 PET/MRI with biparametric MRI (bpMRI), the integrated approach demonstrated significantly higher specificity and positive predictive value.[3]
Lymph Node Metastases Detection
| Imaging Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Source |
| 18F-PSMA-1007 PET/CT | 26.9% - 81.7% | 96.2% - 99.6% | 70% - 92.4% | 93.6% - 98.9% | [4][5] |
| mpMRI | 25% | 93% - 100% | - | - | [6] |
For the detection of lymph node metastases, 18F-PSMA-1007 PET/CT demonstrates high specificity, though its sensitivity can be variable, particularly for smaller metastases.[4][5] One study reported a sensitivity of 53.8% and a specificity of 96.7% for detecting lymph node metastases ≥ 3 mm.[4] In a lesion-based analysis for detecting positive lymph nodes larger than 3 mm, 18F-PSMA-1007 PET had a sensitivity of 81.7% and a specificity of 99.6%.[5] In contrast, studies comparing 18F-PSMA-1007 PET/CT with mpMRI for N staging have shown that the PET modality outperformed MRI in terms of sensitivity (62.5% vs. 25%), while specificities were similar (90.4% vs. 93%).[6]
Extraprostatic Extension (EPE) and Seminal Vesicle Invasion (SVI)
| Imaging Modality | EPE Sensitivity | EPE Specificity | SVI Sensitivity | SVI Specificity | Source |
| 18F-PSMA-1007 PET/CT | 41% - 53% | 68% - 85% | 47% - 80% | 85% - 94% | [6][7] |
| mpMRI | 55% - 80% | 80% - 90% | 33% - 50% | 85% - 96% | [6][7] |
In the context of local staging, the performance of the two modalities is more nuanced. For detecting extraprostatic extension (EPE), mpMRI has shown higher sensitivity in some studies.[6][7] Conversely, for seminal vesicle invasion (SVI), 18F-PSMA-1007 PET/CT has demonstrated higher sensitivity in certain cohorts.[6] A head-to-head comparison found no significant difference in the diagnostic accuracy of PSMA PET/CT and mpMRI for the detection of EPE and SVI.[7]
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the performance data. Below are detailed experimental protocols for both 18F-PSMA-1007 PET/CT and mpMRI.
18F-PSMA-1007 PET/CT Protocol
-
Patient Population: Patients with biopsy-proven intermediate- or high-risk prostate cancer scheduled for radical prostatectomy and extended pelvic lymph node dissection (ePLND) are typically included.[4][8]
-
Radiotracer Administration: Patients receive an intravenous injection of 18F-PSMA-1007.
-
Imaging Acquisition: Whole-body PET/CT scans are acquired approximately 60-120 minutes after radiotracer injection. A low-dose CT scan is performed for attenuation correction and anatomical localization.
-
Image Interpretation: PET images are interpreted by experienced nuclear medicine physicians. Increased focal uptake, not explained by physiological distribution, is considered indicative of prostate cancer. The maximum standardized uptake value (SUVmax) is often used as a semi-quantitative measure.
-
Reference Standard: The gold standard for validation is histopathological analysis of the radical prostatectomy specimen and dissected lymph nodes.[7][8]
mpMRI Protocol
-
Patient Population: Similar to PET/CT studies, patients with suspected or confirmed prostate cancer undergoing investigation for primary diagnosis or staging are included.
-
Imaging Acquisition: mpMRI of the prostate is performed on a 1.5T or 3T MRI scanner. The protocol typically includes T2-weighted imaging (T2WI), diffusion-weighted imaging (DWI) with apparent diffusion coefficient (ADC) mapping, and dynamic contrast-enhanced (DCE) imaging.[9]
-
Image Interpretation: Images are interpreted by experienced radiologists according to the Prostate Imaging Reporting and Data System (PI-RADS) version 2.1. Lesions are assigned a score from 1 to 5, with higher scores indicating a greater likelihood of clinically significant prostate cancer.
-
Reference Standard: Histopathological findings from MRI-targeted or systematic biopsies, or from radical prostatectomy specimens, serve as the reference standard.[1][8]
Visualizing the Diagnostic Pathway and Performance Comparison
To further elucidate the roles of 18F-PSMA-1007 PET/CT and mpMRI, the following diagrams, generated using Graphviz, illustrate the patient workflow and a logical comparison of their diagnostic performance.
Conclusion
Both 18F-PSMA-1007 PET/CT and mpMRI are powerful tools in the diagnostic armamentarium for prostate cancer. For the detection of primary intraprostatic lesions, both modalities demonstrate high sensitivity and specificity. However, 18F-PSMA-1007 PET/CT appears to have an advantage in detecting lymph node metastases, primarily due to its very high specificity. For local staging, including the assessment of extraprostatic extension and seminal vesicle invasion, the performance is more comparable, with some studies suggesting a higher sensitivity for mpMRI in detecting EPE.
The choice of imaging modality may, therefore, depend on the specific clinical question. For comprehensive staging, particularly in high-risk patients, a dual-modality approach or the use of integrated PET/MRI may offer the most complete picture. As research continues and technology advances, the roles of these imaging techniques will be further refined, paving the way for more personalized and effective management of prostate cancer.
References
- 1. zhongliuyingxiangxue.com [zhongliuyingxiangxue.com]
- 2. A comparative study of 18F-PSMA-1007 PET/CT and pelvic MRI in newly diagnosed prostate cancer | springermedizin.de [springermedizin.de]
- 3. Diagnostic value of integrated 18F-PSMA-1007 PET/MRI compared with that of biparametric MRI for the detection of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Accuracy of 18F-PSMA-1007 PET/CT Imaging for Lymph Node Staging of Prostate Carcinoma in Primary and Biochemical Recurrence | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Head-to-Head Comparison of 18F-PSMA-1007 Positron Emission Tomography/Computed Tomography and Multiparametric Magnetic Resonance Imaging with Whole-mount Histopathology as Reference in Localisation and Staging of Primary Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Correlative Studies of ¹⁸F-PSMA-1007 Uptake and Prostate-Specific Membrane Antigen (PSMA) Expression Levels: A Comparative Guide
Prostate-Specific Membrane Antigen (PSMA) has emerged as a crucial biomarker for prostate cancer, with its expression levels correlating with tumor progression and metastasis.[1][2] Positron Emission Tomography (PET) imaging using radiolabeled ligands targeting PSMA has revolutionized the management of prostate cancer.[3] Among these, ¹⁸F-PSMA-1007 is a novel radiopharmaceutical noted for its high tumor uptake and sensitivity in detecting cancerous lesions.[4] This guide provides a comprehensive comparison of ¹⁸F-PSMA-1007 uptake with PSMA expression levels, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the correlation between ¹⁸F-PSMA-1007 uptake, quantified by the maximum standardized uptake value (SUVmax), and PSMA expression, determined by immunohistochemistry (IHC).
Table 1: Correlation between ¹⁸F-PSMA-1007 SUVmax and PSMA IHC Expression in Prostate Cancer
| Study Cohort/Sample Type | ¹⁸F-PSMA-1007 SUVmax (Median/Range) | PSMA Expression (IHC Score) | Key Findings & Correlation |
| Primary Prostate Cancer Lesions | 26.00 (range: 5.95-101.89)[5] | Strong positive cytoplasmic staining in cancer cells[2] | A direct positive correlation exists between higher SUVmax values and stronger PSMA expression in primary tumors.[2][5] |
| Metastatic Lesions | 16.90 (range: 5.44-150.24)[5] | Not explicitly detailed for metastases in these studies, but PSMA expression is known to increase in advanced stages.[2] | Metastatic lesions also demonstrate high ¹⁸F-PSMA-1007 uptake, which is indicative of PSMA expression.[5] |
| Benign Lesions (e.g., Angiolipoma) | 8.2 (in a case of angiolipoma)[2] | Mild-to-moderate positive cytoplasmic capillary staining[2] | Uptake in some benign lesions is attributed to PSMA expression in the capillaries or vasculature, which can lead to false-positive findings.[2] |
| Preclinical Mouse Models (LNCaP xenografts) | High Molar Activity: 1.97 ± 0.77 (SUVmean)[6] | Significant overexpression confirmed by IHC and Western blot[6] | Decreasing the molar activity of injected ¹⁸F-PSMA-1007 resulted in decreased uptake in tumors.[6] |
Table 2: Comparative Uptake of PSMA-Targeted Radiotracers
| Radiotracer | Key Advantages | Key Disadvantages/Limitations | SUVmax Comparison |
| ¹⁸F-PSMA-1007 | High tumor uptake and sensitivity, predominantly hepatobiliary clearance reduces urinary bladder activity, improving pelvic lesion visualization.[4][7][8][9] | Higher incidence of unspecific bone uptake (UBU), which can lead to false-positive results.[1][10][11] | Generally shows higher SUV values in both malignant and some benign lesions compared to ⁶⁸Ga-PSMA-11.[1][12] |
| ⁶⁸Ga-PSMA-11 | Well-established with extensive validation; considered a gold standard by many.[8] | Shorter half-life requires an on-site generator; urinary excretion can obscure pelvic lesions.[8][11] | May show lower SUVmax in some lesions compared to ¹⁸F-PSMA-1007.[12] |
| ¹⁸F-DCFPyL | Combines high detection rates with reduced urinary interference and improved specificity.[8][11] | Still newer compared to ⁶⁸Ga-PSMA-11, with ongoing research to fully establish its characteristics.[13] | Demonstrates similar lesion detection rates to ⁶⁸Ga-PSMA-11 with no increase in false positives.[11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate correlation of imaging data with molecular expression.
¹⁸F-PSMA-1007 PET/CT Imaging Protocol
-
Patient Preparation: Patients are typically asked to fast for at least 4-6 hours prior to the scan. Hydration is encouraged.
-
Radiotracer Administration: An intravenous bolus injection of ¹⁸F-PSMA-1007 is administered. The typical injected activity ranges from 3.7 MBq/kg to a mean of 348 ± 52 MBq.[1][4]
-
Uptake Period: Imaging is generally performed 90-180 minutes after injection.[1][4] Some studies suggest that imaging at 2 hours post-injection may lead to the detection of more metastases compared to imaging at 1 hour.[7]
-
Image Acquisition:
-
A low-dose, non-diagnostic CT scan is first performed for attenuation correction and anatomical localization.[4]
-
The PET scan is then acquired, typically covering the area from the skull base to the mid-thigh.
-
-
Image Analysis: The PET images are analyzed to identify areas of focal radiotracer uptake. A semi-automatic analysis with a fixed SUV threshold (e.g., 3) can be used to determine PSMA-positive tumor volume.[14] The maximum standardized uptake value (SUVmax) is calculated for lesions with focally increased uptake.[5]
PSMA Expression Analysis by Immunohistochemistry (IHC)
-
Tissue Acquisition and Preparation: Prostate biopsy or radical prostatectomy specimens are fixed in formalin and embedded in paraffin (B1166041).[3][15] 3-μm-thick sections are then cut from the paraffin blocks.[15]
-
Antigen Retrieval: This step is performed to unmask the antigenic sites. For example, using Cell Conditioning 1 for 16 minutes at 99°C.[15]
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific to PSMA (e.g., clone EP192) for a set duration and temperature (e.g., 16 minutes at 36°C).[15]
-
Detection System: A revelation system like OptiView DAB is used to visualize the antibody binding.[15]
-
Scoring of PSMA Expression: The intensity of the PSMA staining is visually quantified using a tiered system. A common four-tiered system is:
Visualizations
Experimental Workflow
Caption: Workflow for correlating ¹⁸F-PSMA-1007 PET/CT uptake with PSMA expression.
Logical Relationship
Caption: The mechanism of ¹⁸F-PSMA-1007 uptake in PSMA-expressing prostate cancer cells.
References
- 1. Different PSMA Radiopharmaceuticals: A Comparative Study of [18F]F-PSMA-1007, [18F]F-JK-PSMA-7, and [99mTc]Tc-PSMA-I&S in the Skeletal System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-PSMA-1007 PET/CT uptake in multiple angiolipomas caused by PSMA expression in capillaries: a case report - Wang - Translational Andrology and Urology [tau.amegroups.org]
- 3. Immunohistochemistry analysis of PSMA expression at prostatic biopsy in high-risk prostate cancer: potential implications for PSMA-PET patient selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Intra-Individual Comparison of 18F-PSMA-1007 and 18F-FDG PET/CT in the Evaluation of Patients With Prostate Cancer [frontiersin.org]
- 5. 18F-PSMA-1007 PET/CT Performance on Risk Stratification Discrimination and Distant Metastases Prediction in Newly Diagnosed Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PET/CT imaging 2 h after injection of [18F]PSMA-1007 can lead to higher staging of prostate cancer than imaging after 1 h - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. urotoday.com [urotoday.com]
- 11. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SUVmean on baseline [18F]PSMA-1007 PET and clinical parameters are associated with survival in prostate cancer patients scheduled for [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Navigating Biochemical Recurrence of Prostate Cancer: A Comparative Guide to 18F-PSMA-1007 PET/CT
For Immediate Release
In the landscape of prostate cancer diagnostics, the early and accurate detection of recurrent disease following primary therapy is paramount for effective patient management. For researchers, scientists, and drug development professionals, understanding the nuances of advanced imaging techniques is critical. This guide provides a comprehensive evaluation of the diagnostic accuracy of 18F-PSMA-1007 PET/CT in patients with biochemical recurrence, offering a direct comparison with other imaging alternatives, supported by experimental data.
Biochemical recurrence (BCR), characterized by rising prostate-specific antigen (PSA) levels after definitive treatment such as radical prostatectomy or radiation therapy, presents a significant clinical challenge.[1][2] Conventional imaging modalities often fall short in detecting the site of recurrence, particularly at low PSA levels. The advent of prostate-specific membrane antigen (PSMA)-targeted positron emission tomography (PET) has revolutionized the restaging of prostate cancer. This guide focuses on 18F-PSMA-1007, a promising radiotracer, and evaluates its performance against the more established 68Ga-PSMA-11 and other imaging agents.
Comparative Diagnostic Performance
The diagnostic efficacy of 18F-PSMA-1007 PET/CT is consistently high, with detection rates strongly correlating with PSA levels. Multiple studies and meta-analyses have demonstrated its robust performance in identifying recurrent lesions.
A systematic review highlighted that 18F-PSMA-1007 PET/CT demonstrates a good detection rate in biochemically recurrent prostate cancer.[3] A meta-analysis reported a pooled detection rate of 81% for 18F-PSMA-1007 PET/CT in this patient population.[3] The performance is notably dependent on PSA levels, with higher PSA values associated with increased detection rates. For instance, one study reported detection rates of 61.5% for PSA levels of 0.2 to less than 0.5 ng/mL, which increased to 94.0% for PSA levels of 2 ng/mL or greater.[3][4]
In a head-to-head comparison, 18F-PSMA-1007 has shown some advantages over 68Ga-PSMA-11, particularly in detecting local recurrences due to its lower urinary excretion. However, for overall staging and in many biochemical recurrence scenarios, both tracers yield similar outcomes. One study suggested that 18F-PSMA-1007 may have a higher detection rate in patients with very low PSA levels (0.2–0.5 ng/mL) compared to literature reports for 68Ga-PSMA-11 (62% vs. 46%–58%).[4] Another pilot study directly comparing the two in the same patients with early biochemical recurrence found that 18F-PSMA-1007 detected more sites of recurrence.[5]
When compared to 18F-Fluorocholine PET/CT, a phase III prospective, randomized, crossover multicenter study concluded that 18F-PSMA-1007 PET/CT is superior for localizing prostate cancer recurrence.[6][7] The overall correct detection rates were significantly higher for 18F-PSMA-1007.[6][7]
Below are tables summarizing the quantitative data on the diagnostic accuracy of 18F-PSMA-1007 and its comparators.
| 18F-PSMA-1007 Detection Rate by PSA Level in Biochemical Recurrence | |
| PSA Level (ng/mL) | Detection Rate (%) |
| 0.2 - <0.5 | 50% - 68.6%[5][8] |
| 0.5 - <1.0 | 74.5% - 85.7%[4][9] |
| 1.0 - <2.0 | 87.5% - 90.9%[4][8] |
| ≥2.0 | 94.0% - 95.8%[4][8] |
| Comparative Diagnostic Accuracy of PSMA Tracers in Biochemical Recurrence | ||||
| Tracer | Sensitivity (%) | Specificity (%) | Positive Predictive Value (PPV) (%) | Negative Predictive Value (NPV) (%) |
| 18F-PSMA-1007 | 88.9[5] | 100[5] | 100[5] | 92.3[5] |
| 68Ga-PSMA-11 | 44.4[5] | 83.3[5] | 80[5] | 66.6[5] |
| Head-to-Head Comparison: 18F-PSMA-1007 vs. 18F-Fluorocholine in Biochemical Recurrence | |
| Metric | 18F-PSMA-1007 |
| Overall Correct Detection Rate (Undetermined as Positive) | 82%[6][7] |
| Overall Correct Detection Rate (Undetermined as Negative) | 77%[6][7] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the reproducibility and comparison of clinical data. Below are representative methodologies for 18F-PSMA-1007 and 68Ga-PSMA-11 PET/CT scans in the context of biochemical recurrence.
18F-PSMA-1007 PET/CT Protocol
-
Patient Preparation: Patients are typically advised to be well-hydrated. No specific fasting requirements are generally needed.
-
Radiotracer Administration: An intravenous injection of 18F-PSMA-1007 is administered, with a typical dose of 4.0 MBq/kg of body weight.[3][8] The administered individual dose can range from approximately 159 MBq to 364 MBq.[1]
-
Uptake Period: Imaging is typically performed 90-120 minutes after the injection.[10] Some protocols may include later imaging, around 180 minutes post-injection, to potentially improve lesion contrast.[11]
-
Image Acquisition:
-
Image Analysis: Fused PET/CT images are reviewed by experienced nuclear medicine physicians. Any focal uptake of the tracer that is not consistent with physiological distribution is considered suspicious for recurrent disease.
68Ga-PSMA-11 PET/CT Protocol
-
Patient Preparation: Similar to 18F-PSMA-1007, patients are encouraged to be well-hydrated.
-
Radiotracer Administration: An intravenous injection of 68Ga-PSMA-11 is administered, with a median injected dose of around 154-196 MBq.[12][13] To reduce urinary activity in the bladder, which can obscure pelvic lesions, some protocols include the administration of a diuretic like furosemide (B1674285) (20 mg) at the time of tracer injection.[12][13]
-
Uptake Period: The typical uptake period is approximately 60 minutes (ranging from 40 to 85 minutes) after injection.[14]
-
Image Acquisition:
-
A diagnostic or low-dose CT scan is performed. Intravenous contrast may be used to improve anatomical delineation.
-
The whole-body PET scan is acquired with an acquisition time of 2 to 4 minutes per bed position.[12]
-
-
Image Analysis: Interpretation is performed on fused PET/CT images, with careful attention to differentiate physiological uptake (e.g., in salivary glands, kidneys, bladder) from pathological lesions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the diagnostic accuracy of 18F-PSMA-1007 in patients with biochemical recurrence of prostate cancer.
References
- 1. Recurrent Prostate Cancer Diagnostics with 18F-PSMA-1007 PET/CT: A Systematic Review of the Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. The value of 18F-PSMA-1007 PET/CT in identifying non-metastatic high-risk prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PSMA PET/CT: joint EANM procedure guideline/SNMMI procedure standard for prostate cancer imaging 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 18F-PSMA-1007 PET/CT in prostate cancer patients with biochemical recurrence after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 68Ga-PSMA-11 PET/CT in prostate cancer patients with biochemical recurrence after radical prostatectomy and PSA <0.5 ng/ml. Efficacy and impact on treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snmmi.org [snmmi.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. urologytimes.com [urologytimes.com]
- 11. Frontiers | Intra-Individual Comparison of 18F-PSMA-1007 and 18F-FDG PET/CT in the Evaluation of Patients With Prostate Cancer [frontiersin.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. 68Ga PSMA-11 PET with CT urography protocol in the initial staging and biochemical relapse of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Prostate Cancer Staging: A Meta-Analysis of ¹⁸F-PSMA-1007 Clinical Studies
For Immediate Release
A comprehensive meta-analysis of clinical studies on ¹⁸F-PSMA-1007 positron emission tomography (PET) imaging reveals its robust diagnostic performance in the staging of prostate cancer. This guide provides an objective comparison with alternative imaging agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Prostate-specific membrane antigen (PSMA)-targeted PET imaging has revolutionized the management of prostate cancer. Among the various radiotracers, ¹⁸F-PSMA-1007 has emerged as a promising agent. This guide synthesizes findings from multiple meta-analyses and clinical studies to evaluate its efficacy, particularly in comparison to other commonly used PSMA-PET tracers such as ⁶⁸Ga-PSMA-11 and ¹⁸F-DCFPyL.
Comparative Diagnostic Performance
¹⁸F-PSMA-1007 demonstrates high diagnostic accuracy for detecting primary prostate cancer lesions, as well as for nodal and distant metastases.[1][2][3] Meta-analyses have reported a high sensitivity and specificity for ¹⁸F-PSMA-1007 in the primary staging of prostate cancer when compared with histopathology.[2][3]
Key Advantages of ¹⁸F-PSMA-1007:
-
Reduced Urinary Excretion: A key characteristic of ¹⁸F-PSMA-1007 is its predominantly hepatobiliary clearance, which leads to minimal urinary bladder activity.[2][3][4] This is a significant advantage for the visualization of pelvic lymph nodes and local recurrences in the prostatic fossa, which can be obscured by high bladder uptake seen with other tracers like ⁶⁸Ga-PSMA-11.[4]
-
Favorable Logistics: The fluorine-18 (B77423) label offers a longer half-life (approximately 110 minutes) compared to gallium-68 (B1239309) (around 68 minutes), allowing for centralized production and distribution to centers without an on-site cyclotron.[2][3][5] This also provides greater flexibility in scheduling PET scans.
-
High Lesion Detection Rate: Studies have shown that ¹⁸F-PSMA-1007 has a high detection rate for prostate cancer lesions, even at low prostate-specific antigen (PSA) levels.[5]
Comparison with Alternatives:
While ¹⁸F-PSMA-1007 offers distinct advantages, it is crucial to consider its performance relative to other PSMA-targeted radiotracers.
-
⁶⁸Ga-PSMA-11: This has been the most extensively studied PSMA radiotracer.[5] While it has high sensitivity and specificity, its renal excretion can hinder pelvic imaging.[4][5] Some studies suggest that the overall diagnostic accuracy of ¹⁸F-PSMA-1007 is comparable to ⁶⁸Ga-PSMA-11.[1] However, ¹⁸F-PSMA-1007 may have a slightly higher rate of false-positive findings, particularly in bone, due to non-specific uptake.[4]
-
¹⁸F-DCFPyL: This tracer also benefits from the longer half-life of fluorine-18.[5] Intra-individual comparison studies have shown that ¹⁸F-DCFPyL and ¹⁸F-PSMA-1007 have similar lesion detection capabilities.[6][7] However, they exhibit different biodistribution profiles, with ¹⁸F-DCFPyL showing higher uptake in the kidneys and urinary bladder, while ¹⁸F-PSMA-1007 has higher uptake in the liver and salivary glands.[6][7]
The following tables summarize the quantitative data from various meta-analyses, providing a comparative overview of the diagnostic performance of these tracers.
Data Presentation
Table 1: Diagnostic Accuracy of ¹⁸F-PSMA-1007 for Primary Prostate Cancer Staging (Patient-Based Analysis)
| Parameter | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Reference |
| T Staging (Extraprostatic Extension) | 54% (46%-63%) | 92% (76%-98%) | [2][3] |
| N Staging (Lymph Node Metastases) | 42% (28%-57%) | 94% (90%-97%) | [2][3][8] |
Table 2: Diagnostic Accuracy of ¹⁸F-PSMA-1007 for Detecting Lymph Node Metastases (Lesion-Based Analysis)
| Parameter | Sensitivity | Specificity | PPV | NPV | Reference |
| All Malignant Nodes | 71.2% | 99.5% | 91.3% | 97.9% | [9] |
| Nodes >3mm | 81.7% | 99.6% | 92.4% | 98.9% | [9] |
Table 3: Comparative Performance of PSMA-PET Tracers
| Tracer | Key Advantages | Key Disadvantages |
| ¹⁸F-PSMA-1007 | - Low urinary excretion, improving pelvic imaging[2][3][4]- Longer half-life allowing for flexible logistics[2][3][5]- High detection rate at low PSA levels[5] | - Higher rate of non-specific bone uptake leading to potential false positives[4]- Higher liver uptake may obscure liver metastases[10] |
| ⁶⁸Ga-PSMA-11 | - Most extensively validated PSMA tracer[5]- Rapid renal clearance can improve contrast for systemic disease[5] | - High urinary bladder activity can obscure pelvic lesions[4]- Shorter half-life requires on-site generator[5] |
| ¹⁸F-DCFPyL | - Longer half-life[5]- High detection rates[5]- Lower non-specific bone uptake compared to ¹⁸F-PSMA-1007 | - Higher urinary excretion than ¹⁸F-PSMA-1007[6][7] |
Experimental Protocols
The methodologies employed in the cited clinical studies generally follow a standardized approach for PSMA-PET/CT imaging.
Patient Population: Patients with newly diagnosed intermediate- to high-risk prostate cancer scheduled for prostatectomy and lymph node dissection, or patients with biochemical recurrence after primary therapy.
Radiotracer Administration:
-
¹⁸F-PSMA-1007: Intravenous injection of a standard activity (typically 200-300 MBq).
-
⁶⁸Ga-PSMA-11: Intravenous injection of a standard activity (typically 150-200 MBq).
-
¹⁸F-DCFPyL: Intravenous injection of a standard activity (typically 300-370 MBq).
Imaging Acquisition:
-
PET/CT scans are typically performed 60-120 minutes after tracer injection.
-
Low-dose CT is used for attenuation correction and anatomical localization.
-
Whole-body imaging is performed from the skull base to the mid-thigh.
Image Interpretation:
-
Images are interpreted by experienced nuclear medicine physicians.
-
PSMA-positive lesions are identified based on focal uptake exceeding background activity.
-
Standardized uptake values (SUV) are often used to quantify tracer accumulation.
Reference Standard: The gold standard for validation is histopathological analysis of surgical specimens (prostatectomy and lymph node dissection). For patients with biochemical recurrence, a composite reference standard including histopathology, follow-up imaging, and clinical response to therapy is often used.
Mandatory Visualization
Caption: Workflow of a typical clinical study evaluating PSMA-PET tracers for prostate cancer staging.
References
- 1. Diagnostic Role of 18F-PSMA-1007 PET/CT in Prostate Cancer Staging: A Systematic Review | MDPI [mdpi.com]
- 2. Efficacy of [18F]PSMA-1007 PET/CT in Primary Staging of Prostate Carcinoma: A Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Intraindividual Comparison of 18F-PSMA-1007 and 18F-DCFPyL PET/CT in the Prospective Evaluation of Patients with Newly Diagnosed Prostate Carcinoma: A Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. [18]F-PSMA-1007 Imaging for Prostate Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Navigating the Disposal of 18F-PSMA-1007: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with 18F-PSMA-1007, a critical aspect of laboratory safety and operational integrity lies in the proper disposal of radioactive waste. Adherence to established protocols is paramount to ensure the safety of personnel and the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of 18F-PSMA-1007, a key radiopharmaceutical in prostate cancer imaging.
The primary and most effective method for managing waste containing the short-lived radioisotope Fluorine-18 (18F), the active component of 18F-PSMA-1007, is through decay-in-storage . With a half-life of approximately 109.8 minutes, the radioactivity of 18F diminishes to negligible levels within a relatively short period.[1][2]
Core Disposal Principle: Decay-in-Storage
Radioactive waste from 18F-PSMA-1007 production and use should be securely stored for a minimum of 24 hours to allow for sufficient radioactive decay.[3][4] After this period, the residual radioactivity is minimal, often reaching background levels, which may permit disposal as regular, non-radioactive waste, contingent upon local regulations.[5]
A study on the disposal of 18F-Fluorodeoxyglucose (18F-FDG), another 18F-labeled radiopharmaceutical, provides valuable insight into the decay process. The mean radioactivity of normal production waste decreased from 4.102 ± 0.831 mCi at 2 hours post-synthesis to 0.0047 ± 0.00116 mCi after 24 hours.[3][4] Similarly, the radiation dose at 5 cm from the waste container surface dropped significantly, rendering the waste safe for disposal.[4]
Quantitative Data on 18F Waste Decay
The following table summarizes the significant reduction in radioactivity and radiation dose of 18F waste over a 24-hour period, underscoring the efficacy of the decay-in-storage method.
| Time After Synthesis | Mean Radioactivity (mCi) - Normal Production | Mean Radiation Dose at 5cm (mSv/h) - Normal Production | Mean Radioactivity (mCi) - Anomalous Production | Mean Radiation Dose at 5cm (mSv/h) - Anomalous Production |
| 2 hours | 4.102 ± 0.831 | 8.2107 ± 1.665 | 45.125 ± 2.332 | 90.32 ± 4.66 |
| 24 hours | 0.0047 ± 0.00116 | 0.00000966 ± 0.00000212 | 0.005 ± 0.00026 | 0.00975 ± 0.0005 |
Data derived from a study on 18F-FDG waste and is presented here as a proxy for the decay of 18F-PSMA-1007 waste.[3][4]
Step-by-Step Disposal Protocol for 18F-PSMA-1007 Waste
The following protocol outlines the key steps for the proper disposal of waste contaminated with 18F-PSMA-1007.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate waste contaminated with 18F-PSMA-1007 from all other waste streams.
-
Use clearly labeled, dedicated containers for different types of radioactive waste:
-
Solid Waste: Gloves, absorbent paper, vials, and other contaminated solid materials.
-
Liquid Waste: Aqueous and organic solutions containing 18F-PSMA-1007.
-
Sharps Waste: Needles, syringes, and other contaminated sharps.[6]
-
2. Secure Storage for Decay:
-
Transfer the segregated waste containers to a designated and shielded radioactive waste storage area.
-
This area should be secure, with access restricted to authorized personnel.
-
Ensure all containers are properly sealed to prevent leakage or contamination.
-
Store the waste for a minimum of 24 hours to allow for radioactive decay.[3][4]
3. Post-Decay Monitoring:
-
After the 24-hour decay period, monitor the waste containers using a calibrated radiation survey meter to confirm that the radioactivity has decayed to background levels.[5]
-
If the radioactivity is still above background, continue to store the waste and re-monitor at regular intervals.
4. Final Disposal:
-
Once the radioactivity is confirmed to be at or below background levels, the waste can be disposed of as regular biohazardous or chemical waste, in accordance with institutional and local regulations.[7]
-
Remove or deface all radioactive material labels before final disposal.
-
Maintain meticulous records of all radioactive waste disposal, including the radionuclide, initial activity, storage duration, and final disposal method.[6]
Important Considerations:
-
Local Regulations: Always adhere to the specific radioactive waste disposal regulations set forth by your institution's Radiation Safety Office and local regulatory agencies.[7]
-
Trained Personnel: The handling and disposal of radioactive waste must be performed by personnel who have received appropriate radiation safety training.[7]
-
Mixed Waste: Waste that is both radioactive and chemically hazardous ("mixed waste") requires special handling. Consult with your institution's Environmental Health and Safety department for specific disposal procedures for mixed waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the 18F-PSMA-1007 disposal process.
Caption: Workflow for the proper disposal of 18F-PSMA-1007 waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of 18F-PSMA-1007 waste, fostering a secure research environment and maintaining regulatory compliance.
References
Personal protective equipment for handling 18F-Psma 1007
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of 18F-PSMA-1007, a fluorine-18 (B77423) labeled radiopharmaceutical for Positron Emission Tomography (PET) imaging. Adherence to these guidelines is essential for ensuring the safety of all personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
The handling of 18F-PSMA-1007 requires stringent adherence to radiation and chemical safety protocols. The following PPE is mandatory for all personnel involved in the handling process.
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | Long-sleeved, impermeable, and closed in the front. Must be worn at all times in designated radioactive work areas. |
| Lead Apron | 0.5 mm lead equivalence. To be worn when handling unshielded vials or when in close proximity to the radioactive source. | |
| Hand Protection | Disposable Gloves | Two pairs of chemotherapy-tested gloves (ASTM D6978). Change gloves frequently and immediately if contaminated. |
| Tongs | Use for manipulating vials and other radioactive materials to increase distance and reduce exposure. | |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times to protect from splashes of radioactive or chemical substances. |
| Face Shield | To be worn in conjunction with safety glasses when there is a higher risk of splashes, such as during vial opening or transfer. | |
| Radiation Monitoring | Whole Body Dosimeter | To be worn on the torso at all times when working with 18F-PSMA-1007. |
| Ring Dosimeter | To be worn on the dominant hand to monitor extremity dose. |
Operational Plan: From Receipt to Use
A systematic approach to handling 18F-PSMA-1007 is crucial to minimize exposure and prevent contamination.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of 18F-PSMA-1007.
Step-by-Step Handling Protocol
-
Receiving:
-
Upon receipt, visually inspect the shielded transport container for any signs of damage.
-
Using a calibrated survey meter, measure the radiation levels at the surface of the container and at 1 meter. Record these readings.
-
Transport the container to the designated radioactive materials handling area.
-
-
Preparation:
-
Work within a lead-shielded fume hood or hot cell.
-
Place absorbent, plastic-backed paper on the work surface.
-
Using tongs, carefully remove the vial from the transport container and place it in a shielded vial holder.
-
Visually inspect the vial for any damage or loss of integrity.
-
Using a dose calibrator, measure the activity of the vial and record the time and amount.
-
If required, perform any dilutions or aliquoting using shielded syringes.
-
-
Use:
-
Conduct all experimental procedures in the designated and shielded work area.
-
Clearly label all tubes and containers with the "Caution: Radioactive Material" symbol, the isotope (18F), and the activity.
-
Continuously monitor the work area with a survey meter to detect any contamination promptly.
-
Disposal Plan
Proper disposal of waste contaminated with 18F-PSMA-1007 is critical to prevent environmental contamination and unnecessary exposure.
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, absorbent paper, plasticware) | Labeled, shielded, leak-proof container with a biohazard symbol. | 1. Segregate waste based on half-life if other isotopes are used. 2. Store in a designated radioactive waste storage area. 3. Allow to decay for at least 10 half-lives (approximately 20 hours for 18F). 4. After decay, monitor the waste with a survey meter to ensure it is at background levels. 5. If at background, dispose of as regular laboratory waste, defacing any radioactive labels. |
| Liquid Waste (unused 18F-PSMA-1007, contaminated buffers) | Labeled, shielded, leak-proof container. | 1. Do not dispose of down the sink. 2. Store in a designated radioactive liquid waste container. 3. Allow to decay for at least 10 half-lives. 4. After decay, survey the container to confirm background radiation levels. 5. The non-radioactive chemical waste should then be disposed of according to institutional chemical safety guidelines. The PSMA-1007 compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] |
| Sharps (needles, syringes) | Labeled, shielded, puncture-proof sharps container. | 1. Place all contaminated sharps directly into the designated container. 2. Do not recap needles. 3. When the container is 3/4 full, seal it and place it in the solid radioactive waste for decay. |
Radioactive wastes from 18F-Fluorodeoxyglucose production should be conserved for at least 24 hours before their disposal to the environment.[2]
Emergency Spill Protocol
In the event of a spill, immediate and correct action is crucial to contain the contamination and protect personnel.
Spill Response Workflow
Caption: Logical flow for responding to a spill of 18F-PSMA-1007.
Step-by-Step Spill Cleanup
-
NOTIFY: Immediately alert everyone in the area of the spill. Notify the institutional Radiation Safety Officer (RSO).
-
CONTAIN: Cover the spill with absorbent paper to prevent it from spreading.
-
EVACUATE: All non-essential personnel should leave the immediate area.
-
PPE: The individual(s) cleaning the spill must wear the full PPE as outlined above.
-
CLEANUP:
-
Using tongs, place any broken glass or sharp objects into a designated sharps container.
-
Working from the outside of the spill towards the center, carefully clean the area with absorbent pads soaked in a decontamination solution.
-
Place all contaminated cleaning materials into a designated radioactive waste bag.
-
-
SURVEY:
-
Use a survey meter to monitor the area, your hands, shoes, and clothing for any residual contamination.
-
If contamination is found on personnel, remove contaminated clothing and wash the affected skin area with mild soap and lukewarm water.
-
-
DISPOSE: All contaminated materials must be disposed of as radioactive waste.
-
DOCUMENT: A full report of the incident must be filed with the RSO.
Quantitative Data Summary
The following table summarizes key quantitative data for 18F-PSMA-1007.
| Parameter | Value | Reference |
| Half-life (T½) | 109.8 minutes | [3] |
| Radiation Type | Positron (β+) followed by gamma (γ) annihilation | |
| Gamma Energy | 511 keV | |
| Typical Injected Activity | 3-4 MBq/kg body weight | [4][5] |
| Typical Concentration | 40 to 4500 MBq/mL at End of Synthesis (EOS) | [4] |
| Storage Temperature | Below 30°C in a lead-shielded container | [6] |
| Transportation | Transported in lead-lined containers labeled "RADIOACTIVE MATERIALS". | [7] |
| Effective Dose | 6.0–8.0 mSv for a typical patient (80 kg) injected with 3–4 MBq/kg. | [2] |
References
- 1. PSMA-1007|2226894-58-0|MSDS [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 4. swissmedic.ch [swissmedic.ch]
- 5. Biokinetics and dosimetry of 18F‐PSMA‐1007 in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. monrol-uae.com [monrol-uae.com]
- 7. utoledo.edu [utoledo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
